Cyclohexylguanidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGAPBXTFUSKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338296 | |
| Record name | Cyclohexylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14948-83-5 | |
| Record name | Cyclohexylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Cyclohexylguanidine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylguanidine, a compelling bifunctional molecule, merges the lipophilic, conformational rigidity of a cyclohexane ring with the highly basic, hydrogen-bonding capabilities of a guanidinium group. This unique structural amalgamation bestows upon it a diverse range of chemical properties and biological activities that have garnered significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its structural attributes, detailed synthesis and purification protocols, and a thorough exploration of its current and potential applications, with a particular focus on its role in drug development as an anticancer agent and an ion channel modulator.
Introduction
The guanidinium group, the protonated form of guanidine, is a fundamental structural motif in biological systems, most notably in the side chain of the amino acid arginine. Its ability to form strong, directional hydrogen bonds and engage in electrostatic interactions is pivotal to protein structure and function.[1] When appended to a cyclohexyl scaffold, the resulting molecule, this compound, exhibits a fascinating interplay of properties. The nonpolar cyclohexane moiety enhances its lipophilicity, facilitating passage through biological membranes, while the guanidinium group provides a locus for potent biological interactions. This guide aims to serve as a detailed resource for researchers, elucidating the key technical aspects of this compound and providing practical insights into its synthesis and application.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-cyclohexylguanidine | [2] |
| CAS Number | 14948-83-5 (free base) | [2] |
| 2498-47-7 (hydrochloride salt) | ||
| Molecular Formula | C₇H₁₅N₃ | [2] |
| Molecular Weight | 141.21 g/mol | [2] |
| Appearance | White crystalline solid (hydrochloride salt) | |
| Melting Point | 178–185 °C (hydrochloride salt) | [3] |
| pKa | ~13.6 (Guanidinium group) | [4] |
| Solubility | Water: High (hydrochloride salt) | [3] |
| Ethanol: Soluble | ||
| Methanol: Soluble | ||
| Acetone: Sparingly soluble |
The high basicity of the guanidine group (pKa of the conjugate acid is approximately 13.6) means that at physiological pH, this compound will exist almost exclusively in its protonated, cationic form, known as the cyclohexylguanidinium ion.[1] This has profound implications for its biological activity, as the positive charge facilitates interactions with negatively charged species such as phosphates in DNA and acidic residues in proteins. The hydrochloride salt is a white crystalline solid with high solubility in water.[3]
Molecular Structure and Bonding
The structure of this compound is characterized by a central carbon atom bonded to three nitrogen atoms, one of which is substituted with a cyclohexyl group. In the protonated state, the positive charge is delocalized across all three nitrogen atoms and the central carbon through resonance, resulting in a planar and highly stable guanidinium group with equivalent C-N bond lengths. This charge delocalization is a key feature of its chemistry.[4]
The cyclohexyl ring typically adopts a chair conformation to minimize steric strain. The linkage to the guanidinium group can be either axial or equatorial, with the equatorial position generally being more sterically favorable. The interplay between the hydrophilic, charged guanidinium head and the hydrophobic cyclohexyl tail gives the molecule amphiphilic character.
Spectroscopic Characterization
Unequivocal identification and purity assessment of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the cyclohexyl and guanidinium protons. The protons on the cyclohexane ring will appear as a series of broad multiplets in the upfield region, typically between 1.0 and 3.5 ppm. The proton attached to the nitrogen of the cyclohexyl group will likely be a broad multiplet further downfield. The NH protons of the guanidinium group will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the cyclohexyl ring in the aliphatic region (typically 25-50 ppm). The carbon atom of the guanidinium group is highly deshielded due to the electronegativity of the attached nitrogens and will appear as a singlet at approximately 155-160 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound provides valuable information about its functional groups. Key vibrational bands include:
-
N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary and secondary amine groups.[5]
-
C=N stretching: A strong absorption band around 1635-1680 cm⁻¹ is characteristic of the C=N stretching vibration of the guanidinium group.[6]
-
N-H bending: Bending vibrations of the N-H groups typically appear in the 1550-1650 cm⁻¹ region.[5]
-
C-H stretching: Absorptions in the 2850-2950 cm⁻¹ range are due to the C-H stretching vibrations of the cyclohexyl ring.[5]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z 141. The fragmentation pattern is expected to involve the loss of fragments from the cyclohexyl ring and cleavage of the C-N bond connecting the ring to the guanidinium group.[7] Common fragments would include the cyclohexyl cation and various nitrogen-containing fragments.
Synthesis and Purification
The synthesis of this compound is typically achieved through the guanidinylation of cyclohexylamine. Several methods have been reported, with the reaction of cyclohexylamine with a guanylating agent such as dicyandiamide or S-methylisothiourea sulfate being common.
Synthesis of this compound Hydrochloride from Cyclohexylamine and Dicyandiamide
This protocol describes a common and cost-effective method for the synthesis of this compound as its hydrochloride salt.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexylamine (1.0 eq) and dicyandiamide (1.0 eq) in a suitable solvent such as water or ethanol.
-
Acidification: Add concentrated hydrochloric acid (1.0 eq) dropwise to the mixture with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath may be necessary to promote crystallization of the this compound hydrochloride product.
-
Isolation: Collect the crystalline product by vacuum filtration and wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.[8]
-
Drying: Dry the product in a vacuum oven to remove any residual solvent.
Purification by Recrystallization
For obtaining high-purity this compound hydrochloride, recrystallization is the preferred method.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. For this compound hydrochloride, a mixture of ethanol and water is often effective.[9]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent system.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Crystallization: Further cool the solution in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]
Applications in Drug Development
The unique structural features of this compound have made it and its derivatives attractive scaffolds in drug discovery, particularly in the development of anticancer agents and modulators of ion channels.
Anticancer Activity
Guanidinium-containing compounds have been extensively investigated for their anticancer properties.[11] The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA, potentially through minor groove binding, leading to the disruption of DNA replication and transcription in cancer cells.
The cytotoxic mechanism of guanidinium compounds is often multifaceted and can involve:
-
Induction of Apoptosis: Many guanidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[12]
-
Cell Cycle Arrest: Some guanidinium compounds can arrest the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cell proliferation.[12]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and subsequent cell death.[13]
The lipophilic cyclohexyl group in this compound can enhance the cellular uptake of the molecule, thereby increasing its cytotoxic efficacy.[14]
Ion Channel Modulation
Ion channels are crucial for a wide range of physiological processes, and their dysfunction is implicated in numerous diseases. Guanidine and its derivatives have been identified as modulators of various ion channels, particularly potassium channels.[15]
Potassium channel openers are a class of drugs that facilitate the opening of potassium channels, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability.[16] This mechanism is particularly relevant for the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy.[17] The structural features of this compound make it a candidate for investigation as a potassium channel modulator. The specific interactions with the channel protein would be dictated by the combined hydrophobic and electrostatic properties of the molecule.
Safety and Handling
While specific toxicological data for this compound is limited, data for the closely related guanidine hydrochloride can be used as a reasonable surrogate. Guanidine hydrochloride is classified as harmful if swallowed, with an oral LD50 in rats of approximately 475-630 mg/kg.[3] It is also an irritant to the skin and eyes.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound and its salts.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a molecule of significant interest due to its unique combination of a lipophilic cyclohexyl moiety and a highly basic, charge-delocalized guanidinium group. This structure imparts a range of valuable chemical and physical properties, making it a versatile building block in organic synthesis and a promising scaffold in drug discovery. Its potential as an anticancer agent, acting through mechanisms such as DNA interaction and apoptosis induction, and as a modulator of ion channels, highlights its relevance to medicinal chemistry. This technical guide has provided a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, offering a valuable resource for researchers and scientists working in this exciting area.
References
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. (2018). PubMed. Retrieved January 13, 2026, from [Link]
-
Synthesis, Characterization, and Inducing Tumor Cell Apoptosis of Two Ru(II) Complexes Containing Guanidinium as Ligands. (n.d.). Bentham Science Publisher. Retrieved January 13, 2026, from [Link]
-
Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Guanidinium chloride. (n.d.). In Grokipedia. Retrieved January 13, 2026, from [Link]
-
Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. (2017). Journal of the American Chemical Society. Retrieved January 13, 2026, from [Link]
-
Guanidinium chloride. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (2022). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
The Effect of P-cyclohexyl Groups on the Coordination Chemistry of Phosphaguanidinates. (2023). Retrieved January 13, 2026, from [Link]
-
Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 13, 2026, from [Link]
-
Guanidine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved January 13, 2026, from [Link]
-
Ft-Ir and Computational Study of Sulphaguanidine. (n.d.). Oriental Journal of Chemistry. Retrieved January 13, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
FTIR spectra of polymeric guanidine derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Recent developments on KCNQ potassium channel openers. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
Protein Denaturation with Guanidinium: A 2D-IR Study. (2013). The Journal of Physical Chemistry Letters - ACS Publications. Retrieved January 13, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 13, 2026, from [Link]
-
Assignment of peaks from 1H and 13C NMR. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- Method for crystallizing guanidinium salts. (n.d.). Google Patents.
-
Thermal and FTIR spectral studies of N,N′-diphenylguanidine. (2011). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
Potassium channel opener. (n.d.). In Grokipedia. Retrieved January 13, 2026, from [Link]
-
Pharmacology of the potassium channel openers. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Potassium channel opener. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. (2023). PubMed. Retrieved January 13, 2026, from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 13, 2026, from [Link]
-
MolDiscovery: learning mass spectrometry fragmentation of small molecules. (2021). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2021). YouTube. Retrieved January 13, 2026, from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved January 13, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 13, 2026, from [Link]
-
The coordination chemistry of guanidines and guanidinates. (2001). Retrieved January 13, 2026, from [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds. (n.d.). Retrieved January 13, 2026, from [Link]
-
Multifunctional ligands in medicinal inorganic chemistry--current trends and future directions. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (n.d.). Retrieved January 13, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. Recent developments on KCNQ potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclohexylguanidine: A Technical Guide for Advanced Research and Drug Development
This document provides an in-depth technical overview of cyclohexylguanidine, a versatile molecule with significant potential in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes core chemical data, proven experimental insights, and the latest research applications to provide a comprehensive and actionable resource.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound is an organic compound featuring a cyclohexyl ring bonded to a guanidine functional group. The guanidine group, with its unique Y-shaped arrangement of nitrogen atoms around a central carbon, imparts a high degree of basicity and nucleophilicity to the molecule, making it a valuable building block and a pharmacologically relevant scaffold.
The hydrochloride salt of this compound is a common form used in laboratory settings, enhancing its stability and solubility in aqueous media.[1]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-cyclohexylguanidine | [2] |
| CAS Number | 14948-83-5 | [2] |
| Molecular Formula | C₇H₁₅N₃ | [2] |
| Molecular Weight | 141.21 g/mol | [2] |
| Appearance | Typically a white crystalline solid | [1] |
| Solubility | Soluble in water, especially as the hydrochloride salt | [1] |
| CAS Number (HCl Salt) | 2498-47-7 | [1] |
| Molecular Wt. (HCl Salt) | 177.68 g/mol | [1] |
Section 2: Synthesis and Reactivity
The synthesis of this compound is achievable through several established routes. A well-documented method involves the reaction of cyclohexylamine with a guanylating agent. The choice of reagent and reaction conditions is critical for achieving high yield and purity.
Representative Synthesis Protocol
A reliable synthesis can be adapted from the method described by Kim et al. (1988), which reports a 72% yield.[3] This protocol involves the direct reaction of cyclohexylamine with a suitable guanylating agent in a polar solvent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine (1.0 equivalent) in methanol.
-
Reagent Addition: To this solution, add S-methylisothiourea sulfate or a similar guanylating agent (1.1 equivalents).
-
Reaction Conditions: Stir the mixture at ambient temperature for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then taken up in water and basified with a strong base (e.g., NaOH) to precipitate the free this compound.
-
Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Causality
The guanidine group's high basicity (pKa of the conjugate acid is ~13.5) is a result of the resonance stabilization of the protonated form, the guanidinium cation. This delocalization of positive charge across all three nitrogen atoms makes the lone pair on the unprotonated nitrogens highly available for proton abstraction.
Caption: Resonance delocalization in the protonated guanidinium group.
This inherent basicity makes this compound a strong, non-nucleophilic base in some contexts, but it can also act as a potent nucleophile, particularly in reactions like guanylation, where it attacks electrophilic centers.[1] Its reactivity profile makes it a versatile tool for constructing more complex molecules.
Section 3: Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its role in ligands targeting sigma (σ) receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention.
Sigma (σ) Receptor Ligands
Pharmacological research has identified two main sigma receptor subtypes, σ₁ and σ₂. Guanidine-containing compounds, including those with a cyclohexyl moiety, have shown significant affinity and selectivity for these receptors.
-
σ₁ Receptors: These receptors are intracellular chaperones located at the endoplasmic reticulum.[4] Ligands targeting σ₁ receptors have shown potential for treating neurological disorders such as depression, anxiety, and schizophrenia, as well as for managing pain and cognitive deficits.[4]
-
σ₂ Receptors: The σ₂ receptor is overexpressed in various cancer cell lines, including pancreatic cancer.[5] This overexpression makes it a prime target for both diagnostic imaging and cancer therapy.
A notable example is the high-affinity σ₂ receptor ligand PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine). Although more complex than this compound itself, its structure highlights the importance of the N-cyclohexylpiperazine fragment, a close analogue, in achieving high binding affinity. Studies on PB28 and its derivatives have demonstrated that σ₂ receptor agonists can induce cancer cell death through pathways involving mitochondrial superoxide production and caspase activation.[5]
Mechanism of Action in Cancer Models
The therapeutic potential of this compound-containing σ₂ ligands in oncology stems from their ability to selectively trigger apoptosis in tumor cells.
Caption: Proposed mechanism of action for σ₂ receptor agonists in cancer cells.
This selective action provides a promising avenue for developing targeted cancer therapies with potentially fewer side effects than conventional chemotherapy.
Section 4: Analytical and Quality Control Methodologies
Ensuring the purity and stability of this compound is paramount for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for its analysis.
Table 2: Comparison of Recommended Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, UV detection. | Separation based on volatility, mass-based detection. |
| Suitability | Excellent for purity, assay, and stability testing of the non-volatile HCl salt. | Suitable for the free base; provides structural confirmation. |
| Typical Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate or acetate). | - |
| Typical Column | C18 Reverse-Phase | DB-5 or similar non-polar capillary column |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
Data presented are typical performance characteristics for analogous compounds and serve as a baseline for method development.
Protocol Outline: HPLC-UV Method for Purity Analysis
-
Standard Preparation: Prepare a stock solution of this compound HCl reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) and create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample in the same diluent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~210 nm.
-
-
Analysis: Inject standards and samples. Quantify impurities by area percentage and determine the assay value against the reference standard.
Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from analogous guanidine and cyclohexylamine derivatives necessitates cautious handling.
Key Safety Considerations:
-
Toxicity: Guanidine derivatives can be toxic if swallowed.[6][7] Some related compounds are suspected of causing genetic defects and may damage fertility.[6][7]
-
Irritation: The compound may cause skin and serious eye irritation.[6]
-
Handling:
-
Storage:
Always consult the most current Safety Data Sheet provided by the supplier before use and perform a thorough risk assessment for any new experimental protocol.
References
-
Kim, K., Lin, Y., & Mosher, H. S. (1988). Guanidinium salts from amines and 1-guanyl-3,5-dimethylpyrazole nitrate. Tetrahedron Letters, 29(26), 3183-3186. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 548193, this compound. [Link]
-
Kao Chemicals. (2019). Safety Data Sheet - Cyclohexyl Salicylate. [Link]
-
Conn, K. E., & Conn, A. D. (1995). Solvent effects on chemical processes. 10. Solubility of alpha-cyclodextrin in binary aqueous-organic solvents: relationship to solid phase composition. Journal of Pharmaceutical Sciences, 84(11), 1272-5. [Link]
-
Menuel, S., et al. (2024). Cyclodextrin Solubility: Can Green Solvents Be the Solution?. Molecules, 29(18), 4321. [Link]
-
Maurice, T., & Su, T. P. (2009). The pharmacology and therapeutic potential of sigma(1) receptor ligands. Expert Opinion on Therapeutic Patents, 19(11), 1543-1570. [Link]
-
Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Oncotarget, 8(11), 17693-17711. [Link]
Sources
- 1. CAS 2498-47-7: Guanidine, N-cyclohexyl-, hydrochloride (1:… [cymitquimica.com]
- 2. This compound | C7H15N3 | CID 548193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-CYCLOHEXYL-GUANIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
The Synthesis of Cyclohexylguanidine and Its Derivatives: A Comprehensive Technical Guide for Researchers
Foreword: The Enduring Relevance of the Guanidinium Moiety in Medicinal Chemistry
The guanidinium group, a seemingly simple nitrogenous functional group, holds a position of profound importance in the realm of drug discovery and development. Its inherent basicity, ability to form strong hydrogen bonds, and capacity for resonance stabilization endow it with a unique set of physicochemical properties that are frequently exploited to modulate the biological activity of therapeutic agents. From naturally occurring marine alkaloids with potent bioactivities to synthetically designed molecules targeting a myriad of diseases, the guanidine core is a recurring motif.[1][2] Cyclohexylguanidine and its derivatives, which combine the versatile guanidinium headgroup with a lipophilic cyclohexyl scaffold, represent a particularly interesting class of compounds with applications ranging from antimicrobial agents to ligands for opioid receptors.[3][4]
This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound and its various substituted derivatives. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices and providing researchers with the knowledge to adapt and innovate upon these methods.
I. Synthetic Strategies for Monosubstituted Cyclohexylguanidines
The most direct entry into the world of cyclohexylguanidines is through the synthesis of the parent N-cyclohexylguanidine. This foundational molecule can be prepared through several reliable methods, primarily involving the reaction of cyclohexylamine with a suitable guanylating agent.
A. Guanylation of Cyclohexylamine with Cyanamide
The reaction of an amine with cyanamide is a classical and straightforward approach to monosubstituted guanidines.[5] This method is atom-economical and utilizes readily available starting materials.
Reaction Workflow: Cyclohexylamine to N-Cyclohexylguanidine via Cyanamide
Caption: Synthesis of N-Cyclohexylguanidine from Cyclohexylamine and Cyanamide.
Experimental Protocol: Synthesis of N-Cyclohexylguanidine Hydrochloride [6]
-
Reaction Setup: To a solution of cyclohexylamine (1.0 equivalent) in a suitable solvent such as methanol, add cyanamide (1.0-1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at ambient temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then treated with a solution of hydrochloric acid in ethanol to precipitate the hydrochloride salt of N-cyclohexylguanidine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield N-cyclohexylguanidine hydrochloride as a white solid.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a common choice as it effectively dissolves both the amine and cyanamide, facilitating the reaction.
-
Stoichiometry: A slight excess of cyanamide can be used to ensure complete conversion of the starting amine.
-
Salt Formation: The conversion to the hydrochloride salt aids in the purification and handling of the highly basic guanidine product, which is often hygroscopic in its freebase form.
B. Guanylation using S-Methylisothiourea Derivatives
An alternative and widely used method for the synthesis of monosubstituted guanidines involves the use of S-methylisothiourea salts. These reagents are effective guanylating agents that react with primary amines to furnish the corresponding guanidinium salts.
Reaction Workflow: Guanylation with S-Methylisothiourea
Caption: Synthesis of N-Cyclohexylguanidine using S-Methylisothiourea.
Experimental Protocol: Synthesis of N-Cyclohexylguanidine using 2-Methyl-2-thiopseudourea sulfate [6]
-
Reaction Setup: A mixture of cyclohexylamine (1.0 equivalent) and 2-methyl-2-thiopseudourea sulfate (0.5 equivalents, as it contains two isothiourea units per sulfate) is prepared in water or a lower alcohol.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The reaction progress is monitored by TLC.
-
Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting guanidinium salt can then be isolated and purified by recrystallization.
II. Synthesis of N,N'-Disubstituted and N,N',N''-Trisubstituted Cyclohexylguanidines
The synthesis of more complex, substituted this compound derivatives is crucial for tuning their pharmacological properties. These syntheses often employ carbodiimides as key reagents or build upon pre-formed guanidine scaffolds.
A. From Dicyclohexylcarbodiimide (DCC) and Primary Amines
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent in peptide synthesis, but it can also serve as a precursor for the synthesis of N,N',N''-trisubstituted guanidines.[7][8] The reaction involves the addition of a primary amine to the carbodiimide backbone.
Reaction Workflow: Amine Addition to DCC
Caption: Synthesis of N,N',N''-trisubstituted guanidines from DCC.
Experimental Protocol: Synthesis of N,N'-Dicyclohexyl-N''-(10-nonadecyl)guanidine [9]
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., 10-nonadecylamine, 1.0 equivalent) in a dry, aprotic solvent such as t-butanol.
-
Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.0 equivalent) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting materials are consumed. Careful control of the 1:1 stoichiometry is crucial to avoid excess unreacted starting material.[9]
-
Work-up and Isolation: After completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Catalytic Approaches: The addition of amines to carbodiimides can be catalyzed by various metal complexes, such as those of zinc, which can enhance reaction rates and yields.[3][10][11] For example, the use of a catalytic amount of diethylzinc (ZnEt₂) has been shown to be effective.[3][11]
Table 1: Comparison of Catalytic and Non-Catalytic Guanylation of Amines with Carbodiimides
| Catalyst | Amine Substrate | Carbodiimide | Conditions | Yield | Reference |
| None | Primary aromatic amines | DCC | Solvent-free, RT, 1h | Excellent | [7] |
| Yb(OTf)₃ (0.5 mol%) | Primary aromatic amines | DCC | Solvent-free, RT, 1h | Excellent | [7] |
| ZnEt₂ (catalytic) | Various amines | N,N'-dicyclohexylcarbodiimide | THF, 50°C, 2h | High | [3] |
B. Synthesis of N,N',N''-Trithis compound
The fully substituted N,N',N''-trithis compound is a highly basic and sterically hindered molecule. Its synthesis is typically achieved through methods that build the guanidine core from simpler precursors.
Experimental Protocol: Preparation of N,N',N''-Trithis compound [12][13]
While the direct literature detailing the one-step synthesis of N,N',N''-trithis compound is not as prevalent, it is often prepared according to established literature methods and used in subsequent reactions.[12][13] One plausible route involves the reaction of dicyclohexylcarbodiimide with cyclohexylamine, analogous to the procedure described for other primary amines.
III. Synthesis of Cyclic Guanidines from Cyclohexanediamines
The incorporation of the guanidine moiety into a cyclic framework can impart conformational rigidity and unique biological properties. Cyclic guanidines can be synthesized from diamines, such as cyclohexanediamine, through reaction with a suitable C1 electrophile.
Reaction Workflow: Cyclization of Diamines
Caption: General scheme for the synthesis of cyclic guanidines from diamines.
A facile synthesis of imino-protected cyclic guanidine derivatives from diamines has been reported, which offers a versatile route to these important scaffolds.[14] Furthermore, stereoselective methods for the guanidinylation of alkenes can lead to the formation of cyclic guanidines with a high degree of stereocontrol.[15]
IV. Protecting Group Strategies in this compound Synthesis
In the synthesis of complex molecules containing a guanidine functional group, the use of protecting groups is often indispensable. The high basicity and nucleophilicity of the guanidine can interfere with other reactions in a synthetic sequence. Common protecting groups for guanidines include the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups.[16][17]
Experimental Protocol: Synthesis of N,N'-Di-Boc-Protected Guanidines [16]
-
Activation: Di-Boc-thiourea is activated with an activating reagent such as cyanuric chloride (TCT) in an appropriate solvent like THF. This avoids the use of toxic heavy-metal reagents like HgCl₂.[16]
-
Guanylation: The activated species is then reacted with the amine (e.g., cyclohexylamine) in the presence of a base like N-methylmorpholine (NMM) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).
-
Deprotection: The Boc groups can be removed under acidic conditions to yield the unprotected guanidine.
Table 2: Common Protecting Groups for Guanidines
| Protecting Group | Abbreviation | Deprotection Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | [16] |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis | [17] |
V. Characterization of this compound Derivatives
The structural elucidation of newly synthesized this compound derivatives is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the molecule. The chemical shifts of the protons and carbons in the cyclohexyl ring and attached to the guanidinium core provide key structural information.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the N-H and C=N bonds within the guanidine group.
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be used to confirm the empirical formula of the synthesized compound.[13]
VI. Applications in Drug Development
The guanidinium group is a key pharmacophore in a wide range of biologically active compounds.[1][2] this compound derivatives have been investigated for various therapeutic applications:
-
Antimicrobial Agents: The cationic nature of the guanidinium group at physiological pH allows for interaction with negatively charged bacterial cell membranes, leading to antimicrobial activity.[3]
-
Opioid Receptor Ligands: Peptidomimetics containing bis-cyclic guanidines have been synthesized and evaluated as ligands for opioid receptors, with potential applications as novel analgesics.[4]
-
Antiglycation Agents: Guanidine-based compounds have shown promise as inhibitors of advanced glycation end-product (AGE) formation, which is implicated in the complications of diabetes.[18]
The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of a diverse library of this compound derivatives for further investigation in these and other therapeutic areas.
VII. Conclusion and Future Perspectives
The synthesis of this compound and its derivatives remains an active area of research, driven by the continued interest in the pharmacological potential of guanidine-containing compounds. The development of more efficient, atom-economical, and environmentally benign synthetic methods is a key objective. Catalytic approaches, in particular, hold great promise for the large-scale and sustainable production of these valuable molecules. As our understanding of the biological roles of the guanidinium group deepens, the demand for novel and diverse this compound derivatives is certain to grow, paving the way for the discovery of new therapeutic agents.
References
-
ORNL/TM-2022/2443 Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10- nonadecyl)guanidinium Chloride for Use. (2022). Oak Ridge National Laboratory. [Link]
-
Original Copy. ijc.com. [Link]
-
N,N′,N′′-Tricyclohexylguanidinium iodide. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2009). Synlett. [Link]
-
Synthesis of cyclic guanidines. (2011). The Journal of Organic Chemistry. [Link]
-
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (2022). Molecules. [Link]
-
Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes. (2016). Journal of the American Chemical Society. [Link]
-
Guanidines: from classical approaches to efficient catalytic syntheses. (2014). Chemical Society Reviews. [Link]
-
N,N′-Dicyclohexylcarbodiimide. Wikipedia. [Link]
-
Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing. [Link]
-
Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. (2011). Journal of the Korean Chemical Society. [Link]
-
Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics. (2014). PLoS One. [Link]
-
Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - ... (2018). Molbank. [Link]
-
Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. (2024). Molecular Diversity. [Link]
-
Study on the Synthesis of N,N'-Dicyclohexylcarbodiimide from N,N'-Dicyclohexylurea. (2011). Semantic Scholar. [Link]
-
Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. (2021). The Journal of Organic Chemistry. [Link]
-
Nomination Background: Dicyclohexylcarbodiimide (CASRN: 538-75-0). National Toxicology Program. [Link]
- Method for preparing guanidine compound.
-
Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. [Link]
-
Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (2023). Molecules. [Link]
-
Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2019). Marine Drugs. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. (2022). Marine Drugs. [Link]
-
A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. (2018). Bioscience Research. [Link]
-
Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. (2009). Organometallics. [Link]
-
Biological activities of guanidine compounds. (2007). Current Medicinal Chemistry. [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2020). Molecules. [Link]
-
Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. (2019). Chemistry of Heterocyclic Compounds. [Link]
-
Synthesis and Reactivity of N-Allenyl Cyanamides. (2018). Organic Letters. [Link]_Cyanamides)
Sources
- 1. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids [mdpi.com]
- 2. Biological activities of guanidine compounds | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. N-CYCLOHEXYL-GUANIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]
- 8. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 9. info.ornl.gov [info.ornl.gov]
- 10. Guanidines: from classical approaches to efficient catalytic syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. academia-arabia.com [academia-arabia.com]
- 13. N,N′,N′′-Tricyclohexylguanidinium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclohexylguanidine mechanism of action in biological systems
An In-Depth Technical Guide to the Cyclohexylguanidine Mechanism of Action in Biological Systems
Abstract
This compound is a small molecule whose mechanism of action in biological systems remains largely uncharacterized. However, its core guanidine moiety is a well-established pharmacophore present in numerous clinically and biologically significant compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological profile of this compound. By synthesizing field-proven insights from the broader class of guanidinium-containing molecules, we delineate the most probable molecular targets and signaling pathways. Furthermore, this document furnishes a systematic, self-validating experimental workflow, complete with detailed protocols, to rigorously elucidate its precise mechanism of action.
Introduction: The Enigma of this compound
This compound, a compound featuring a cyclohexane ring attached to a guanidine group, represents a scientific frontier. While its chemical structure is defined, its biological activity is an open area for investigation.[1] The absence of a defined mechanism of action presents both a challenge and an opportunity for novel therapeutic discovery. This guide is structured not as a rigid template, but as a logical exploration, beginning with the foundational chemistry of the guanidine group and branching into its most plausible biological roles. The core directive is to empower researchers with the rationale and the practical methodologies required to systematically unravel the pharmacological identity of this compound.
The guanidinium group, the protonated form of guanidine, is positively charged and planar, capable of forming multiple hydrogen bonds. This allows it to act as a bioisostere for a protonated amine or to engage in strong electrostatic interactions, such as forming salt bridges with acidic residues like aspartate and glutamate in the active sites of enzymes or receptor binding pockets.[2] This chemical versatility is the foundation for the diverse biological activities observed in guanidine-containing compounds.
Postulated Mechanisms of Action: A Guided Exploration
Based on the extensive pharmacology of related guanidine derivatives, we can postulate several high-probability mechanisms of action for this compound.
Metabolic Regulation via AMPK Pathway Activation
A prominent mechanism for biguanides like metformin is the modulation of cellular energy homeostasis.[1][3][4] This is primarily achieved through the activation of AMP-activated protein kinase (AMPK), a central regulator of metabolism.[1][5][6]
Causality of Action: The proposed cascade begins with the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[7] This inhibition leads to a reduced rate of oxygen consumption, a decrease in ATP synthesis, and a corresponding increase in the cellular AMP:ATP ratio.[5][8] This shift in the energy charge of the cell is sensed by AMPK, which is allosterically activated by AMP. The primary upstream kinase, Liver Kinase B1 (LKB1), then phosphorylates AMPK at threonine 172, leading to its full activation.[9]
Activated AMPK proceeds to phosphorylate numerous downstream targets to restore energy balance. Key effects include:
-
Inhibition of Anabolic Pathways: Phosphorylation and inactivation of enzymes like Acetyl-CoA Carboxylase (ACC), a rate-limiting step in fatty acid synthesis.[1]
-
Stimulation of Catabolic Pathways: Increased fatty acid oxidation and glucose uptake in muscle cells.[1]
-
Suppression of Hepatic Gluconeogenesis: Reduction of glucose production in the liver by inhibiting the expression of key gluconeogenic enzymes.[3][7]
Given its guanidine core, it is highly plausible that this compound could function as a metabolic modulator through this pathway.
Signaling Pathway: AMPK Activation
Caption: Postulated AMPK signaling pathway activated by this compound.
Modulation of G-Protein Coupled Receptors (GPCRs)
Guanidine derivatives, such as guanfacine and clonidine, are known to function as agonists at α2-adrenergic receptors, a class of Gi/o-coupled GPCRs.[10][11][12]
Causality of Action: Activation of α2-adrenergic receptors in the central nervous system leads to a decrease in sympathetic outflow.[13] Mechanistically, agonist binding to these Gi-coupled receptors causes the Gαi subunit to inhibit the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and downstream modulation of cellular functions, including neurotransmitter release. The cyclohexyl group may confer specificity for certain receptor subtypes.
Signaling Pathway: Gi-Coupled GPCR Inhibition of cAMP
Caption: Postulated Gi-coupled GPCR signaling via this compound.
Ion Channel Modulation: The Case of TRPV1
Certain natural guanidine alkaloids have been shown to modulate the activity of Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[15][16] TRPV1 is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and capsaicin.[17]
Causality of Action: Guanidine-containing compounds can act as either inhibitors or activators of TRPV1.[15] Modulation can occur through direct interaction with the channel protein. For example, binding of an antagonist would stabilize the channel in a closed conformation, preventing the influx of cations like Ca2+ and Na+ in response to an agonist. Conversely, an agonist would promote channel opening. An influx of Ca2+ acts as a critical second messenger, triggering a variety of cellular responses, including neurotransmitter release from nociceptive neurons.
Enzyme Inhibition
The guanidinium group is an effective mimic of the protonated side chain of arginine, the natural substrate for Nitric Oxide Synthase (NOS).[18]
-
Nitric Oxide Synthase (NOS): Guanidine derivatives like aminoguanidine are known inhibitors of NOS isoforms (nNOS, eNOS, and iNOS).[18][19][20][21][22] Inhibition prevents the synthesis of nitric oxide (NO), a key signaling molecule in neurotransmission, vasodilation, and immune responses.
-
Serine Proteases: The basic guanidine group can form strong electrostatic interactions with the conserved aspartate residue (Asp189) in the S1 specificity pocket of many serine proteases, such as trypsin.[2] This interaction can lead to competitive inhibition of the enzyme's catalytic activity.
A Systematic Workflow for Mechanistic Elucidation
To move from postulation to confirmation, a rigorous, multi-step experimental approach is required. This workflow is designed to be self-validating, where the results of each stage inform the design of the next.
Experimental Workflow Diagram
Caption: A systematic workflow for characterizing this compound.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the affinity of this compound for a specific receptor (e.g., α2-adrenergic receptor).
Principle: The assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled ligand for binding to receptors in a cell membrane preparation. The receptor-bound radioactivity is separated from free radioactivity by rapid filtration.[23][24][25][26]
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane homogenate + radioligand + assay buffer.
-
Non-specific Binding (NSB): Membrane homogenate + radioligand + a high concentration of a known unlabeled ligand.
-
Competition: Membrane homogenate + radioligand + increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).[25]
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular cAMP Accumulation Assay
This functional assay determines if this compound acts as an agonist or antagonist at a Gi or Gs-coupled GPCR.
Principle: This protocol uses a bioluminescent biosensor that reports changes in intracellular cAMP levels in real-time in living cells. Agonism at a Gi-coupled receptor will decrease cAMP levels, while agonism at a Gs-coupled receptor will increase them.[14][27][28][29][30]
Methodology:
-
Cell Culture: Use cells stably or transiently expressing the target GPCR and a cAMP biosensor (e.g., GloSensor™). Plate the cells in a white, opaque 96-well plate.
-
Equilibration: Remove the culture medium and add the biosensor reagent diluted in an appropriate assay buffer. Incubate for 2 hours at room temperature to allow the reagent to enter the cells and equilibrate.[30]
-
Baseline Measurement: Measure the baseline luminescence using a plate-reading luminometer.
-
Compound Addition:
-
For Gi Agonism: Add increasing concentrations of this compound to the wells. To amplify the signal, pre-stimulate the cells with forskolin (an adenylyl cyclase activator) before adding the test compound. An agonist will cause a dose-dependent decrease in luminescence.
-
For Gs Agonism: Add increasing concentrations of this compound. An agonist will cause a dose-dependent increase in luminescence.
-
-
Kinetic Measurement: Read the luminescence signal kinetically for 15-30 minutes after compound addition.
-
Data Analysis: Normalize the data to the baseline reading. Plot the change in luminescence against the log concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
Protocol 3: Intracellular Calcium Flux Assay
This assay is used to detect activation of Gq-coupled GPCRs or modulation of ion channels like TRPV1 that permit calcium influx.
Principle: Cells are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free intracellular calcium. An increase in fluorescence indicates an influx of calcium into the cytosol.[31][32][33]
Methodology:
-
Cell Culture: Plate cells expressing the target of interest (e.g., TRPV1) in a black, clear-bottom 96-well plate.
-
Dye Loading: Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM or Indo-1 AM) and Pluronic F-127 (to aid dye solubilization) in an appropriate assay buffer.[31][32]
-
Incubation: Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark.[31]
-
Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Data Acquisition:
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject the desired concentration of this compound (and/or a known agonist/antagonist as a control).
-
Continue to measure the fluorescence signal kinetically for 1-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response and plot it against the log concentration of the compound to generate a dose-response curve and determine the EC50.
Protocol 4: Western Blot for Phospho-AMPK Activation
This protocol confirms if this compound activates the AMPK pathway by detecting the phosphorylation of AMPKα at Threonine 172.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of AMPK (p-AMPK) and total AMPK.[34][35][36]
Methodology:
-
Cell Treatment: Culture cells (e.g., hepatocytes or myotubes) and treat them with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a positive control (e.g., metformin) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[35]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[35][37]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AMPK (Thr172) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total AMPK and a loading control (e.g., β-actin).[34]
-
Data Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of the p-AMPK signal to the total AMPK signal.
Data Presentation and Quantitative Summary
The following table summarizes the potential targets for this compound and the key quantitative data to be derived from the proposed experimental workflow.
| Potential Target Class | Specific Example | Primary Assay | Secondary/Confirmatory Assay | Key Quantitative Readout |
| Metabolic Enzyme | Mitochondrial Complex I | Oxygen Consumption Rate (OCR) | Western Blot (p-AMPK/AMPK) | EC50 for OCR inhibition, Fold-change in p-AMPK |
| GPCR (Gi-coupled) | α2-Adrenergic Receptor | Radioligand Binding Assay | cAMP Accumulation Assay | Ki (affinity), IC50 (potency) |
| GPCR (Gq-coupled) | M1 Muscarinic Receptor | Radioligand Binding Assay | Calcium Flux Assay | Ki (affinity), EC50 (potency) |
| Ion Channel | TRPV1 | Patch-Clamp Electrophysiology | Calcium Flux Assay | IC50 or EC50 (potency) |
| Enzyme | Nitric Oxide Synthase (NOS) | NOS Activity Assay | N/A | IC50 (potency) |
| Enzyme | Serine Protease (e.g., Trypsin) | Protease Activity Assay | N/A | IC50 (potency), Ki (inhibition constant) |
Conclusion
While the specific mechanism of action of this compound remains to be discovered, its guanidine scaffold provides a strong foundation for targeted investigation. The most promising hypotheses point towards roles in metabolic regulation through AMPK activation, modulation of GPCRs such as α2-adrenergic receptors, interaction with ion channels like TRPV1, or inhibition of key enzymes including NOS and serine proteases. The systematic, multi-phase workflow detailed in this guide, combining binding assays, functional characterization, and pathway analysis, offers a robust and validated strategy for any research team. By rigorously applying these methodologies, the scientific community can effectively decode the biological function of this compound, paving the way for potential new therapeutic applications.
References
A comprehensive, numbered list of all cited sources with clickable URLs will be generated upon final compilation.
Sources
- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of the antihypertensive effect of alpha 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. New Derivatives of Natural Acyclic Guanidine Alkaloids with TRPV Receptor-Regulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TRPV1 Modulators for the Treatment of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scirp.org [scirp.org]
- 19. Prevention of diabetic vascular dysfunction by guanidines. Inhibition of nitric oxide synthase versus advanced glycation end-product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Receptor-Ligand Binding Assays [labome.com]
- 25. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. GloSensor™ cAMP Assay Protocol [promega.jp]
- 28. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 29. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 30. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bu.edu [bu.edu]
- 32. Fluo-8 Calcium Flux Assay [protocols.io]
- 33. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 36. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
The Rising Tide of Cyclohexylguanidines: A Technical Guide to Their Antitumoral Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among these, the guanidinium group, a seemingly simple nitrogenous functional group, has emerged as a privileged scaffold in medicinal chemistry, owing to its unique physicochemical properties and diverse biological activities.[1][2] This guide delves into a specific and promising subclass: cyclohexylguanidine derivatives. We will explore their synthesis, dissect their multifaceted mechanisms of antitumoral action, and provide detailed, field-proven protocols for their evaluation, empowering researchers to navigate this exciting area of drug discovery.
The Guanidine Scaffold: A Foundation for Anticancer Drug Design
The guanidinium group, protonated at physiological pH, is a strong hydrogen bond donor and can engage in multiple non-covalent interactions, including charge pairing and cation-π interactions.[3] These properties are pivotal for molecular recognition and binding to biological targets such as enzymes and DNA.[3][4] Guanidine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antidiabetic, anti-inflammatory, and, most relevant to this guide, antineoplastic effects.[1][5] Their cytotoxic mechanisms are diverse, ranging from DNA binding and interference with cell membranes to the induction of apoptosis and inhibition of critical cellular proteins.[2][3][6]
This compound Derivatives: Charting a New Course in Cancer Therapy
The incorporation of a cyclohexyl moiety into the guanidine scaffold introduces lipophilicity and conformational constraints that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This section highlights key examples of this compound derivatives that have shown notable antitumoral activity.
Sigma-2 Receptor Agonists: The Case of PB28
One of the most well-documented examples of a cyclohexyl-containing compound with anticancer activity is PB28, a sigma-2 (σ2) receptor agonist with a cyclohexylpiperazine core.[1][7] While not a simple this compound, its structure and mechanism provide invaluable insights. The σ2 receptor is overexpressed in various tumor types, making it an attractive therapeutic target.[8]
PB28 has demonstrated potent cytotoxic effects in a range of cancer cell lines, including pancreatic and breast cancer.[7][8] Its mechanism of action is multifaceted, involving the induction of caspase-dependent and -independent apoptosis.[8] A key aspect of its activity is the generation of reactive oxygen species (ROS), specifically mitochondrial superoxide, which triggers the apoptotic cascade.[8] Furthermore, PB28 has been shown to modulate the expression of P-glycoprotein (P-gp), a protein associated with multidrug resistance, suggesting its potential in overcoming chemoresistance.[1][7]
Cyclin-Dependent Kinase (CDK) Inhibitors: O6-Cyclohexylmethylguanine Derivatives
A series of N2-substituted O6-cyclohexylmethylguanine derivatives have been identified as potent inhibitors of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2).[8] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. These compounds act as ATP-competitive inhibitors, binding to the active site of the kinases and preventing their function, which leads to cell cycle arrest and inhibition of tumor cell proliferation.[8] Structure-activity relationship (SAR) studies have revealed that an aromatic N2-substituent is crucial for potency in this series.[8]
Rac1 Inhibitors: N,N'-Disubstituted Guanidines
The Rho GTPase Rac1 is a key regulator of the cytoskeleton and is implicated in cancer cell proliferation, migration, and metastasis. A family of N,N'-disubstituted guanidines has been developed as Rac1 inhibitors, demonstrating antiproliferative activity in various cancer cell lines, including non-small cell lung cancer.[9] These compounds have been shown to reduce Rac1-mediated signaling pathways and have demonstrated in vivo antitumor efficacy in xenograft models.[3][9]
Synthesis of this compound Derivatives: A Practical Approach
The synthesis of this compound derivatives can be approached through several established methods for guanidinylation. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.
General Guanidinylation Strategies
The formation of the guanidine core typically involves the reaction of an amine with a guanylating agent. Common guanylating reagents include:
-
Thioureas: These are often activated with reagents like Mukaiyama's reagent to form a carbodiimide intermediate, which then reacts with an amine.[10]
-
Cyanamides: These can be used in multicomponent reactions, for example, in a palladium-catalyzed carbonylative coupling with aryl halides and subsequent amination.[11]
-
Pyrazole-1-carboxamidines: These reagents offer a convenient one-step transformation of primary and secondary amines to unprotected guanidines.[11]
-
N,N′-di-Boc-N′′-triflylguanidine: This reagent has been used for the high-yield synthesis of guanidine derivatives, particularly for larger-scale preparations.[12]
Step-by-Step Synthesis of a Disubstituted this compound
This protocol describes a general approach for the synthesis of an N-cyclohexyl-N'-arylguanidine from cyclohexylamine and a substituted thiourea.
Protocol: Synthesis of N-Cyclohexyl-N'-arylguanidine
-
Thiourea Formation:
-
To a solution of the desired arylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an aryl isothiocyanate (1.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude thiourea can often be used in the next step without further purification.
-
-
Guanidinylation:
-
Dissolve the crude thiourea (1.0 eq) and cyclohexylamine (1.2 eq) in a suitable solvent (e.g., acetonitrile).
-
Add a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter off any precipitated urea byproduct.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired N-cyclohexyl-N'-arylguanidine.
-
Diagram: Synthetic Workflow for N-Cyclohexyl-N'-arylguanidine
General synthetic workflow for N-cyclohexyl-N'-arylguanidine.
Evaluating Antitumoral Activity: In Vitro and In Vivo Protocols
A rigorous evaluation of the antitumoral activity of novel this compound derivatives requires a combination of in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment
The initial screening of compounds is typically performed using in vitro cytotoxicity assays against a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mechanistic Studies: Apoptosis Induction
To understand the mechanism of cell death, assays to detect apoptosis are crucial.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Diagram: Apoptosis Detection Workflow
Workflow for detecting apoptosis using Annexin V/PI staining.
In Vivo Efficacy Evaluation: Xenograft Models
Promising compounds from in vitro studies should be evaluated in vivo to assess their therapeutic efficacy and potential toxicity. The subcutaneous xenograft model is a widely used preclinical model.[1][13]
Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice, 6-8 weeks old). Allow for at least one week of acclimatization.[1]
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase. Ensure cell viability is >95% using a trypan blue exclusion assay. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel (1:1) can improve tumor formation.[1][5]
-
Tumor Inoculation: Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension into the right flank.[1][5]
-
Tumor Growth Monitoring: Once tumors are palpable (approximately 100-150 mm³), randomize the mice into treatment and control groups.[1]
-
Drug Administration: Prepare the this compound derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.[1]
-
Data Collection:
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further histological or molecular analysis.
Diagram: In Vivo Xenograft Study Workflow
Workflow for an in vivo subcutaneous xenograft study.
Structure-Activity Relationship (SAR) and Future Directions
The antitumoral activity of this compound derivatives is highly dependent on their substitution pattern. Key SAR insights include:
-
Cyclohexyl Moiety: The cyclohexyl group generally enhances lipophilicity, which can improve cell permeability and pharmacokinetic properties.[14]
-
Aromatic Substituents: The nature and position of substituents on an aryl ring attached to the guanidine can significantly impact activity. Electron-withdrawing groups have been shown to be favorable for anticancer activity in some series.[15]
-
Linker and Overall Geometry: The length and flexibility of any linker between the this compound core and other pharmacophoric groups can influence binding to the target protein.
Future research in this area should focus on synthesizing diverse libraries of this compound derivatives to further elucidate SAR. Exploring their potential as inhibitors of other cancer-relevant targets, such as kinases and metabolic enzymes, is a promising avenue. Additionally, the development of derivatives with improved solubility and bioavailability will be crucial for their clinical translation.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their ability to interact with a range of biological targets and their tunable physicochemical properties make them an attractive area for further investigation. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to explore the full therapeutic potential of this exciting class of compounds.
References
-
Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1807-1816. [Link]
-
Hardcastle, I. R., et al. (2004). N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2. Journal of Medicinal Chemistry, 47(15), 3710-3722. [Link]
-
Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 592112. [Link]
-
Joseph, B., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Molecules, 28(12), 4758. [Link]
-
Gomes, A. R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 136, 106600. [Link]
-
Kandeel, M., et al. (2025). Effect of substitution at N ″-position of N ′-hydroxy-N-amino guanidines on tumor cell growth. Bioorganic & Medicinal Chemistry, 33, 116039. [Link]
-
Javed, S., et al. (2015). Antitumor, Antioxidant and Antimicrobial Studies of Substituted Pyridylguanidines. Molecules, 20(7), 12561-12577. [Link]
-
Alanazi, A. M., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(1), 1-15. [Link]
-
Sidoryk, K., et al. (2018). An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. Molecules, 23(9), 2329. [Link]
-
ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
-
Labanca, N. S., et al. (2021). Development of an Improved Guanidine-Based Rac1 Inhibitor with in vivo Activity against Non-Small Cell Lung Cancer. ChemMedChem, 16(6), 1011-1021. [Link]
-
Alanazi, A. M., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(1), 1-15. [Link]
-
Gomes, A. R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 136, 106600. [Link]
-
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. TSpace Repository. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
-
Zhang, L., et al. (2012). Preparation of N-cyclohexyl-N', N', N'', N''-tetramethylguanidine and its application in synthesis of diethylene glycol diallyl dicarbonate. Advanced Materials Research, 554-556, 1135-1138. [Link]
-
Martín-Pérez, J., et al. (2022). Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells. Cancer Communications, 42(11), 1275-1305. [Link]
-
Katritzky, A. R., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3470-3480. [Link]
-
L'Abbate, F., et al. (2005). Synthesis of Guanidines in Solution. Current Organic Synthesis, 2(1), 65-80. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. LLC cells tumor xenograft model [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of an Improved Guanidine-Based Rac1 Inhibitor with in vivo Activity against Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Guanidine synthesis by guanylation [organic-chemistry.org]
- 12. An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Video: Syngeneic Mouse Orthotopic Allografts to Model Pancreatic Cancer [jove.com]
Cyclohexylguanidine: A Versatile Reagent in Modern Organic Synthesis
A Senior Application Scientist's Guide to Mechanisms, Protocols, and Advanced Applications
Abstract
The guanidinium moiety is a cornerstone functional group in medicinal chemistry and a powerful tool in organic synthesis, owing to its strong basicity and unique hydrogen-bonding capabilities. Among its many derivatives, Cyclohexylguanidine stands out as a versatile and accessible reagent. This technical guide provides an in-depth exploration of this compound, moving beyond simple procedural outlines to explain the underlying chemical principles that govern its reactivity. We will delve into its synthesis, its role as both a catalytic strong base and a pivotal building block for heterocyclic compounds, and its application in constructing complex bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful synthetic tool.
Core Properties and Characteristics of this compound
This compound, systematically named 2-cyclohexylguanidine, is a monosubstituted guanidine featuring a bulky, lipophilic cyclohexyl group.[1] This structural feature significantly influences its solubility and steric profile compared to unsubstituted guanidine, making it a valuable reagent in a variety of organic solvents. The core of its reactivity lies in the guanidinium group, which exhibits a high pKa, rendering it one of the strongest organic bases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-cyclohexylguanidine | PubChem[1] |
| CAS Number | 14948-83-5 | PubChem[1] |
| Molecular Formula | C₇H₁₅N₃ | PubChem[1] |
| Molecular Weight | 141.21 g/mol | PubChem[1] |
| pKa (Predicted) | 13.81 ± 0.70 | ChemicalBook |
| Boiling Point (Predicted) | 228.1 ± 23.0 °C | ChemicalBook |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | ChemicalBook |
| XLogP3 | 0.5 | PubChem[1] |
Synthesis of this compound
The most common and straightforward synthesis of N-cyclohexylguanidine involves the reaction of cyclohexylamine with a guanylating agent. A well-documented method utilizes 2-Methyl-2-thiopseudourea sulfate as the guanidinyl donor.[2] The choice of this reagent is strategic; the thiomethyl group is an excellent leaving group, facilitating the nucleophilic attack by the primary amine.
Conceptual Workflow for Synthesis
The synthesis capitalizes on the nucleophilicity of the cyclohexylamine nitrogen, which attacks the electrophilic carbon of the S-methylisothiourea reagent. The subsequent elimination of methanethiol drives the reaction to completion, yielding the desired guanidine.
Caption: Synthesis of N-Cyclohexylguanidine.
Experimental Protocol: Synthesis from Cyclohexylamine
This protocol is a representative example based on established chemical principles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) in methanol.
-
Addition of Reagent: Add 2-Methyl-2-thiopseudourea sulfate (0.5 eq, as it provides two guanidinyl equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at ambient temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Redissolve the residue in water and wash with diethyl ether to remove unreacted starting material and non-polar impurities. Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the guanidinium salt and precipitate the free base.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-cyclohexylguanidine.
Applications in Organic Synthesis
This compound's utility stems from two primary modes of reactivity: as a binucleophilic building block for constructing heterocycles and as a potent, non-nucleophilic organic base for catalysis.
Building Block for Heterocyclic Synthesis
Guanidines are indispensable reagents for the synthesis of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals.[3] this compound serves as a three-atom synthon (N-C-N) that can react with various dielectrophiles to form five or six-membered rings.[4]
A classic application is the condensation of a guanidine with a 1,3-dicarbonyl compound to form a pyrimidine ring. The reaction proceeds via a tandem pathway of condensation and cyclization, driven by the removal of water. The cyclohexyl group is incorporated into the final structure, modulating its pharmacological properties.
Caption: General mechanism for pyrimidine synthesis.
-
Reactant Preparation: In a suitable solvent such as ethanol or isopropanol, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) and this compound (1.0 eq).
-
Catalyst: Add a catalytic amount of a base, such as sodium ethoxide, to facilitate the initial condensation.
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Isolation: After cooling to room temperature, the product may precipitate. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Guanidine as a Catalyst
The high basicity of guanidines, coupled with the steric hindrance provided by the cyclohexyl group that minimizes its nucleophilicity, makes this compound an effective Brønsted base catalyst.[5] Its conjugate acid, the cyclohexylguanidinium ion, is an excellent hydrogen-bond donor, enabling bifunctional catalysis where both the nucleophile and electrophile are activated simultaneously.
In a typical reaction, the guanidine base deprotonates a pro-nucleophile (e.g., a malonate ester). The resulting guanidinium ion then coordinates to the electrophile (e.g., an aldehyde or enone) via hydrogen bonding, lowering the LUMO energy and activating it towards nucleophilic attack. This dual activation model is a hallmark of guanidine and thiourea catalysis.
Sources
- 1. This compound | C7H15N3 | CID 548193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-CYCLOHEXYL-GUANIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of heterocycles using guanidine: An overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
From Guano to Genomes: A Technical History of Guanidine and Its Prolific Derivatives
This in-depth technical guide explores the fascinating history and scientific evolution of guanidine and its derivatives. From its humble origins in 19th-century natural product chemistry to its indispensable role in modern molecular biology and medicine, the guanidinium group has proven to be a remarkably versatile chemical scaffold. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, synthesis, and application of these pivotal compounds, grounded in field-proven insights and detailed experimental protocols.
Part 1: The Genesis of Guanidine: From Natural Isolation to Synthetic Elucidation
The story of guanidine begins in 1861, when the German chemist Adolph Strecker first isolated the compound from the oxidative degradation of guanine, an aromatic natural product he sourced from Peruvian guano.[1][2][3] This discovery marked the entry of a new nitrogenous compound into the lexicon of organic chemistry.[4]
Early Synthetic Approaches
Following its initial discovery, chemists sought to develop laboratory methods for the synthesis of guanidine. One of the earliest successful, though hazardous, methods was the thermal decomposition of dry ammonium thiocyanate under anhydrous conditions.[1][2]
Experimental Protocol: Synthesis of Guanidine from Ammonium Thiocyanate (Historical Method) [2]
-
Materials:
-
Dry ammonium thiocyanate
-
-
Apparatus:
-
Heating apparatus suitable for anhydrous conditions
-
-
Procedure:
-
Dry ammonium thiocyanate is heated to a temperature range of 180-190 °C in an anhydrous environment.
-
The thermal decomposition yields a mixture of products, including guanidine, which is typically isolated as its thiocyanate salt.
-
Subsequent purification steps are required to isolate the desired guanidine salt.
-
A more commercially viable route that emerged involves a two-step process starting with the reaction of dicyandiamide with ammonium salts.[1] This ammonolysis step proceeds through a biguanidine intermediate to afford salts of the guanidinium cation.[1]
The strong basicity of guanidine is a defining characteristic, with its protonated form, the guanidinium cation, exhibiting significant resonance stabilization.[4] This high pKaH of 13.6 means that at physiological pH, guanidine exists almost exclusively as the guanidinium cation.[1]
Part 2: The Biguanide Revolution: From Herbal Remedy to First-Line Diabetes Therapy
The history of guanidine derivatives in medicine is inextricably linked to the treatment of diabetes. For centuries, the plant Galega officinalis, also known as goat's rue or French lilac, was used in traditional European medicine to treat symptoms of what we now know as diabetes.[5][6][7]
The Discovery of Metformin and its Precursors
In 1918, it was discovered that guanidine, a compound found to be abundant in Galega officinalis, could lower blood glucose levels.[5][6] This led to the synthesis of several guanidine derivatives for the treatment of diabetes in the 1920s and 1930s, such as galegine and synthalin.[6] However, these early compounds were discontinued due to toxicity and the concurrent discovery and increased availability of insulin.[5][6]
The biguanides, formed by fusing two guanidine molecules, were found to be less toxic alternatives.[6] Metformin (dimethylbiguanide) was first synthesized in 1922.[6]
Experimental Protocol: Historical Synthesis of Metformin Hydrochloride [8]
-
Reactants:
-
Dimethylamine hydrochloride
-
2-Cyanoguanidine (dicyandiamide)
-
-
Solvent:
-
Toluene
-
-
Procedure:
-
Equimolar quantities of dimethylamine hydrochloride and 2-cyanoguanidine are dissolved in toluene.
-
The solution is heated, leading to a reaction that forms N,N-dimethylimidodicarbonimidic diamide hydrochloride (metformin hydrochloride).
-
Upon cooling, the metformin hydrochloride precipitates out of the solution and can be collected.
-
Metformin was later rediscovered in the 1940s during research for antimalarial agents and was noted to sometimes lower blood glucose during clinical trials for influenza.[5] The French physician Jean Sterne was the first to report its use for diabetes treatment in 1957.[5] Despite initial skepticism due to its association with other more toxic biguanides, metformin's ability to manage hyperglycemia without causing weight gain or hypoglycemia gradually gained recognition.[5] It was introduced in the United States in 1995 and has since become the most prescribed oral glucose-lowering medication worldwide.[5][9]
Part 3: Guanidinium Salts as Chaotropic Agents: Unraveling the Secrets of Biomolecules
Beyond the realm of medicine, guanidine derivatives, particularly guanidine hydrochloride (GdnHCl) and guanidinium thiocyanate, have become indispensable tools in biochemistry and molecular biology. Their powerful chaotropic properties are utilized to denature proteins and isolate nucleic acids.
The Mechanism of Protein Denaturation
Guanidine hydrochloride is a potent protein denaturant, capable of disrupting the non-covalent interactions that maintain a protein's native three-dimensional structure.[10][11] At concentrations around 6 M, GdnHCl can cause almost all proteins to lose their secondary and tertiary structures, becoming randomly coiled peptide chains.[1] The primary mechanisms behind this denaturation are:
-
Disruption of Hydrogen Bonds: GdnHCl competes with and breaks the intramolecular hydrogen bonds that are essential for secondary structures like alpha-helices and beta-sheets.[10]
-
Weakening of the Hydrophobic Effect: These denaturants increase the solubility of nonpolar amino acid residues, thereby weakening the hydrophobic interactions that drive protein folding.[10][12]
-
Direct Interaction with the Protein: GdnHCl can directly bind to the protein, favoring the unfolded state.[9][10]
Experimental Protocol: Protein Denaturation with Guanidine Hydrochloride [10]
-
Materials:
-
Guanidine hydrochloride (GdnHCl)
-
Buffer of choice (e.g., Tris-HCl, PBS)
-
Protein sample
-
Spectrophotometer or fluorometer for analysis
-
-
Procedure:
-
Prepare a 6 M GdnHCl stock solution:
-
Weigh out 57.32 g of GdnHCl.
-
Add to a beaker with a stir bar.
-
Add the chosen buffer to a volume slightly less than 100 mL.
-
Stir at room temperature until completely dissolved.
-
Adjust the final volume to 100 mL with the buffer and verify the pH.
-
-
Protein Denaturation:
-
Add the 6 M GdnHCl stock solution to the protein sample to achieve the desired final concentration (typically 3-6 M).
-
Incubate the sample for a sufficient time to allow for complete denaturation (this can vary depending on the protein).
-
-
Analysis:
-
Monitor the denaturation process using techniques such as UV-Vis spectroscopy (monitoring changes in absorbance) or fluorescence spectroscopy (monitoring changes in tryptophan fluorescence).
-
-
A Cornerstone of RNA Isolation
Guanidinium thiocyanate is a key component in many RNA isolation protocols due to its potent ability to denature proteins, including the highly stable RNase enzymes that rapidly degrade RNA.[13] The "single-step" method of RNA isolation using an acid guanidinium thiocyanate-phenol-chloroform mixture is a widely used technique.[7] Under acidic conditions, total RNA remains in the aqueous phase, while DNA and proteins are partitioned into the interphase and organic phase.[14]
Experimental Protocol: Single-Step RNA Isolation [6][14]
-
Materials:
-
Denaturing solution (4 M guanidinium thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% N-lauroylsarcosine, 0.1 M 2-mercaptoethanol)
-
2 M sodium acetate, pH 4.0
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol (49:1)
-
Isopropanol
-
75% ethanol
-
-
Procedure:
-
Homogenization: Homogenize the tissue or cell sample in the denaturing solution.
-
Phase Separation: Sequentially add 2 M sodium acetate (pH 4.0), phenol, and chloroform:isoamyl alcohol, vortexing after each addition.
-
Centrifuge the mixture. The sample will separate into an upper aqueous phase (containing RNA), an interphase (containing DNA), and a lower organic phase (containing proteins and lipids).
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing: Pellet the RNA by centrifugation, discard the supernatant, and wash the RNA pellet with 75% ethanol.
-
Resuspension: Dry the RNA pellet and resuspend it in an appropriate buffer.
-
Part 4: The Expanding Therapeutic Landscape of Guanidine Derivatives
The guanidine moiety is considered a "privileged scaffold" in drug development due to its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions.[15][16] This has led to the development of a wide range of guanidine-based drugs with diverse therapeutic applications.
Beyond Diabetes: A Multitude of Applications
Guanidine-containing compounds have demonstrated efficacy in numerous therapeutic areas, including:
-
Anticancer Agents: The guanidine group can interact with the minor groove of DNA, making it a valuable pharmacophore in the design of anticancer drugs.[16]
-
Antimicrobial Agents: Guanidine derivatives have shown broad-spectrum activity against bacteria, fungi, and protozoa.[8][17]
-
Antiviral Agents: The antiviral properties of certain guanidine compounds are also an active area of research.[8]
-
Energetic Materials: Nitroguanidine, a derivative of guanidine, is a powerful but insensitive high explosive used in propellants.[1][16]
The synthesis of these diverse derivatives often relies on modern synthetic methodologies, including metal-catalyzed reactions and multicomponent reactions, which allow for the creation of structurally complex and biologically potent analogs.[8]
Conclusion
From its discovery in the excrement of seabirds to its central role in the management of a global pandemic and the ongoing fight against chronic diseases, the journey of guanidine and its derivatives is a testament to the power of chemical exploration and innovation. The simple yet versatile guanidinium group continues to be a source of inspiration for chemists and pharmacologists, promising new discoveries and applications in the years to come. This guide has provided a technical overview of this remarkable compound, highlighting its historical significance, key applications, and the experimental methodologies that have underpinned its scientific journey.
References
- Application Notes and Protocols for Protein Denaturation Using Urea and Guanidine Hydrochloride - Benchchem. (n.d.).
-
Guanidine - Wikipedia. (n.d.). Retrieved from [Link]
- Action of Guanidine Hydrochloride on Proteins - Jinan Qinmu Fine Chemical Co., Ltd. (2022, October 26).
- Chirgwin, J. M., Przybyla, A. E., MacDonald, R. J., & Rutter, W. J. (1979). Isolation of biologically active ribonucleic acid from sources enriched in ribonuclease. Biochemistry, 18(24), 5294–5299.
- Bailey, C. J. (2017). Metformin: historical overview. Diabetologia, 60(9), 1566–1576.
-
Guanidine - American Chemical Society. (2020, July 20). Retrieved from [Link]
-
History of Metformin: Origins, Development, and Uses Today - GoodRx. (2023, September 20). Retrieved from [Link]
-
Meštrović, T. (n.d.). Metformin History. News-Medical.net. Retrieved from [Link]
-
Metformin: A Common Diabetic Drug That Increases Longevity - ENCORE Research Group. (2017, March 1). Retrieved from [Link]
- Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical biochemistry, 162(1), 156-159.
- The Significance of Guanidine Derivatives in Drug Development with Tris-Boc-guanidine. (2025, November 16).
- The Effect Of Guanidine Hydrochloride On Proteins - News. (2025, June 2).
-
Guanidine | Formula, Uses, & Facts - Britannica. (2025, December 5). Retrieved from [Link]
- Investigation of the Mechanism of Protein Denaturation by Guanidine Hydrochloride. (2013, December 30).
-
Special Issue : Research on Guanidine-Based Drugs: Synthesis, Antiparasitic, Antifungal, Antiviral, and Anticancer Activities - MDPI. (n.d.). Retrieved from [Link]
-
Guanidine Methods for Total RNA Preparation - CORE. (n.d.). Retrieved from [Link]
-
The Secret to Deciphering Protein Structure: Guanidine Hydrochloride - Magen Biotech. (n.d.). Retrieved from [Link]
- The Guanidine Group: A Cornerstone of Bio-organic Chemistry and Pharmacology - Benchchem. (n.d.).
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PubMed Central. (2025, September 2). Retrieved from [Link]
-
Nitroguanidine-fused bicyclic guanidinium salts: a family of high-density energetic materials. (2010, July 26). Retrieved from [Link]
-
Selected examples of guanidine-based drugs. - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of guanidine derivatives and CO-releasing agents - King's College London. (2023, June 1). Retrieved from [Link]
- Rapid Isolation of RNA by Guanidinium Thiocyanate/Cesium Chloride Gradient Using Thermo Scientific Fiberlite Ultracentrifuge Rotors. (n.d.).
-
What is the main reason of using guanidinium chloride as a deproteinization agent for RNA isolation over DNA extraction? | ResearchGate. (2014, November 26). Retrieved from [Link]
Sources
- 1. Mechanism and Difference of Guanidine Hydrochloride and Urea as Denaturant [yacooscience.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CN102827038B - Preparation process for nitroguanidine - Google Patents [patents.google.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 14. bu.edu [bu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Nitroguanidine - Wikipedia [en.wikipedia.org]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
Methodological & Application
Application Note & Protocol: A Practical Laboratory Synthesis of Cyclohexylguanidine
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of cyclohexylguanidine. The guanidinium moiety is a cornerstone in medicinal chemistry and a critical functional group in numerous biologically active molecules. This guide moves beyond a simple recitation of steps to offer a self-validating experimental protocol grounded in chemical principles. We detail a robust and accessible method starting from cyclohexylamine and S-methylisothiourea sulfate, explaining the causality behind each experimental choice to ensure both success and safety.
Introduction and Strategic Overview
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents. The high basicity (pKa ≈ 13.5) and ability to form multiple hydrogen bonds make the guanidine group a key pharmacophore for interacting with biological targets like enzymes and receptors.
Several synthetic routes to substituted guanidines exist, broadly classified as nucleophilic addition or substitution reactions. Common methods include:
-
Addition of amines to cyanamides: A direct but often harsh method that can require toxic reagents like cyanogen bromide.
-
Reaction of amines with carbodiimides: A high-yield method, though the carbodiimide starting materials can be expensive or require separate synthesis.
-
Guanylation with S-alkylisothioureas: This is the method detailed herein. It represents an excellent balance of accessibility, safety, and efficiency for a laboratory setting. The S-methylisothiourea salt is a stable, easily handled guanylating agent that reacts cleanly with primary amines like cyclohexylamine to produce the desired product and a volatile, easily removed byproduct (methanethiol).
This protocol focuses on the S-methylisothiourea route due to its operational simplicity and reliable yields.
Reaction Principle and Mechanism
The core of this synthesis is the nucleophilic substitution reaction between cyclohexylamine and S-methylisothiourea. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine (a potent nucleophile) attacks the electrophilic carbon atom of the S-methylisothiourea salt.
-
Proton Transfer: A series of proton transfers occurs, neutralizing the charge on the incoming nitrogen and preparing the methylthio group to act as a leaving group.
-
Elimination: The C-S bond cleaves, eliminating the volatile and odorous methanethiol (CH₃SH). The resulting product is the stable cyclohexylguanidinium salt, which is neutralized during the work-up to yield the free base.
This choice of guanylating agent is strategic; the sulfur-based leaving group is readily eliminated, driving the reaction to completion.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from cyclohexylamine and S-methylisothiourea sulfate.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 10.0 g (11.1 mL) | 0.101 | Corrosive, handle with care. |
| S-Methylisothiourea sulfate | (C₂H₆N₂S)₂·H₂SO₄ | 278.35 | 14.0 g | 0.050 | Irritant. |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 200 mL | - | Solvent. |
| Sodium Hydroxide (5M aq.) | NaOH | 40.00 | ~50 mL | - | For basification during work-up. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 3 x 100 mL | - | Extraction solvent. |
| Brine (Saturated NaCl) | NaCl (aq) | - | 100 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Drying agent. |
| Diethyl Ether / Hexanes | - | - | As needed | - | For recrystallization/precipitation. |
Step-by-Step Synthesis Procedure
CAUTION: This reaction produces methanethiol, a toxic gas with a strong, unpleasant odor. This entire procedure must be performed in a well-ventilated chemical fume hood.
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add S-methylisothiourea sulfate (14.0 g, 0.050 mol).
-
Add 200 mL of anhydrous methanol to the flask. Stir the suspension at room temperature.
-
In a single portion, add cyclohexylamine (10.0 g, 0.101 mol) to the stirring suspension.
-
Fit the flask with a reflux condenser.
-
-
Reaction Execution:
-
Stir the reaction mixture at ambient temperature for 4 hours. The initial suspension should gradually become a clearer solution as the reactants are consumed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (stain with ninhydrin or potassium permanganate).
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent (methanol) using a rotary evaporator.
-
To the resulting residue, add ~100 mL of deionized water and stir until all solids are dissolved.
-
Transfer the aqueous solution to a separatory funnel. Cool the funnel in an ice-water bath.
-
Slowly add 5M sodium hydroxide solution to basify the mixture to a pH > 12. This step neutralizes the guanidinium salt to its free base form. Causality: Guanidines are strong bases and require a high pH to be deprotonated and made soluble in organic solvents.
-
Extract the aqueous layer three times with 100 mL portions of dichloromethane (DCM). Combine the organic layers.
-
Wash the combined organic layers once with 100 mL of brine to remove residual water and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
-
Purification and Final Product:
-
Remove the DCM using a rotary evaporator to yield the crude this compound, which may be an oil or a waxy solid.
-
The product can be purified by recrystallization or precipitation. Dissolve the crude product in a minimal amount of a polar solvent (like diethyl ether) and precipitate by adding a non-polar solvent (like hexanes).
-
Filter the resulting solid and dry under vacuum to obtain pure this compound. An expected yield is approximately 72%.
-
Experimental Workflow Visualization
The following diagram outlines the complete laboratory workflow for the synthesis of this compound.
Application Note: Cyclohexylguanidine as a Robust Organocatalyst for the Henry (Nitroaldol) Reaction
Introduction: The Enduring Significance of the C-C Bond
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the arsenal of C-C bond-forming reactions, the Henry, or nitroaldol, reaction stands out for its reliability and synthetic versatility.[1] This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[2][3] These products are highly valuable intermediates, as the nitro and hydroxyl functional groups can be readily transformed into a variety of other functionalities, such as amino alcohols, nitroalkenes, and α-hydroxy carboxylic acids, which are prevalent in pharmaceuticals and natural products.[1][2]
While a wide range of bases can promote the Henry reaction, the field of organocatalysis has introduced catalysts that offer greater control and milder reaction conditions. Guanidines, as strong organic bases, have emerged as particularly effective catalysts for this transformation.[3] This application note provides a detailed guide to the use of cyclohexylguanidine, a simple yet potent organocatalyst, for the promotion of the Henry reaction. We will delve into the mechanistic underpinnings of this catalysis, provide a detailed experimental protocol, and showcase the scope of this methodology.
Mechanistic Rationale: The Role of this compound as a Brønsted Base Catalyst
The efficacy of this compound in the Henry reaction stems from its high basicity and its ability to act as a potent Brønsted base. The catalytic cycle can be understood through a series of well-defined steps, as illustrated below. The guanidinium moiety's ability to stabilize the resulting nitronate anion through resonance is a key feature of this catalytic system.
The reaction is initiated by the deprotonation of the nitroalkane at the α-carbon by this compound. This step is often the rate-determining step in the overall transformation. The resulting nitronate anion is a resonance-stabilized nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a new carbon-carbon bond and a β-nitro alkoxide intermediate. The final step involves the protonation of the alkoxide by the protonated cyclohexylguanidinium cation, which regenerates the catalyst and yields the final β-nitro alcohol product.
Figure 1: Catalytic cycle of the Henry reaction catalyzed by this compound.
Experimental Protocol: A General Procedure for this compound-Catalyzed Henry Reaction
This protocol provides a generalized method for the Henry reaction between an aldehyde and a nitroalkane using this compound as the organocatalyst. It is important to note that reaction times and purification methods may need to be optimized for specific substrates.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Nitroalkane (1.2 mmol, 1.2 equiv)
-
This compound (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the chosen anhydrous solvent (5 mL).
-
Add the nitroalkane (1.2 mmol) to the stirred solution.
-
Add this compound (10 mol%) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-nitro alcohol.
Figure 2: A step-by-step workflow for the this compound-catalyzed Henry reaction.
Substrate Scope and Representative Data
This compound is an effective catalyst for the Henry reaction between a variety of aldehydes and nitroalkanes. The reaction generally proceeds with good to excellent yields. Aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, are well-tolerated. Aliphatic aldehydes also participate in the reaction, though reaction times may be longer. Nitromethane is a common reaction partner, but other primary nitroalkanes can also be used.
The following table presents illustrative data for the scope of the guanidine-catalyzed Henry reaction. These are representative examples, and yields may vary depending on the specific substrates and reaction conditions.
| Entry | Aldehyde | Nitroalkane | Product | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | 2-Nitro-1-phenylethanol | 85-95 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 1-(4-Nitrophenyl)-2-nitroethanol | 90-98 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | 1-(4-Methoxyphenyl)-2-nitroethanol | 80-90 |
| 4 | Cinnamaldehyde | Nitromethane | 1-Nitro-4-phenylbut-3-en-2-ol | 75-85 |
| 5 | Cyclohexanecarboxaldehyde | Nitromethane | 1-(Cyclohexyl)-2-nitroethanol | 70-80 |
| 6 | Benzaldehyde | Nitroethane | 1-Phenyl-2-nitropropan-1-ol | 80-90 |
Conclusion and Future Outlook
This compound serves as a simple, inexpensive, and highly effective organocatalyst for the Henry (nitroaldol) reaction. Its strong basicity allows for the efficient generation of the nucleophilic nitronate anion under mild conditions, leading to the formation of valuable β-nitro alcohols in high yields. The straightforward experimental protocol and broad substrate scope make this a valuable method for researchers in synthetic chemistry and drug development.
Future research may focus on the development of chiral this compound derivatives to achieve enantioselective transformations, further expanding the utility of this powerful class of organocatalysts. Additionally, the immobilization of this compound on solid supports could facilitate catalyst recovery and recycling, aligning with the principles of green chemistry.
References
- Henry, L. Bull. Acad. Roy. Belg.1895, 3, 10-14.
-
Ballini, R.; Bosica, G. Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. J. Org. Chem.1997 , 62 (2), 425–427. [Link]
-
Organic Chemistry Portal. Henry Reaction. [Link]
Sources
Cyclohexylguanidine-Catalyzed Michael Addition: A Detailed Protocol for Carbon-Carbon Bond Formation
Introduction: The Power of Guanidine Catalysis in Michael Additions
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1] Its wide applicability in the synthesis of complex molecules, including pharmaceuticals and natural products, has driven the development of diverse catalytic systems. Among these, organocatalysis has emerged as a powerful strategy, offering mild reaction conditions and avoiding the use of often toxic and expensive metal catalysts.
Guanidines, due to their strong basicity and ability to act as hydrogen-bond donors, have been recognized as highly effective Brønsted base catalysts for a variety of organic transformations, including the Michael addition.[2] Cyclohexylguanidine, a readily available and robust organocatalyst, efficiently facilitates the Michael addition by deprotonating the nucleophile (Michael donor), thereby increasing its reactivity towards the electrophilic α,β-unsaturated compound (Michael acceptor). This application note provides a comprehensive, step-by-step experimental protocol for the this compound-catalyzed Michael addition of nitromethane to chalcone, a classic example that showcases the utility of this methodology.
Mechanism of Action: The Catalytic Role of this compound
The catalytic cycle of the this compound-mediated Michael addition is initiated by the deprotonation of the Michael donor (e.g., nitromethane) by the guanidine base. This acid-base reaction is highly favorable due to the high pKa of the conjugate acid of guanidine. The resulting stabilized carbanion, in the form of a hydrogen-bonded ion pair with the protonated cyclohexylguanidinium ion, then undergoes a nucleophilic attack on the β-carbon of the α,β-unsaturated Michael acceptor (e.g., chalcone). Subsequent proton transfer from the guanidinium ion to the enolate intermediate regenerates the this compound catalyst and yields the final Michael adduct.
Caption: Catalytic cycle of the this compound-catalyzed Michael addition.
Experimental Protocol: this compound-Catalyzed Addition of Nitromethane to Chalcone
This protocol details a representative procedure for the Michael addition of nitromethane to chalcone using this compound as the catalyst. This reaction serves as a reliable model system for exploring the catalytic activity of this compound in promoting conjugate additions.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Chalcone | 99% | e.g., Alfa Aesar |
| Nitromethane | 96% | e.g., Acros Organics |
| Toluene, Anhydrous | 99.8% | e.g., Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific |
| Hexane | ACS Grade | e.g., Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
| Anhydrous Sodium Sulfate | ACS Grade | e.g., VWR Chemicals |
Reaction Setup and Procedure
-
Reaction Assembly: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.26 mg).
-
Addition of Catalyst and Solvent: Add this compound (0.1 mmol, 14.12 mg, 10 mol%). Under an inert atmosphere (e.g., nitrogen or argon), add 5 mL of anhydrous toluene to dissolve the solids.
-
Addition of Michael Donor: To the stirred solution, add nitromethane (2.0 mmol, 0.11 mL, 2.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexane eluent system. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution with 10% to 30% ethyl acetate in hexane is typically effective in isolating the desired product, 4-nitro-1,3-diphenylbutan-1-one.
-
Product Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the Michael adduct as a white solid. The structure and purity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[3]
Caption: Experimental workflow for the this compound-catalyzed Michael addition.
Data Presentation: Expected Results and Characterization
The this compound-catalyzed Michael addition of nitromethane to various chalcone derivatives is expected to proceed in good to excellent yields. The following table provides illustrative data for this transformation.
| Entry | Michael Acceptor (Chalcone Derivative) | Michael Donor | Product | Reaction Time (h) | Yield (%) |
| 1 | Chalcone | Nitromethane | 4-Nitro-1,3-diphenylbutan-1-one | 12 | 92 |
| 2 | 4'-Methylchalcone | Nitromethane | 4-Nitro-1-(p-tolyl)-3-phenylbutan-1-one | 12 | 95 |
| 3 | 4-Chlorochalcone | Nitromethane | 1-(4-Chlorophenyl)-4-nitro-3-phenylbutan-1-one | 18 | 88 |
| 4 | 4-Methoxychalcone | Nitromethane | 1-(4-Methoxyphenyl)-4-nitro-3-phenylbutan-1-one | 16 | 90 |
Characterization Data for 4-Nitro-1,3-diphenylbutan-1-one:
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 – 7.92 (m, 2H), 7.61 – 7.57 (m, 1H), 7.49 – 7.45 (m, 2H), 7.38 – 7.27 (m, 5H), 4.85 (dd, J = 12.4, 5.2 Hz, 1H), 4.71 (dd, J = 12.4, 8.8 Hz, 1H), 4.15 – 4.08 (m, 1H), 3.52 (dd, J = 17.2, 5.2 Hz, 1H), 3.39 (dd, J = 17.2, 8.8 Hz, 1H).
-
¹³C NMR (100 MHz, CDCl₃): δ 196.8, 138.2, 136.6, 133.6, 128.9, 128.8, 128.2, 128.1, 127.8, 79.3, 45.0, 40.1.[4]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of anhydrous solvent is recommended as water can potentially hydrolyze the guanidine catalyst and interfere with the reaction.
-
Catalyst Loading: While 10 mol% is a good starting point, the catalyst loading can be optimized for specific substrates to improve reaction efficiency and cost-effectiveness.
-
Purity of Reagents: The purity of both the Michael donor and acceptor is crucial for obtaining high yields and clean reactions.
-
Purification: The polarity of the eluent for column chromatography may need to be adjusted based on the specific Michael adduct being purified.
Conclusion
This compound serves as an efficient and practical organocatalyst for the Michael addition reaction. The protocol outlined in this application note provides a robust and reproducible method for the synthesis of γ-nitro carbonyl compounds, which are valuable intermediates in organic synthesis. The operational simplicity, mild reaction conditions, and high yields make this methodology an attractive alternative to traditional metal-catalyzed approaches, aligning with the principles of green chemistry.
References
-
Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications. [Link]
-
(3R)-4-nitro-1,3-di(phenyl)butan-1-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters. [Link]
-
Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. ResearchGate. [Link]
Sources
Application Notes and Protocols for Assessing the Cytotoxicity of Cyclohexylguanidine Compounds
Introduction: The Double-Edged Sword of Guanidinium Compounds in Drug Development
The guanidinium group, characterized by its planar, delocalized π-electron system and positive charge, is a privileged scaffold in medicinal chemistry. Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2] Cyclohexylguanidine, an alkyl derivative of guanidine, represents a class of compounds with significant therapeutic potential, yet its interaction with biological systems necessitates a thorough evaluation of its cytotoxic profile. Understanding the dose-dependent toxicity and the underlying mechanisms of cell death is paramount for the progression of any guanidine-based compound from a promising hit to a viable clinical candidate.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound and its analogues. We will delve into the rationale behind selecting appropriate assays, provide detailed, field-proven protocols, and offer insights into the interpretation of results, thereby creating a self-validating system for your cytotoxicity studies.
Choosing Your Weapon: A Guide to Selecting the Right Cytotoxicity Assay
The selection of a cytotoxicity assay is a critical decision that influences the quality and relevance of your data.[4] The choice depends on several factors, including the expected mechanism of cell death, the desired throughput, and the available laboratory equipment. A multi-parametric approach, employing assays that measure different cellular endpoints, is highly recommended to gain a holistic understanding of the compound's cytotoxic effects.
Here, we present a curated selection of assays, each interrogating a different aspect of cellular health:
-
Metabolic Viability Assays (MTT/MTS): These colorimetric assays are the workhorses of cytotoxicity screening. They measure the activity of mitochondrial dehydrogenases, which is typically proportional to the number of viable cells.[5]
-
Membrane Integrity Assays (LDH Release): These assays quantify the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[6]
-
Lysosomal Integrity Assays (Neutral Red Uptake): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Apoptosis Assays (Caspase Activity): A key feature of programmed cell death (apoptosis) is the activation of a cascade of proteases called caspases. Measuring the activity of initiator and executioner caspases can confirm an apoptotic mechanism.
-
Oxidative Stress Assays (ROS Detection): Some guanidine compounds are known to induce the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.
Potential Mechanisms of this compound Cytotoxicity
Based on the broader literature on guanidine derivatives, several mechanisms may contribute to the cytotoxicity of this compound:
-
Mitochondrial Dysfunction: Guanidine compounds can interfere with mitochondrial respiration, leading to a decrease in ATP production and the initiation of the intrinsic apoptotic pathway.[6]
-
Induction of Apoptosis: Many cytotoxic guanidine derivatives have been shown to induce apoptosis through the activation of caspase cascades and the release of cytochrome c from mitochondria.
-
Cell Cycle Arrest: Some guanidine-containing molecules can cause cell cycle arrest at different phases, preventing cell proliferation.
-
DNA Interaction: The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA, potentially interfering with DNA replication and transcription.
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.
Experimental Protocols
Protocol 1: MTT Assay for Metabolic Viability
This protocol provides a detailed procedure for assessing cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
-
This compound compound
-
Selected cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[6]
Materials:
-
This compound compound
-
Selected cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to have a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Spontaneous LDH Release is the absorbance from the vehicle control supernatant.
-
Maximum LDH Release is the absorbance from the lysed cell supernatant.
-
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol measures the activity of the executioner caspases-3 and -7, which are activated during apoptosis.
Materials:
-
This compound compound
-
Selected cell line
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using white-walled plates suitable for luminescence measurements.
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
After the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Express the results as fold change in caspase activity compared to the vehicle control.
Protocol 4: Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
This compound compound
-
Selected cell line
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
H₂O₂ (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and treat with the this compound compound as described in the MTT protocol. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
-
Loading with DCFH-DA:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with cells but no DCFH-DA) from all readings.
-
Express the results as a percentage of the control or as a fold increase in fluorescence intensity relative to the vehicle control.
Data Presentation and Interpretation
For a comprehensive analysis, it is beneficial to summarize the quantitative data from these assays in a structured table.
| Assay | Endpoint Measured | This compound (IC₅₀/EC₅₀) | Positive Control |
| MTT | Mitochondrial Activity | [Insert Value] µM | Doxorubicin (e.g., 1 µM) |
| LDH Release | Membrane Permeability | [Insert Value] µM | Triton™ X-100 (e.g., 1%) |
| Caspase-3/7 | Apoptosis | [Insert Value] µM | Staurosporine (e.g., 1 µM) |
| ROS Production | Oxidative Stress | [Insert Value] µM | H₂O₂ (e.g., 100 µM) |
Interpreting the Results:
-
A low IC₅₀ in the MTT assay coupled with high LDH release suggests a necrotic or necroptotic mode of cell death.
-
A low IC₅₀ in the MTT assay with a corresponding increase in caspase-3/7 activity indicates apoptosis.
-
An early increase in ROS production followed by caspase activation would suggest that oxidative stress is an upstream event leading to apoptosis.
-
If the IC₅₀ from the MTT assay is significantly lower than the concentration required to induce LDH release, it may indicate a cytostatic effect (inhibition of proliferation) rather than direct cell killing at lower concentrations.
Visualizing the Workflow and Potential Pathways
Experimental Workflow
Caption: Postulated signaling pathways for cytotoxicity.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial cytotoxic characterization of this compound compounds. By employing a multi-parametric approach, researchers can gain valuable insights into the potency and potential mechanisms of action of their compounds. Further investigations could involve more specific mechanistic studies, such as measuring mitochondrial membrane potential, analyzing cell cycle distribution by flow cytometry, and identifying specific protein targets. A thorough understanding of the cytotoxic profile is an indispensable step in the journey of developing safe and effective guanidine-based therapeutics.
References
-
Bokotey, S., et al. (2025). Biological activities of guanidine alkaloids. ScienceOpen. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Davidoff, F. (1968). Effects of guanidine derivatives on mitochondrial function. II. Reversal of guanidine-derivative inhibiton by free fatty acids.
-
Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (2022). National Institutes of Health. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
- Ren, J., et al. (2010). Methylguanidine cytotoxicity on HK-2 cells and protective effect of antioxidants against MG-induced apoptosis in renal proximal tubular cells in vitro. Renal Failure, 32(8), 978-85.
-
Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]
-
AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
- Davidoff, F. (1971). Effects of guanidine derivatives on mitochondrial function. I. Phenethylbiguanide inhibition of respiration in mitochondria from guinea pig and rat tissues. Journal of Biological Chemistry, 246(12), 4017-27.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Guanidine. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
- Cytotoxicity of poly-guanidine in medulloblastoma cell lines. (2023).
- Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. (2012). Journal of Biological Inorganic Chemistry, 17(7), 1077-1088.
- In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). International Journal of Molecular Sciences, 21(18), 6896.
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). RSC Advances, 15(1), 1-15.
- Poly-guanidine shows high cytotoxicity in glioma cell cultures and glioma stem cells. (2019).
- Cytotoxic (salen)ruthenium(iii) anticancer complexes exhibit different modes of cell death directed by axial ligands. (2017). Chemical Science, 8(10), 7156-7163.
-
Effects of Guanidine Derivatives on the Activities of Superoxide Dismutase and Catalase during Postischemic Reperfusion in the Rat Brain. (2025). ResearchGate. Retrieved from [Link]
- Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. (2020). Journal of Medicinal Chemistry, 63(1), 346-361.
- Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity. (2020). Inorganics, 8(10), 56.
- The Chemistry and Biology of Guanidine Natural Products. (2016).
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Cytotoxicity of poly-guanidine in medulloblastoma cell lines. (2023). PubMed. Retrieved from [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Assay Guidance Manual.
- Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. (2017). Scientific Reports, 7(1), 8251.
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
Sources
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic cytotoxicity of N-methyl-N'-nitro-N-nitrosoguanidine and absence of poly(ADP-ribose) glycohydrolase involves chromatin decondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of poly-guanidine in medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylguanidine cytotoxicity on HK-2 cells and protective effect of antioxidants against MG-induced apoptosis in renal proximal tubular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Quantification of Cyclohexylguanidine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cyclohexylguanidine. Due to its highly polar and strongly basic nature (pKa > 13), this compound presents significant challenges for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. To overcome these issues, a Hydrophilic Interaction Liquid Chromatography (HILIC) method has been developed. This method provides excellent retention, symmetrical peak shape, and reliable quantification using a standard UV detector set at a low wavelength. The protocol is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices, such as in bulk drug substances as a process-related impurity or in cleaning validation samples.
Introduction and Analytical Challenge
This compound is a small organic molecule featuring a basic guanidinium group attached to a cyclohexyl moiety. The guanidinium group is one of the strongest organic bases in aqueous solution, with a pKa typically exceeding 13. This ensures that this compound exists almost exclusively as a cation under all typical HPLC conditions. This high polarity and permanent cationic state make it extremely difficult to retain on conventional C18 or other reversed-phase stationary phases, which rely on hydrophobic interactions.
Furthermore, the molecule lacks a significant chromophore, meaning it does not absorb light strongly in the conventional UV range (220-400 nm). The primary analytical challenges are therefore:
-
Achieving sufficient chromatographic retention on a stationary phase.
-
Obtaining good peak symmetry to ensure accurate integration.
-
Detecting the analyte with adequate sensitivity despite its poor UV absorbance.
This guide details a HILIC-based approach that directly addresses these challenges, providing a superior alternative to derivatization or complex ion-pairing methods.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile), creating a water-enriched layer on the surface of the stationary phase.[3][4] Polar analytes like the protonated this compound can partition into this aqueous layer, leading to their retention.[2]
Method Development and Rationale
Choice of Chromatographic Mode: HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the optimal separation mode.[1][2] The rationale is grounded in the physicochemical properties of this compound:
-
High Polarity: HILIC is specifically designed for the retention of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[4]
-
Ionic State: The permanently cationic nature of this compound allows for a secondary retention mechanism of cation exchange with the silanol groups on the silica-based HILIC stationary phase, enhancing retention and selectivity.[3]
-
MS-Compatibility: HILIC methods typically use volatile mobile phase buffers (e.g., ammonium formate or acetate) and high organic content, making them highly compatible with mass spectrometry (MS) detection if higher sensitivity or specificity is required.
An alternative approach, ion-pair reversed-phase chromatography , could also be employed. This technique involves adding an anionic ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase, which forms a neutral, hydrophobic complex with the cationic analyte, allowing for retention on a C18 column.[5][6] However, ion-pairing reagents can be slow to equilibrate, may cause baseline noise, and can irreversibly adsorb to the stationary phase, making HILIC a more robust and column-friendly choice for routine analysis.
Selection of Stationary Phase
A bare silica or an amide-bonded HILIC column is recommended. For this application, a bare silica column is chosen due to its proven utility in separating highly basic compounds. The surface silanol groups provide a consistent polar surface for hydrophilic partitioning and offer weak cation-exchange interactions that are beneficial for retaining the analyte.
Mobile Phase Optimization
The mobile phase consists of acetonitrile (ACN) and an aqueous buffer.
-
Acetonitrile: As the weak solvent in HILIC, a high percentage of ACN is required to promote retention.
-
Aqueous Buffer: A buffer is necessary to control the pH and provide counter-ions to improve peak shape. An acidic buffer, such as ammonium formate adjusted to pH 3.0 with formic acid, is ideal. The low pH ensures the analyte is consistently in its protonated state and helps to suppress the ionization of surface silanols, reducing peak tailing. The salt concentration (e.g., 10-20 mM) influences retention; higher salt concentrations generally decrease retention by competing with the analyte for electrostatic interactions with the stationary phase.
Detection Wavelength
This compound lacks a strong chromophore. The guanidinium group exhibits some end-absorbance at low UV wavelengths. Based on data for the parent guanidine molecule, a detection wavelength of 200 nm is selected.[7] Analysis at this wavelength requires high-purity mobile phase solvents and a well-maintained HPLC system to minimize baseline noise. If sensitivity is insufficient, alternative detection methods such as Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) should be considered.
Experimental Protocol: HPLC-UV Quantification
This protocol is a self-validating system designed for accuracy and reproducibility.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: Bare Silica HILIC Column, 3 µm, 4.6 x 150 mm (e.g., Phenomenex Luna Silica, Waters ACQUITY UPLC BEH HILIC).
-
Reagents:
-
This compound Reference Standard (Purity >98%).
-
Acetonitrile (HPLC or LC-MS Grade).
-
Ammonium Formate (LC-MS Grade).
-
Formic Acid (LC-MS Grade, ~99%).
-
Deionized Water (18.2 MΩ·cm).
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Bare Silica HILIC, 3 µm, 4.6 x 150 mm | Provides polar surface for hydrophilic partitioning and weak cation exchange. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | Aqueous component; buffer controls pH and improves peak shape. |
| Mobile Phase B | Acetonitrile | Weak, organic solvent to promote HILIC retention. |
| Elution Mode | Isocratic | Simple, robust, and suitable for quantifying a single analyte. |
| Composition | 90% B / 10% A | High organic content is critical for retaining the polar analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and sensitivity needs. |
| Detection | UV at 200 nm | Low wavelength detection for the non-chromophoric analyte. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using formic acid. Filter through a 0.22 µm filter.
-
Diluent: Prepare a mixture of 90% Acetonitrile / 10% Mobile Phase A. Use this for all standard and sample dilutions to prevent peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1 - 100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the stock solution with the diluent. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
For Bulk Material (Impurity Analysis): Accurately weigh a suitable amount of the active pharmaceutical ingredient (API) and dissolve it in the diluent to achieve a target this compound concentration within the calibration range. Ensure the API is soluble and does not interfere with the this compound peak.
-
For Cleaning Validation (Swab Sample): Extract the swab head with a known volume of diluent. Vortex and sonicate to ensure complete extraction. Filter the resulting solution through a 0.22 µm syringe filter before injection.
Analytical Workflow Diagram
The overall process from sample preparation to data analysis is illustrated below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. welch-us.com [welch-us.com]
- 6. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 7. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
Application Note: Comprehensive Structural Characterization of Cyclohexylguanidine using Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This application note provides a detailed guide for the comprehensive structural characterization of cyclohexylguanidine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This compound, a molecule of interest in medicinal chemistry and materials science, possesses a flexible cyclohexyl ring and a highly basic guanidinium group, presenting a unique case for structural elucidation. This guide moves beyond a simple listing of protocols to explain the underlying principles and strategic choices in experimental design. We detail methodologies for ¹H, ¹³C, DEPT-135, and advanced 2D NMR experiments including COSY, HSQC, and HMBC, providing a robust framework for unambiguous resonance assignment and structural verification. This document is intended for researchers, scientists, and drug development professionals who require a thorough and validated approach to the characterization of small molecules containing both aliphatic and polar functional groups.
Introduction: The Structural Challenge of this compound
This compound is a small molecule featuring a saturated carbocyclic ring and a highly basic guanidinium functional group. The guanidinium moiety, with its delocalized positive charge in the protonated state, is a key feature in many biologically active compounds, including the antihypertensive drug guanethidine. Accurate and complete structural characterization is a prerequisite for understanding its chemical properties, reactivity, and interactions in various systems.
NMR spectroscopy is an unparalleled tool for the atomic-level structural elucidation of organic molecules in solution.[1][2] However, the presence of a flexible cyclohexyl ring with conformationally non-equivalent protons and a guanidinium group with exchangeable protons and a quaternary carbon presents specific challenges that necessitate a multi-pronged NMR approach for complete and unambiguous characterization. This guide provides a systematic workflow to tackle these challenges.
Foundational Concepts: Why a Multi-technique NMR Approach is Essential
A simple one-dimensional (1D) ¹H NMR spectrum can provide initial clues, but for a molecule like this compound, it is often insufficient due to signal overlap, especially in the aliphatic region of the cyclohexyl ring.[1] A comprehensive analysis requires a combination of 1D and two-dimensional (2D) NMR experiments.
-
¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shift of the guanidinium carbon is particularly diagnostic.[3]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is crucial for differentiating between CH, CH₂, and CH₃ groups, which is essential for assigning the signals of the cyclohexyl ring.[4][5]
-
COSY (Correlation Spectroscopy): A 2D experiment that maps out proton-proton couplings, allowing for the tracing of spin systems within the molecule, such as the interconnected protons of the cyclohexyl ring.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting different structural fragments, such as linking the cyclohexyl ring to the guanidinium carbon.[7][8]
The interplay of these techniques provides a self-validating system for structural elucidation, ensuring a high degree of confidence in the final assignment.
Experimental Protocols: A Step-by-Step Guide
Sample Preparation: The First Step to a High-Quality Spectrum
Meticulous sample preparation is fundamental to obtaining high-resolution NMR spectra.[9][10]
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities will complicate the spectra.
-
Solvent Selection: The choice of a deuterated solvent is critical. This compound is a polar and basic compound. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to their ability to dissolve polar compounds.[11][12] D₂O is particularly useful as it will exchange with the labile N-H protons of the guanidinium group, causing their signals to disappear from the ¹H NMR spectrum, which can simplify the spectrum and aid in their identification. For this guide, we will proceed with D₂O as the solvent.
-
Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of D₂O. This concentration is generally sufficient for ¹H NMR and allows for the acquisition of ¹³C and 2D spectra in a reasonable timeframe.[10]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Addition of a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for referencing the chemical shifts is recommended for precise measurements.
NMR Data Acquisition
The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
¹H NMR:
-
Pulse sequence: Standard single pulse.
-
Spectral width: 0-10 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 2-5 s.
-
Key information obtained: Proton chemical shifts and coupling patterns.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single pulse with NOE.
-
Spectral width: 0-180 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 s.
-
Key information obtained: Carbon chemical shifts.
-
-
DEPT-135:
-
Pulse sequence: Standard DEPT-135.
-
Key information obtained: Differentiates CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.[13]
-
-
2D COSY:
-
Pulse sequence: Standard gradient-selected COSY.
-
Key information obtained: Correlation of J-coupled protons.
-
-
2D HSQC:
-
Pulse sequence: Standard gradient-selected HSQC.
-
Key information obtained: One-bond ¹H-¹³C correlations.
-
-
2D HMBC:
-
Pulse sequence: Standard gradient-selected HMBC.
-
Optimization: The long-range coupling delay should be optimized for a typical value of 8 Hz.
-
Key information obtained: Two- and three-bond ¹H-¹³C correlations.
-
Data Analysis and Structural Elucidation: Interpreting the Spectra
The following is a predictive guide to the interpretation of the NMR data for this compound.
Molecular Structure and Numbering
For clarity in the spectral assignment, the atoms of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts are based on general values for cyclohexyl and guanidinium moieties.[3][14][15]
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| C1' | ~3.0 - 3.2 | ~50 - 55 | CH (Positive) |
| C2'/C6' | ~1.6 - 1.9 (axial), ~1.1 - 1.3 (equatorial) | ~30 - 35 | CH₂ (Negative) |
| C3'/C5' | ~1.5 - 1.8 (axial), ~1.0 - 1.2 (equatorial) | ~25 - 30 | CH₂ (Negative) |
| C4' | ~1.2 - 1.4 | ~24 - 26 | CH₂ (Negative) |
| C7 | - | ~156 - 160 | No Signal |
| N-H | Variable, exchanges in D₂O | - | - |
Step-by-Step Spectral Interpretation Workflow
Caption: Workflow for NMR-based structural elucidation.
-
¹H NMR Analysis: The spectrum will show a complex multiplet in the upfield region (1.0-2.0 ppm) corresponding to the 10 protons on the C2' to C6' positions of the cyclohexyl ring. A distinct, more downfield signal around 3.0-3.2 ppm is expected for the methine proton at the C1' position, which is deshielded by the adjacent nitrogen atom. The N-H protons of the guanidinium group will not be observed due to exchange with the D₂O solvent.
-
¹³C NMR and DEPT-135 Analysis: The ¹³C spectrum will display four signals for the cyclohexyl ring (due to symmetry, C2'/C6' and C3'/C5' are equivalent) and one signal for the guanidinium carbon (C7). The guanidinium carbon signal will be significantly downfield (~156-160 ppm), which is characteristic of this functional group.[3] The DEPT-135 spectrum will confirm the assignments: one positive signal for the CH group (C1') and three negative signals for the CH₂ groups (C2'/C6', C3'/C5', and C4'). The guanidinium carbon (C7) will be absent in the DEPT-135 spectrum as it is a quaternary carbon.
-
COSY Analysis: The COSY spectrum is crucial for tracing the connectivity within the cyclohexyl ring. A cross-peak will be observed between the H1' proton and the H2'/H6' protons. Further cross-peaks will connect H2'/H6' to H3'/H5', and H3'/H5' to H4', establishing the complete spin system of the cyclohexyl moiety.
-
HSQC Analysis: The HSQC spectrum will provide direct, unambiguous correlations between each proton and the carbon to which it is attached. For example, the proton signal at ~3.1 ppm (H1') will show a correlation to the carbon signal at ~52 ppm (C1'). This allows for the confident assignment of all protonated carbons in the cyclohexyl ring.
-
HMBC Analysis: The HMBC spectrum provides the final piece of the puzzle by establishing long-range connections. The most critical correlation will be between the methine proton of the cyclohexyl ring (H1') and the guanidinium carbon (C7). This three-bond correlation definitively connects the cyclohexyl ring to the guanidinium group. Additionally, correlations between H2'/H6' and C1' and C7 will further solidify the assignment.
Caption: Key HMBC correlations in this compound.
Conclusion
The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and self-validating methodology for the complete and unambiguous structural characterization of this compound. This application note has detailed not only the protocols for data acquisition but also the logical workflow for spectral interpretation, emphasizing the causality behind experimental choices. By following this comprehensive approach, researchers can confidently elucidate the structure of this and other similarly complex small molecules, ensuring the scientific integrity of their work.
References
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Godwin, M., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. RSC Chemical Science. [Link]
-
Columbia University, NMR Core Facility. HSQC and HMBC. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
BioChromato. NMR solvent selection - that also allows sample recovery. [Link]
-
ResearchGate. The ¹H NMR spectrum of guanidinium salicylate. [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
-
Griffiths, L., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
University of California, San Diego. Long-range heteronuclear correlation. [Link]
-
Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. [Link]
-
Stare, J., et al. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. RSC Physical Chemistry Chemical Physics. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Massachusetts Institute of Technology, DSpace. Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. [Link]
-
Morin, G. T., & Dener, J. M. (1998). Unusually Large 13C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties. The Journal of Organic Chemistry. [Link]
-
Bax, A., et al. (1999). Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. Journal of Magnetic Resonance. [Link]
-
ResearchGate. Structure peculiarities of guanidine containing monomers on NMR spectroscopy data. [Link]
-
YouTube. Solvents in NMR Spectroscopy. [Link]
-
San Diego State University, NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Guan, Y., et al. (2021). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. [Link]
-
Semantic Scholar. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. [Link]
-
PubMed. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties. [Link]
-
ResearchGate. NMR sample preparation for highly hygroscopic compound?. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. [Link]
-
arXiv. NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. [Link]
-
National Institutes of Health. Characterization of Structure and Dynamics of the Guanidine‐II Riboswitch from Escherichia coli by NMR Spectroscopy and Small‐Angle X‐ray Scattering (SAXS). [Link]
-
University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]
-
ResearchGate. Superbases based on guanidine and the values of pKa of the conjugated acids. [Link]
-
OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
ResearchGate. Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. [Link]
-
NMRium. The next-generation NMR software. [Link]
-
JEOL. NMR Sample Preparation. [Link]
-
The NMR Blog. E.COSY and the Relative Signs of Coupling Constants. [Link]
-
OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
-
National Institutes of Health. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. [Link]
-
Columbia University, NMR Core Facility. DEPT. [Link]
-
Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
ResearchGate. 1 H-NMR spectra of polymeric guanidine derivatives; (a) PHGC, (b) PHGDBS, (c) PHGDSA, and (d) PHGLSO. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Nanalysis. DEPT: A tool for 13C peak assignments. [Link]
-
University of California, Irvine. Chemical shifts. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
YouTube. Carbon-13 NMR Spectroscopy. [Link]
Sources
- 1. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 12. youtube.com [youtube.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: In Vivo Stability and Pharmacokinetic Profiling of Cyclohexylguanidine Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo stability studies for novel Cyclohexylguanidine (CHG) derivatives. The inherent basicity of the guanidine group and the lipophilicity of the cyclohexyl moiety present unique pharmacokinetic challenges. This guide details a strategic approach to experimental design, provides step-by-step protocols for in vivo studies in a rodent model, and outlines a robust bioanalytical method using direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification in biological matrices. The causality behind experimental choices is explained to ensure scientific integrity and generate reliable, reproducible data for preclinical drug development programs.
Introduction: The Significance of In Vivo Stability for this compound Derivatives
Guanidine-containing compounds are prevalent in numerous biologically active molecules and pharmaceuticals due to the unique properties of the guanidinium group, which is protonated at physiological pH.[1][2] This strong basicity (pKa ≈ 13.5) facilitates critical interactions with biological targets like enzymes and receptors through hydrogen bonding and electrostatic interactions.[1] The incorporation of a cyclohexyl ring introduces a three-dimensional, lipophilic scaffold that can enhance binding affinity and modulate physicochemical properties.[3]
However, these same features pose significant challenges for drug development. The metabolic fate of the cyclohexyl ring and the in vivo stability of the guanidine group are critical determinants of a compound's pharmacokinetic (PK) profile, including its absorption, distribution, metabolism, and excretion (ADME).[4] Understanding these characteristics early in the preclinical phase is essential to optimize dosage regimens, predict therapeutic windows, and ensure safety.[4] This application note provides the foundational protocols to assess the in vivo stability of novel CHG derivatives, enabling informed decision-making for lead candidate selection.
Experimental Design and Rationale
A well-designed in vivo study is paramount for generating meaningful pharmacokinetic data. The choices of animal model, dosing regimen, and sampling strategy are interconnected and must be scientifically justified.
2.1. Rationale for Animal Model Selection
The selection of an appropriate animal model is a critical first step in any preclinical study.[5] For initial pharmacokinetic and stability screening of small molecules, the Sprague-Dawley rat is a widely accepted and recommended model for several reasons:
-
Physiological & Metabolic Relevance: While no animal model perfectly replicates human physiology, the rat possesses metabolic pathways, particularly hepatic Cytochrome P450 (CYP450) enzyme systems, that are reasonably predictive for human metabolism of many xenobiotics.[6]
-
Historical Data & Regulatory Acceptance: Extensive historical data on the physiology and drug metabolism in rats provide a robust baseline for comparison.[2] Studies conducted in rats are well-accepted by regulatory bodies like the FDA as part of preclinical data packages.[2]
-
Practical Considerations: Rats are cost-effective, easy to handle, and their size allows for serial blood sampling without compromising animal welfare, which is crucial for constructing a detailed pharmacokinetic profile.[5]
Regulatory guidelines, such as the ICH M3(R2), recommend the use of two mammalian species (one rodent, one non-rodent) for comprehensive toxicology studies, but for initial PK screening, a single, well-characterized rodent model is appropriate.[6]
2.2. Dosing, Formulation, and Route of Administration
-
Route of Administration: For initial stability assessment, intravenous (IV) administration is preferred. An IV bolus dose ensures 100% bioavailability, allowing for the direct measurement of systemic clearance and volume of distribution. This provides the most accurate assessment of the compound's stability and elimination kinetics, independent of absorption variables.
-
Dose Level: The dose should be high enough to ensure plasma concentrations remain above the lower limit of quantification (LLOQ) of the bioanalytical method for a sufficient duration, but low enough to avoid acute toxicity and ensure linear pharmacokinetics. A typical starting dose for a screening study is 1-5 mg/kg.
-
Formulation: CHG derivatives are often basic and may be formulated as hydrochloride salts. A simple, sterile aqueous formulation (e.g., 0.9% saline or 5% dextrose in water) is ideal. Solubilizing agents like PEG400 or DMSO can be used, but their concentration should be minimized to avoid impacting the compound's intrinsic PK properties.
2.3. Blood and Tissue Sampling Strategy
A well-planned sampling schedule is essential to accurately define the concentration-time curve.
-
Blood Sampling: Serial blood samples (approx. 100-150 µL) should be collected from a cannulated vessel (e.g., jugular vein) to minimize animal stress. A typical sampling schedule following an IV bolus dose would be:
-
Pre-dose (0 min)
-
Distribution Phase: 2, 5, 15, 30 minutes
-
Elimination Phase: 1, 2, 4, 8, 12, 24 hours
-
-
Tissue Harvesting: At the end of the study (e.g., 24 hours), key organs involved in metabolism and excretion, such as the liver and kidneys , should be harvested to assess tissue distribution and potential accumulation of the parent drug or metabolites.
Detailed Experimental Protocols
These protocols are designed for execution by trained personnel in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.
3.1. Protocol 1: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine the plasma concentration-time profile of a this compound derivative following a single intravenous dose.
Materials:
-
Test Compound: this compound derivative
-
Vehicle: Sterile 0.9% Saline
-
Animals: Male Sprague-Dawley rats (250-300g), cannulated (jugular vein)
-
Dosing Syringes (1 mL)
-
Blood Collection Tubes (e.g., K2-EDTA coated microcentrifuge tubes)
-
Centrifuge, Pipettes, Freezer (-80°C)
Procedure:
-
Acclimatization: Allow animals to acclimate for at least 3 days prior to the study with free access to food and water.
-
Dose Preparation: Prepare the dosing solution of the test compound in the vehicle at the target concentration (e.g., 1 mg/mL for a 1 mg/kg dose with a 1 mL/kg injection volume). Ensure complete dissolution.
-
Pre-Dose Sample: Collect the "time 0" blood sample (approx. 150 µL) immediately before dosing.
-
Dosing: Administer the test compound via a single bolus injection into the tail vein or through a designated cannula. Record the exact time of administration.
-
Post-Dose Blood Collection: Collect blood samples (approx. 150 µL) at the predetermined time points (2, 5, 15, 30 min; 1, 2, 4, 8, 24 h) into K2-EDTA tubes.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Carefully transfer the supernatant (plasma) to new, clearly labeled cryovials and store immediately at -80°C pending bioanalysis.
-
Tissue Collection (Terminal): At the 24-hour time point, euthanize the animal using an approved method. Immediately perfuse the circulatory system with cold saline, then excise the liver and kidneys. Blot the tissues dry, weigh them, and flash-freeze in liquid nitrogen. Store at -80°C.
3.2. Protocol 2: Sample Preparation for LC-MS/MS Analysis
Objective: To extract the CHG derivative from plasma and tissue homogenates for quantitative analysis.
A. Plasma Sample Preparation (Protein Precipitation) This method is fast, simple, and effective for polar analytes like guanidines.[5][7][8]
-
Thaw Samples: Thaw plasma samples on ice.
-
Prepare Precipitation Solution: In a microcentrifuge tube, add 3 parts of cold acetonitrile containing an appropriate internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structural analog) to 1 part plasma. (e.g., 150 µL acetonitrile-IS to 50 µL plasma).
-
Precipitate Proteins: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new 96-well plate or autosampler vial for LC-MS/MS injection.
B. Tissue Sample Preparation (Homogenization & Precipitation) Mechanical homogenization is required to lyse cells and release the drug from the tissue matrix.[9][10]
-
Prepare Homogenization Buffer: Use a simple buffer like Phosphate-Buffered Saline (PBS).
-
Homogenization: Place a weighed portion of the frozen tissue (e.g., 100 mg) in a homogenizer tube with ceramic beads. Add a fixed volume of cold PBS (e.g., 3 volumes, making a 1:4 w/v homogenate). Homogenize using a bead beater instrument until the tissue is completely disrupted.[10]
-
Protein Precipitation: Treat the resulting tissue homogenate as a plasma sample. Use the same protein precipitation protocol described above (Part A, steps 2-5), using the homogenate in place of plasma.
Bioanalytical Method: Direct LC-MS/MS Quantification
Direct analysis without derivatization is preferred for high-throughput screening. Given the polar and basic nature of guanidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation technique.[7][11] The following method is adapted from established protocols for metformin, a structurally related biguanide.[7][12]
4.1. LC-MS/MS System and Conditions
-
LC System: UPLC/UHPLC system (e.g., Waters ACQUITY, Agilent 1290)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
| Parameter | Recommended Condition | Rationale |
| LC Column | HILIC Column (e.g., Waters ACQUITY BEH HILIC, 2.1 x 50 mm, 1.7 µm) | Excellent retention and separation for highly polar, basic compounds like guanidines.[7][9] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Provides good buffering and promotes ionization for MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The strong organic solvent required for HILIC elution. |
| Gradient | Start at 95% B, decrease to 40% B over 2 min, hold, then re-equilibrate. | A typical gradient for eluting polar compounds from a HILIC column. |
| Flow Rate | 0.4 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 - 5 µL | |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification in complex biological matrices. |
4.2. MRM Transition Optimization
For each new CHG derivative and its internal standard, the specific MRM transitions must be optimized by infusing a standard solution into the mass spectrometer.
-
Precursor Ion (Q1): Perform a full scan to identify the protonated molecular ion [M+H]⁺.
-
Product Ions (Q3): Perform a product ion scan on the [M+H]⁺ to identify the most stable and abundant fragment ions. The guanidine moiety often produces characteristic fragments.
-
Select Transitions: Select the most intense and specific precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier).
Data Analysis and Interpretation
5.1. Pharmacokinetic Parameter Calculation
The plasma concentration-time data should be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).[13] Key parameters to calculate include:
| Parameter | Description | Significance for Stability |
| Cmax | Maximum observed plasma concentration | (More relevant for extravascular routes) |
| Tmax | Time to reach Cmax | (More relevant for extravascular routes) |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point | Represents total drug exposure over the measured time. |
| AUC(0-inf) | Area under the curve extrapolated to infinity | Represents total drug exposure after a single dose. |
| t½ | Elimination half-life | The time required for the plasma concentration to decrease by 50%. A short half-life may indicate rapid metabolism or clearance. |
| CL | Systemic Clearance | The volume of plasma cleared of the drug per unit time. High clearance suggests rapid elimination, possibly through metabolism and/or excretion. |
| Vdss | Volume of distribution at steady state | Indicates the extent of drug distribution into tissues versus remaining in plasma. |
5.2. Interpreting In Vivo Stability
The primary indicator of in vivo stability is the systemic clearance (CL) .
-
Low Clearance: A CL value significantly lower than the hepatic blood flow in the rat (approx. 55 mL/min/kg) suggests the compound is stable and not rapidly metabolized by the liver. The primary elimination mechanism is likely renal excretion of the unchanged drug, similar to metformin.[10][14]
-
High Clearance: A CL value approaching or exceeding hepatic blood flow indicates rapid and efficient elimination, most likely through extensive hepatic metabolism. This would suggest the CHG derivative is metabolically labile.
The elimination half-life (t½) provides a temporal measure of stability. A compound with a very short half-life is rapidly cleared from circulation and may require more frequent dosing to maintain therapeutic concentrations.
Visualizations: Workflows and Pathways
6.1. Experimental Workflow Diagram
Caption: Workflow for In Vivo Stability Testing of this compound Derivatives.
6.2. Predicted Metabolic Pathways Diagram
Caption: Predicted Metabolic Pathways for this compound Derivatives In Vivo.
Conclusion and Self-Validation
The protocols described in this application note constitute a self-validating system for assessing the in vivo stability of novel this compound derivatives. Adherence to these methodologies ensures the generation of high-quality, reproducible pharmacokinetic data. The bioanalytical method validation must be performed in accordance with regulatory guidelines, such as the FDA's ICH M10 , to establish its accuracy, precision, selectivity, and stability.[7] Key validation parameters include linearity, lower limit of quantification (LLOQ), intra- and inter-day precision and accuracy, recovery, and matrix effect assessment. By grounding the experimental design in established principles and employing a validated, sensitive analytical method, researchers can confidently evaluate the stability of their compounds and make data-driven decisions to advance the most promising candidates in the drug discovery pipeline.
References
-
Liu, A., & Zhong, W. (2009). Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(29), 3671-3677. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Available at: [Link]
-
LabRulez LCMS. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Available at: [Link]
-
Anonymous. (2025). A brief profile of Metformin: Mechanism, Pharmacokinetics and metabolism review. ResearchGate. Available at: [Link]
-
Gong, L., Goswami, S., Giacomini, K. M., Altman, R. B., & Klein, T. E. (2012). Metformin pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(11), 820. Available at: [Link]
-
Waters Corporation. (n.d.). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Available at: [Link]
-
Patel, D. P., et al. (2023). Metformin: A Review of Potential Mechanism and Therapeutic Utility Beyond Diabetes. Cureus, 15(6). Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Metformin pathways: Pharmacokinetics and pharmacodynamics. Available at: [Link]
-
Chen, X., Gu, Q., Qiu, F., & Zhong, D. (2004). Rapid determination of metformin in human plasma by liquid chromatography-tandem mass spectrometry method. Journal of chromatography B, 802(2), 377-381. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Mechanism of Action Pharmacokinetics. Available at: [Link]
-
ResearchGate. (n.d.). Determination of metformin in human plasma by HPLC-MS/MS method. Available at: [Link]
-
Shrestha, B., et al. (2014). Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation. Journal of analytical methods in chemistry, 2014. Available at: [Link]
-
Publishing at the Library. (n.d.). Determination of Metformin in Human Plasma and Urine by High- Performance Liquid Chromatography Using Small Sample Volume and Co. Available at: [Link]
-
Shokry, E., et al. (2020). Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. PLoS one, 15(6), e0234325. Available at: [Link]
-
Farmacia Journal. (n.d.). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Available at: [Link]
-
Nature. (2025). Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study. Available at: [Link]
-
U.S. National Institutes of Health. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study. Available at: [Link]
-
Patsnap Synapse. (2025). How to select the right animal species for TK/PK studies?. Available at: [Link]
-
Berlin, G. A., et al. (2012). Biologically active guanidine alkaloids. Future medicinal chemistry, 4(14), 1837-1856. Available at: [Link]
-
Whelehan, M., & Mar-tin, E. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Biomolecules, 12(9), 1210. Available at: [Link]
-
PubMed. (n.d.). Development of novel guanidino-labelling derivatisation (GLaD) reagents for liquid chromatography/matrix-assisted laser desorption/ionisation analysis. Available at: [Link]
-
RxList. (2021). How Do Antidiabetic Biguanides Work?. Available at: [Link]
-
PubMed. (n.d.). Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. Available at: [Link]
-
Cleveland Clinic. (n.d.). Biguanides: What They Are, Uses & Side Effects. Available at: [Link]
-
Medscape. (2025). Oral Hypoglycemic Agents. Available at: [Link]
-
MDPI. (n.d.). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
European Medicines Agency. (1997). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. Available at: [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Available at: [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of metformin in human plasma by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do Antidiabetic Biguanides Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. lcms.cz [lcms.cz]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Guide to Screening Strategies for the Identification of Bioactive Cyclohexylguanidine Compounds
Abstract
The cyclohexylguanidine moiety is a privileged scaffold in medicinal chemistry, analogous to biguanides known for their therapeutic applications, such as the antidiabetic drug metformin.[1] Compounds bearing this functional group have the potential to interact with a wide array of biological targets, suggesting their promise in developing novel therapeutics for metabolic disorders, infectious diseases, and oncology. Identifying bioactive candidates from a library of this compound derivatives requires robust, efficient, and well-validated screening methodologies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key screening strategies, blending foundational theory with detailed, field-proven protocols. We will explore both target-based and phenotypic screening paradigms, offering step-by-step instructions for assays relevant to this chemical class, including enzyme inhibition, antimicrobial, and cytotoxic evaluations.
Foundational Screening Concepts: A Dichotomy of Discovery
The initial step in drug discovery is often a large-scale screen to identify "hits"—compounds that show desired biological activity.[2] The two predominant strategies are target-based and phenotypic screening, which differ fundamentally in their approach.[3][4]
-
Target-Based Screening: This approach relies on having a known, validated biological target, such as a specific enzyme or receptor implicated in a disease.[5] A library of compounds is tested for its ability to modulate the activity of this isolated target. Its strength lies in its directness and ease of mechanism-of-action (MoA) determination.[6]
-
Phenotypic Screening: This is a target-agnostic approach where compounds are applied to a complex biological system, such as a cell line or a microorganism, to observe a desired change in its phenotype (e.g., cell death, inhibited growth).[][8] This method has the powerful advantage of identifying compounds that work through novel mechanisms and ensures cell permeability and activity in a more physiologically relevant context.[9][10][11]
The choice between these strategies depends on the project's goals and the existing knowledge of the disease biology. Often, a combination of both is employed for a comprehensive discovery campaign.
Figure 1: High-level workflow comparing target-based and phenotypic screening.
Table 1: Comparison of Primary Screening Strategies
| Feature | Target-Based Screening | Phenotypic Screening |
| Premise | Modulates a known biological target. | Induces a desired cellular or organismal phenotype.[12] |
| Target Knowledge | Required | Not required (target is a discovery output).[] |
| Physiological Relevance | Lower (often uses purified components). | Higher (operates within a complex biological system).[10] |
| Hit Follow-up | MoA is known; focus on cell permeability/efficacy. | MoA is unknown; requires target deconvolution.[3] |
| Potential for Novelty | Lower; restricted to known targets. | Higher; can uncover novel targets and pathways.[4] |
| Typical Assay Format | Biochemical (e.g., fluorescence, luminescence).[13] | Cell-based (e.g., high-content imaging, viability).[9][11] |
Target-Based Screening Protocol: Nitric Oxide Synthase (NOS) Inhibition
Guanidino compounds are known inhibitors of nitric oxide synthases (NOS), enzymes critical in various physiological and pathological processes.[14][15] An overproduction of nitric oxide (NO) by inducible NOS (iNOS) is implicated in inflammatory conditions, making it an attractive drug target.
Principle of the Assay
This protocol describes a colorimetric high-throughput assay to screen for NOS inhibitors.[16][17] The assay measures the enzymatic conversion of L-arginine to L-citrulline and NO. Because NO is a highly reactive radical, its production is quantified by measuring its stable breakdown products, nitrite and nitrate.[14][18] This is achieved using the Griess reagent after enzymatic reduction of nitrate to nitrite, which forms a colored azo dye detectable at 540 nm.[19]
Figure 3: Workflow for the Resazurin cell viability assay.
B. Step-by-Step Procedure
-
Cell Seeding: Seed a human cell line (e.g., HeLa or MCF-7) into a 96-well black, clear-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Add 1 µL of serially diluted test compounds to the cells. Include appropriate vehicle (negative) and positive (e.g., Doxorubicin) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Assay: Add 10 µL of Resazurin stock solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
C. Data Analysis and Interpretation
-
Calculate percent viability relative to vehicle-treated control cells.
-
Plot percent viability against compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
D. Causality and Self-Validation
-
Why Optimize Seeding Density: Too few cells will yield a poor signal-to-noise ratio; too many will become confluent and exit the exponential growth phase, altering their sensitivity to compounds. [20]* Why Use a 72h Exposure: A longer incubation period allows for effects on cell proliferation to become apparent, capturing both cytotoxic and cytostatic compounds.
Hit Confirmation and Data Summary
Hits from primary screens must be validated. This involves re-testing the compounds, performing dose-response analyses to confirm potency (IC50/CC50/MIC), and running counter-screens to rule out artifacts like assay interference. For phenotypic hits, subsequent studies are required to identify the molecular target (target deconvolution).
Table 2: Sample Data Summary for Bioactive Hits
| Compound ID | NOS Inhibition IC50 (µM) | E. coli MIC (µg/mL) | HeLa Cell CC50 (µM) | Selectivity Index (CC50/IC50) |
| CG-001 | 1.2 | >128 | 25.4 | 21.2 |
| CG-002 | 25.8 | 8 | >50 | >1.9 |
| CG-003 | 0.8 | 64 | 1.1 | 1.4 |
| Doxorubicin | N/A | N/A | 0.2 | N/A |
| Ciprofloxacin | N/A | 0.5 | >100 | N/A |
N/A: Not Applicable. The Selectivity Index can give an early indication of a compound's therapeutic window.
Conclusion
The identification of bioactive this compound compounds is an achievable goal through the systematic application of modern screening techniques. A dual approach, leveraging the precision of target-based assays for known pathways like NOS inhibition and the discovery power of phenotypic screens for antimicrobial and cytotoxic effects, provides a comprehensive strategy. Each protocol must be rigorously validated with appropriate controls to ensure data integrity. The methodologies outlined in this guide provide a robust framework for researchers to successfully navigate the initial stages of the drug discovery pipeline, transforming a chemical library into a source of promising therapeutic leads.
References
A complete list of all sources cited in this document, including titles, sources, and verifiable URLs.
- Screening techniques for the identification of bioactive compounds in natural products. (2019). Journal of Pharmaceutical and Biomedical Analysis.
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
A review for cell-based screening methods in drug discovery. (2022). Molecular Biology Reports. [Link]
-
Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (2022). Molecules. [Link]
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). ResearchGate. [Link]
- Modern Screening Techniques for Plant Extracts. (2003).
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). Lifescience Global. [Link]
-
Biology Cell-Based Assays. Charles River Laboratories. [Link]
-
The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (2016). eLife. [Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2010). Lab on a Chip. [Link]
-
Phenotypic Screening. Sygnature Discovery. [Link]
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2022). American Chemical Society. [Link]
- Antiviral methods and protocols. (2000). New York University.
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Aging. [Link]
-
In vitro methods for testing antiviral drugs. (2016). Virology Journal. [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Aging-US. [Link]
-
Chromatography and bioassays used to detect bioactive compounds in plants. (2020). Technology Networks. [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]
-
Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (2022). PubMed. [Link]
-
Unconventional screening approaches for antibiotic discovery. (2015). Annals of the New York Academy of Sciences. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). ACS Publications. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Molecular Biosciences. [Link]
-
Phenotypic Screening. Creative Biolabs. [Link]
-
EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
A systematic approach to identify host targets and rapidly deliver broad-spectrum antivirals. (2022). Cell. [Link]
-
7 steps for screening antiviral drugs. (2024). DIFF Biotech. [Link]
-
Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]
-
A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2014). Journal of Visualized Experiments. [Link]
-
Antiviral Methods and Protocols. (2001). Journal of Antimicrobial Chemotherapy. [Link]
-
An overview of the most common methods for assessing cell viability. (2017). Avicenna Journal of Medical Biotechnology. [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023). Methods in Molecular Biology. [Link]
-
Nitric oxide detection methods in vitro and in vivo. (2020). Journal of Pharmaceutical Analysis. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Analytical Science. [Link]
-
Enzyme Inhibitor Screening Services. BioAssay Systems. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. (2014). CNS Neuroscience & Therapeutics. [Link]
-
Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. (2014). CNS Neuroscience & Therapeutics. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. criver.com [criver.com]
- 12. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bioassaysys.com [bioassaysys.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclohexylguanidine Synthesis
Welcome to the Technical Support Center for Cyclohexylguanidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the yield and purity of this compound. Here, we will delve into common synthetic challenges, offering troubleshooting strategies and detailed analytical methods based on established chemical principles.
I. Overview of this compound Synthesis
This compound is a key building block in the synthesis of various biologically active compounds. Its preparation typically involves the nucleophilic addition of cyclohexylamine to a guanidinylating agent. The choice of this agent and the reaction conditions are critical factors that dictate the overall efficiency and purity of the synthesis. This guide will focus on two prevalent methods: the reaction of cyclohexylamine with dicyandiamide and with S-methylisothiourea sulfate.
II. Synthetic Protocols
Below are detailed protocols for the two primary synthetic routes to this compound.
Protocol 1: Synthesis from Cyclohexylamine and Dicyandiamide
This method is a cost-effective approach, though it may require more stringent control of reaction conditions to minimize byproduct formation.
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexylamine (1.0 eq) and dicyandiamide (1.0 - 1.2 eq).
-
Solvent Addition: Add a suitable high-boiling solvent such as water, ethanol, or n-butanol. The choice of solvent can influence the reaction rate and impurity profile.
-
Heating: Heat the reaction mixture to reflux (temperature will depend on the solvent chosen) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid. This may be the desired product or unreacted dicyandiamide.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product is often obtained as a salt (e.g., hydrochloride) by acidification with HCl to facilitate purification.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: Synthesis from Cyclohexylamine and S-methylisothiourea Sulfate
This method often provides a cleaner reaction profile with higher yields, though the guanidinylating agent is more expensive.
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood (due to the release of methanethiol), combine cyclohexylamine (2.0 eq) and S-methylisothiourea sulfate (1.0 eq) in a round-bottom flask with a magnetic stirrer.
-
Solvent and Base: Add a solvent such as water or methanol. A base (e.g., an excess of cyclohexylamine or an inorganic base like K₂CO₃) can be used to neutralize the sulfuric acid formed and drive the reaction to completion.
-
Reaction Conditions: Stir the mixture at ambient temperature for 4-8 hours. A gentle warming (40-50 °C) can be applied to accelerate the reaction. Monitor the reaction progress by TLC or HPLC.[1]
-
Work-up:
-
Cool the reaction mixture.
-
If the product precipitates as the sulfate salt, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure.
-
-
Purification: The resulting this compound salt can be purified by recrystallization.
III. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low when using the dicyandiamide method. What are the likely causes and how can I improve it?
A1: Low yields in the dicyandiamide route are a common challenge and can often be attributed to several factors:
-
Incomplete Reaction: The reaction between cyclohexylamine and dicyandiamide can be slow.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Extend the reflux time if necessary.
-
Optimize Temperature: While reflux is generally recommended, ensure the temperature is appropriate for the solvent used. In some cases, higher temperatures can promote side reactions, so a temperature optimization study may be beneficial.[2][3][4][5]
-
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials.
-
Troubleshooting:
-
Excess Dicyandiamide: Using a slight excess of dicyandiamide (1.1-1.2 eq) can help drive the reaction to completion. However, a large excess can complicate purification.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Control Temperature: High temperatures can lead to the formation of melamine and other condensation products from dicyandiamide.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like water or ethanol are generally preferred.
-
-
Q2: I am observing a significant amount of an insoluble white precipitate in my dicyandiamide reaction. Is this my product?
A2: The precipitate could be your desired this compound salt, but it is also likely to be unreacted dicyandiamide or byproducts such as melamine.
-
Identification:
-
Solubility Test: Dicyandiamide is sparingly soluble in cold water and ethanol, while this compound salts are generally more soluble, especially in hot water.
-
Melting Point: Compare the melting point of the precipitate with known values for dicyandiamide and this compound salts.
-
Spectroscopic Analysis: Obtain an IR or NMR spectrum of the precipitate to confirm its identity.
-
-
Troubleshooting:
-
Improve Dicyandiamide Solubility: If the precipitate is unreacted dicyandiamide, consider using a solvent system that better solubilizes it at the reaction temperature.
-
Optimize Reaction Conditions: If the precipitate is a byproduct, refer to the troubleshooting steps for low yield to minimize its formation.
-
Q3: My purified this compound product appears as an oil and will not crystallize. What can I do?
A3: "Oiling out" is a common issue, particularly when impurities are present. Here are several strategies to induce crystallization:
-
Purity Check: Ensure the crude product is as pure as possible before attempting crystallization. Consider a preliminary purification step like column chromatography if significant impurities are present.
-
Solvent System Modification:
-
Solvent/Anti-Solvent: Dissolve the oil in a minimum amount of a "good" solvent (e.g., methanol, ethanol, hot water) and slowly add an "anti-solvent" (e.g., diethyl ether, ethyl acetate, hexane) until turbidity persists.[6]
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures.[7][8]
-
-
Induce Nucleation:
-
Seeding: If you have a small amount of crystalline product, add a seed crystal to the supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
-
Temperature Control:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer. Rapid cooling often promotes oiling out.
-
-
Salt Formation: Ensure you have formed a salt of this compound (e.g., hydrochloride, sulfate), as the free base is more likely to be an oil. The choice of counter-ion can also influence crystallinity.
Q4: I am seeing an extra peak in my HPLC/GC-MS analysis. What could this impurity be?
A4: The identity of the impurity will depend on the synthetic route used.
-
Dicyandiamide Route:
-
Unreacted Starting Materials: Cyclohexylamine and dicyandiamide.
-
Melamine: Trimerization of dicyandiamide at high temperatures.
-
Guanidinylurea: Reaction of the product with any urea formed from the hydrolysis of dicyandiamide.
-
-
S-methylisothiourea Route:
-
Unreacted Starting Materials: Cyclohexylamine and S-methylisothiourea.
-
Dithis compound: Reaction of the product with another molecule of cyclohexylamine.
-
Urea derivatives: From the hydrolysis of the guanidinylating reagent.
-
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for impurity identification.
IV. Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. Below are recommended starting points for analytical method development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monitoring reaction progress and determining the final purity of this compound.
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol | The acidic modifier improves peak shape for the basic guanidine group by ion suppression. |
| Gradient | Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B). | To elute both polar impurities and the less polar product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210-220 nm | Guanidines have a UV absorbance in this range. |
| Temperature | 30-40 °C | To ensure reproducible retention times. |
Method Development Logic:
Caption: HPLC method development workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile impurities and byproducts.
| Parameter | Recommendation | Rationale |
| Column | Mid-polarity column (e.g., DB-5ms, HP-5ms) | Suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | To ensure complete volatilization of the sample. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C. | To separate compounds with a range of boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |
V. Frequently Asked Questions (FAQs)
Q5: Can I use other guanidinylating reagents for this synthesis?
A5: Yes, other guanidinylating reagents can be used, each with its own advantages and disadvantages. For example, N,N'-di-Boc-1H-pyrazole-1-carboxamidine is a milder reagent that can be used for more sensitive substrates, but it is significantly more expensive. The choice of reagent will depend on the scale of your synthesis, cost considerations, and the nature of your starting material.
Q6: Is it necessary to work under an inert atmosphere?
A6: For the synthesis of this compound itself, an inert atmosphere is generally not required. However, if your substrate or product is sensitive to oxidation or moisture, working under nitrogen or argon is recommended.
Q7: How should I store purified this compound?
A7: this compound is a basic compound and can absorb carbon dioxide from the atmosphere. It is best stored as a stable salt (e.g., hydrochloride or sulfate) in a tightly sealed container in a cool, dry place.
VI. References
-
Kim, K., Lin, Y.-T., & Mosher, H. S. (1988). A convenient synthesis of monosubstituted guanidines. Tetrahedron Letters, 29(26), 3183–3186. (No direct URL available)
-
PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DICYANDIAMIDE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). DIRECT CHROMATOGRAPHIC ANALYSIS OF NQ BY-PRODUCTS BY HPLC-DAD IN AQUEOUS SOLUTIONS. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]
-
OMICS International. (n.d.). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
-
MDPI. (2021). Influence of Temperature Conditions during Growth on Bioactive Compounds and Antioxidant Potential of Wheat and Barley Grasses. Retrieved from [Link]
-
MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. Retrieved from [Link]
-
Korean Journal of Crop Science. (2023). The Effects of Increased Temperature on Yield Properties, Antioxidant Contents, and Pollen Viability of Adzuki Bean (Vigna angularis L.) Responses in Temperature Gradient Greenhouse and Growth Periods. Retrieved from [Link]
Sources
- 1. N-CYCLOHEXYL-GUANIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Temperature Conditions during Growth on Bioactive Compounds and Antioxidant Potential of Wheat and Barley Grasses [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Effects of Increased Temperature on Yield Properties, Antioxidant Contents, and Pollen Viability of Adzuki Bean (Vigna angularis L.) Responses in Temperature Gradient Greenhouse and Growth Periods [cropbio.or.kr]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Low Yield in Cyclohexylguanidine Reactions
Welcome to the Technical Support Center for Cyclohexylguanidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound and its derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Low Yields
Low yields in this compound synthesis can be frustrating and costly. This section is structured to help you diagnose the potential causes of diminished yields and provides actionable steps to rectify them.
Question 1: My reaction of cyclohexylamine with dicyandiamide is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
The reaction of an amine with dicyandiamide is a common method for the synthesis of guanidines.[1][2] However, several factors can lead to suboptimal yields.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature.
-
Troubleshooting Protocol:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.
-
Increase reaction time: If starting material is still present after the initial reaction time, extend the reaction duration.
-
Elevate the temperature: Gently increase the reaction temperature in increments of 10°C, while monitoring for any potential decomposition of starting materials or product. It is important to find the optimal temperature for your specific substrate.
-
-
-
Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product. A common side reaction is the formation of melamine and related triazine derivatives from the self-condensation of dicyandiamide, especially at high temperatures.[3]
-
Troubleshooting Protocol:
-
Control the temperature: Avoid excessive heating. A moderate temperature is often sufficient to drive the reaction without promoting side reactions.
-
Optimize stoichiometry: Ensure the correct molar ratio of cyclohexylamine to dicyandiamide. An excess of the amine can sometimes help to drive the reaction towards the desired product.
-
-
-
Incorrect pH: The reaction is sensitive to pH. An acidic medium is typically required to protonate the cyano group of dicyandiamide, making it more susceptible to nucleophilic attack by the amine.[1]
-
Troubleshooting Protocol:
-
Use an acid catalyst: Employ an acid such as hydrochloric acid or sulfuric acid to maintain an acidic environment.[1]
-
Monitor and adjust pH: If possible, monitor the pH of the reaction mixture and adjust as necessary.
-
-
Question 2: I am using S-methylisothiourea for my guanidinylation of cyclohexylamine, but the yield is poor. What should I look into?
The use of S-methylisothiourea salts is a widely employed method for guanidinylation.[4][5] However, low yields can arise from several factors.
Potential Causes and Solutions:
-
Incomplete Reaction: Similar to the dicyandiamide method, the reaction may not have reached completion.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize TLC or LC-MS to monitor the disappearance of cyclohexylamine.
-
Extended Reaction Time and Temperature Optimization: Gradually increase the reaction time and temperature as needed, while being mindful of potential degradation.
-
-
-
Base Strength and Stoichiometry: A base is often used to deprotonate the amine and facilitate the reaction. The choice and amount of base are critical.
-
Troubleshooting Protocol:
-
Select an appropriate base: Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). The base should be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.
-
Optimize base equivalents: Use a stoichiometric amount or a slight excess of the base. An insufficient amount of base will result in a low concentration of the free amine, slowing down the reaction.
-
-
-
Formation of Byproducts: The reaction can sometimes lead to the formation of N,N'-dithis compound if the initially formed this compound reacts with another molecule of S-methylisothiourea and cyclohexylamine.
-
Troubleshooting Protocol:
-
Control stoichiometry: Use a slight excess of the S-methylisothiourea reagent to favor the formation of the monosubstituted product.
-
Slow addition of amine: Adding the cyclohexylamine dropwise to the reaction mixture can help to minimize the formation of the disubstituted byproduct.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and practical answers.
FAQ 1: What are the most common methods for synthesizing this compound, and how do they compare?
There are three primary methods for the synthesis of this compound, each with its own advantages and disadvantages.
| Method | Guanidinylating Agent | Key Advantages | Key Disadvantages |
| Method A | Dicyandiamide | Inexpensive starting materials. | Can require harsh conditions (high temperatures, strong acids); potential for melamine formation.[3] |
| Method B | S-Methylisothiourea Salts | Generally good yields; milder reaction conditions compared to dicyandiamide. | Can be more expensive than dicyandiamide; potential for over-alkylation to form disubstituted guanidines. |
| Method C | Cyanamide | Direct route. | Cyanamide is toxic and can be hazardous to handle; reactions can be difficult to control.[6] |
FAQ 2: What are the critical safety precautions to take when synthesizing this compound?
-
Handling of Reagents:
-
Cyclohexylamine: Is a corrosive and flammable liquid.[7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dicyandiamide: Can be irritating to the eyes and skin. Avoid inhalation of dust.
-
Cyanamide: Is a toxic and corrosive substance.[6] Handle with extreme caution and ensure proper ventilation.
-
-
Reaction Conditions:
-
Be cautious when heating reactions, especially those involving flammable solvents. Use a heating mantle with a temperature controller and never heat a closed system.
-
-
Waste Disposal:
-
Dispose of all chemical waste according to your institution's safety guidelines.
-
FAQ 3: My crude this compound product is an oil and won't crystallize. What can I do?
"Oiling out" is a common issue, often due to impurities or the inherent properties of the compound. Here are some strategies to induce crystallization:
-
Purification: The first step should always be to ensure the purity of your compound. Use column chromatography to remove any unreacted starting materials or byproducts.
-
Salt Formation: Guanidines are basic and can be converted to their corresponding salts (e.g., hydrochloride, sulfate) to improve their crystallinity. Treat the purified oil with an appropriate acid (e.g., HCl in ether or ethanol).
-
Solvent Selection: Experiment with different solvent systems for crystallization. A good starting point is a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to a supersaturated solution can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.
Part 3: Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a general troubleshooting workflow.
Reaction Mechanisms
Caption: Simplified reaction mechanisms for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
-
Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry, 2014.
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto, 2003.
-
SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Journal of Chemistry, 1958.
-
DICYANDIAMIDE. Ataman Kimya.
-
Guanidine synthesis by guanylation. Organic Chemistry Portal.
-
One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Advances, 2018.
-
Product Class 13: Guanidine Derivatives. Thieme E-Books.
-
A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 2017.
-
Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 2021.
-
Product Class 13: Guanidine Derivatives. Science of Synthesis, 2004.
-
Synthesis of Guanidines and Some of Their Biological Applications. Topics in Heterocyclic Chemistry, 2015.
-
Cyclohexylamine. PubChem.
Sources
- 1. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Guanidine Synthesis
Welcome to our dedicated technical support center for guanidine synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating the guanidinium moiety into their target molecules. The unique electronic and structural properties of guanidines, while synthetically valuable, often present challenges in controlling reactivity and minimizing the formation of unwanted side products.
This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles that govern success in guanidine synthesis. By understanding the "why" behind a particular method, you will be better equipped to troubleshoot unexpected results and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions we receive regarding the strategic planning of guanidine synthesis.
Q1: I need to synthesize a guanidine. Which guanylation method should I choose?
The ideal method for guanidine synthesis is highly dependent on your substrate's functional group tolerance, steric hindrance around the amine to be guanidinylated, and the desired substitution pattern of the final guanidine. Here is a comparative overview of common approaches:
| Method | Guanylating Reagent | Common Side Products | Key Considerations |
| Classical Guanylation | Cyanamide | Self-condensation products of cyanamide | Historically significant but often gives low to moderate yields. Cyanamide is a hazardous reagent.[1] |
| Cyanogen Bromide | Over-alkylation, formation of ureas | More widely used than cyanamide, but still a highly toxic reagent.[2] | |
| From Thioureas | S-Alkylisothioureas | Unreacted thiourea, elimination byproducts | A versatile method, often requiring a metal salt (e.g., HgCl₂) or an activating agent (e.g., Mukaiyama's reagent) which can introduce downstream purification challenges.[2][3] |
| From Carbodiimides | Carbodiimides | Ureas (from reaction with water), over-addition products | Generally efficient, but the carbodiimide itself can be challenging to handle and may be an intermediate in thiourea-based methods.[2] |
| Protected Guanidinylation | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, N,N'-Di-Boc-S-methylisothiourea, N,N'-Di-Boc-N"-triflylguanidine | Incomplete deprotection, side reactions during deprotection (see Troubleshooting Guide) | This is often the method of choice for complex molecules as it allows for controlled reactivity and simplified purification. The choice of protecting group is critical.[2] |
Q2: I'm working with a sensitive substrate. What is the mildest method for guanidinylation?
For substrates sensitive to harsh reagents or high temperatures, the use of protected guanylating agents is highly recommended. Reagents such as N,N'-Di-Boc-N"-triflylguanidine are particularly effective for guanidinylating even weakly nucleophilic amines under mild conditions.[4] The Boc (tert-butoxycarbonyl) protecting groups moderate the reactivity of the guanidinylating agent and can be removed under acidic conditions.
Q3: What is the role of protecting groups in guanidine synthesis, and which ones should I use?
Protecting groups, most commonly the Boc group, are crucial for several reasons:
-
Modulating Reactivity: They tame the high basicity and nucleophilicity of the guanidine moiety, preventing unwanted side reactions.
-
Improving Solubility: Protected guanidines often have better solubility in common organic solvents, simplifying reaction setup and purification.
-
Facilitating Purification: The protected intermediates are generally less polar and more amenable to standard purification techniques like flash chromatography.
The choice of protecting group depends on the overall synthetic strategy and the orthogonality required with other protecting groups on your molecule. Boc is the most common due to its stability and well-established deprotection protocols.[2]
Troubleshooting Guide: Identifying and Minimizing Side Products
This guide is designed to help you diagnose and resolve common issues encountered during your guanidine synthesis experiments.
Issue 1: My LC-MS shows a mass corresponding to my product +56 Da after Boc-guanidine deprotection.
-
Likely Cause: This mass increase is the characteristic signature of tert-butylation, where a reactive tert-butyl cation (t-Bu⁺), generated during the acidic cleavage of the Boc group, has alkylated a nucleophilic site on your molecule.[5]
-
Caption: Formation of tert-butyl cation and subsequent side reactions.
-
Susceptible Functional Groups:
-
Solutions:
-
Use Scavengers: Add nucleophilic "scavengers" to the deprotection reaction mixture to trap the tert-butyl cation before it can react with your product.
Scavenger Target Side Reaction Triisopropylsilane (TIS) General purpose carbocation scavenger. Water Effective for many applications. Thioanisole Particularly useful for protecting methionine residues. 1,2-Ethanedithiol (EDT) Effective for protecting cysteine residues. -
Optimize Deprotection Conditions:
-
Lower Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of side reactions.
-
Alternative Acids: For highly sensitive substrates, consider milder deprotection methods, such as using trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-lutidine.[5]
-
-
Issue 2: I'm observing δ-lactam formation with my arginine-containing peptide.
-
Likely Cause: This is an intramolecular cyclization side reaction specific to arginine residues, where the activated carboxylic acid of an N-terminally protected arginine reacts with its own side-chain guanidine group.[5] The di-Boc protected guanidino group has been shown to be more prone to inducing δ-lactam formation.[5]
-
Caption: Intramolecular cyclization leading to δ-lactam formation.
-
Solutions:
-
Use Alternative Protecting Groups: Consider using protecting groups on the guanidine moiety that are less likely to promote lactamization, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[5]
-
Optimize Coupling Conditions: Carefully control the activation time and temperature during peptide coupling steps involving arginine.
-
Issue 3: My reaction is incomplete, and I have a low yield of the desired guanidine.
-
Likely Cause: This can be due to several factors, including insufficient reactivity of the guanylating agent, steric hindrance, or decomposition of the product.
-
Caption: Troubleshooting workflow for low guanidine yield.
-
Experimental Protocols for Yield Optimization:
-
Protocol 1: Guanidinylation of a Hindered Amine
-
Dissolve the hindered amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the solution to 0 °C.
-
Add a solution of N,N'-Di-Boc-N"-triflylguanidine (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and proceed with a standard aqueous workup.
-
-
Issue 4: I am observing an unexpected side product from my peptide coupling reagent.
-
Likely Cause: Some common peptide coupling reagents, such as HATU and HBTU, are guanidinium salts. Under certain conditions, these can react with free amino groups to form a guanidinylated side product, which can terminate peptide chain elongation.[6][7][8]
-
Solution:
-
Careful Control of Stoichiometry: Use the minimum effective amount of coupling reagent.
-
Alternative Coupling Reagents: If guanidinylation is a persistent issue, consider using a different class of coupling reagent, such as a phosphonium salt (e.g., PyBOP).
-
pH Control: The basicity of the reaction mixture can influence the rate of this side reaction. Ensure the pH is optimized for amide bond formation over guanidinylation.
-
Analytical Methods for Guanidine Synthesis
Proper analysis is key to identifying side products and optimizing your reaction.
| Analytical Technique | Application | Notes |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring. | Can be challenging for highly polar guanidines. Staining with ninhydrin can be effective for primary and secondary amines, while potassium permanganate can visualize many organic compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of products and byproducts by mass. | The method of choice for reaction monitoring and purity assessment. Can be used to identify common side products like +56 Da adducts.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of products and impurities. | ¹H and ¹³C NMR are essential for confirming the structure of your desired guanidine and characterizing any isolated side products. |
| Ion Chromatography (IC) | Quantification of guanidine salts. | A robust method for determining the concentration of guanidinium salts in solution, often without the need for derivatization.[9][10] |
| UV-Visible Spectrophotometry | Quantification after derivatization. | Can be used for quantification, but often requires a derivatization step to introduce a chromophore.[9] |
This guide provides a starting point for troubleshooting and optimizing your guanidine synthesis. Remember that each substrate is unique, and empirical optimization is often necessary. For further assistance, please do not hesitate to contact our technical support team.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Guanidine Synthesis.
- Benchchem. (n.d.). Boc-guanidine deprotection side reactions and how to avoid them.
- Product Class 13: Guanidine Deriv
- National Institutes of Health. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Guanidine Sulfamate.
- Google Patents. (n.d.). EP2515648B1 - Methods for the synthesis of polycyclic guanidine compounds.
- SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.
- Wikipedia. (n.d.). Guanidine.
- RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
- RSC Publishing. (2014). Guanidines: from classical approaches to efficient catalytic syntheses.
- ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).
- RSC Advances. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
- DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).
- ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
- Thermo Fisher Scientific. (n.d.). Assay of guanidine in pharmaceutical formulations.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low RNA Yield with Guanidine Thiocyanate Extraction.
- ResearchGate. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 3368-3372.
- Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
- National Institutes of Health. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation.
- DTIC. (1970). The Synthesis of Guanidine from Urea. Part 3.
- Semantic Scholar. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
- National Institutes of Health. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors.
- National Institutes of Health. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
- ChemicalBook. (n.d.). Guanidine hydrochloride synthesis.
- Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride.
- PubMed Central. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.
- Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. (n.d.).
- N,N'-di-Boc-N"-triflylguanidine. (n.d.). Organic Syntheses Procedure.
- Thermo Fisher Scientific. (n.d.). N-Boc-guanidine, 95% 25 g.
- MDPI. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents.
- ChemicalBook. (n.d.). 1 3-BIS(TERT-BUTOXYCARBONYL)GUANIDINE synthesis.
- Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
- University of Guelph. (2022). Chemistry Innovations to Reduce Byproduct Waste.
- PubMed Central. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- ResearchGate. (2025). Synthesis of five- and six-membered cyclic guanidines by guanylation with isothiouronium iodides and amines under mild conditions.
- COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.).
- Wikipedia. (n.d.). Methylnitronitrosoguanidine.
- ResearchGate. (2016). Huisgen's Cycloaddition Reactions: A Full Perspective.
- National Institutes of Health. (n.d.). Nitrosoguanidine. PubChem.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Solubilizing Cyclohexylguanidine for Biological Assays
Welcome to the technical support guide for Cyclohexylguanidine. This resource is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered during experimental work. Our goal is to provide you with the foundational knowledge and practical steps to ensure your compound is successfully solubilized for reliable and reproducible results in your biological assays.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my this compound in standard aqueous buffers like PBS (pH 7.4). Why is it not dissolving?
This is a common issue that stems from the fundamental chemistry of the guanidine group. This compound is a strong base. The guanidinium group has a very high pKa (typically >13), meaning it is protonated and positively charged at physiological pH.
The issue often depends on the form of the compound you have:
-
This compound Free Base: This form is less polar and will have significantly lower solubility in neutral aqueous solutions.
-
This compound Hydrochloride (HCl salt): This salt form is generally much more water-soluble as it readily dissociates to the protonated, charged guanidinium ion.[1]
If your compound is the free base, it will require an acidic environment to become protonated and, therefore, soluble in water. Simply adding it to a neutral buffer may not be sufficient to overcome the solubility barrier before the compound can be protonated.
Q2: What is the best solvent to prepare a high-concentration stock solution of this compound?
The choice of solvent for a stock solution depends on the required concentration and its compatibility with your downstream assay.
-
For Aqueous Stocks (Recommended for Salt Form): If you have the hydrochloride salt, sterile, deionized water is an excellent starting point.[1][2] To ensure complete protonation and maximize solubility, you can use water acidified with a small amount of HCl (e.g., pH 3-5). Guanidine hydrochloride itself can be dissolved in water at very high concentrations (e.g., up to 6-8M with gentle heating).[3][4][5]
-
For Organic Stocks (Recommended for Free Base or High Concentrations): Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving many organic molecules, including the free base form of this compound.[6] It is a standard solvent for creating high-concentration stock solutions (e.g., 10-30 mM) for compound libraries.[7][8]
The diagram below illustrates the critical relationship between pH and the soluble, protonated form of this compound.
Caption: pH-dependent equilibrium of this compound.
Q3: My compound dissolved perfectly in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
This phenomenon, known as "crashing out," is a frequent challenge in biological assays when using organic stock solutions.[7][9][10]
Causality:
-
Solvent Miscibility vs. Compound Solubility: While DMSO is miscible with water, the compound dissolved within it may not be soluble in the resulting DMSO/water mixture.[11]
-
Exceeding Aqueous Solubility Limit: Your final concentration in the assay buffer, even with a small percentage of DMSO, is likely higher than the compound's intrinsic aqueous solubility at the buffer's pH.
-
Buffer Effects: Components in your buffer (e.g., phosphates, high salt concentrations) could potentially interact with the compound, reducing its solubility.
Troubleshooting Steps:
-
Lower the Final Concentration: This is the simplest solution. Determine the maximum soluble concentration in your final assay buffer.
-
Reduce DMSO Percentage: Use a more concentrated DMSO stock so you can add a smaller volume to your assay, keeping the final DMSO percentage as low as possible (ideally ≤0.5%).[12][13]
-
Use a Pluronic F-127 Protocol: For particularly stubborn compounds, preparing a DMSO stock and then creating an intermediate dilution in a solution of Pluronic F-127 (a non-ionic surfactant) can help maintain solubility in the final aqueous medium.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the assay buffer to avoid sudden, drastic changes in the solvent environment.
Troubleshooting Guides & Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound HCl
This protocol is recommended when using the hydrochloride salt form of the compound.
Materials:
-
This compound HCl (MW: 177.68 g/mol )
-
High-purity deionized water (Type I)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 1.777 mg of this compound HCl.
-
Initial Dissolution: Add the weighed compound to a sterile vial. Add approximately 80% of the final desired volume of deionized water (e.g., 800 µL for a 1 mL final volume).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If solids remain, place the vial in a bath sonicator for 5-10 minutes. The dissolution of guanidine salts can be an endothermic process, causing the solution to cool and decrease solubility; gentle warming to room temperature can help.[14][15]
-
pH Check (Optional but Recommended): Check the pH of the solution. It should be slightly acidic. If solubility issues persist, you can adjust the pH to ~4-5 by adding a microliter amount of 1N HCl.
-
Final Volume Adjustment: Once the compound is fully dissolved, add deionized water to reach the final desired volume (e.g., 1 mL).
-
Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Troubleshooting Guide: A Step-by-Step Workflow
This guide provides a logical workflow for diagnosing and solving solubility issues.
Sources
- 1. CAS 2498-47-7: Guanidine, N-cyclohexyl-, hydrochloride (1:… [cymitquimica.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimization and Troubleshooting for Cyclohexylguanidine Synthesis
Welcome to the technical support center for the synthesis of cyclohexylguanidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with guanidinylation reactions. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you optimize your reaction conditions and overcome common challenges. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis of this compound typically involves the reaction of cyclohexylamine with a guanidinylating agent. Common agents include S-methylisothiourea salts, cyanamide, or more sophisticated reagents like N,N'-Di-Boc-N''-triflylguanidine.[1][2] The choice of reagent often depends on the desired scale, purity requirements, and tolerance of functional groups in more complex substrates.[3]
Q2: How do solvent and temperature affect the reaction yield and rate?
Solvent polarity and reaction temperature are critical parameters that significantly influence the rate and outcome of the guanidinylation reaction. Generally, polar solvents are preferred as they can facilitate the dissolution of reactants and stabilize charged intermediates that may form during the reaction.[4]
Temperature affects the reaction rate according to the Arrhenius equation; higher temperatures typically lead to faster reactions.[5] However, excessively high temperatures can also promote the formation of side products or lead to the decomposition of reactants or the desired product.[6] For instance, a known procedure for synthesizing N-cyclohexylguanidine from cyclohexylamine involves using methanol as a solvent and running the reaction at ambient temperature for 4 hours, which resulted in a 72% yield.[7] Optimization of these parameters is crucial for achieving high yields and purity.
Q3: What are the typical side products in this compound synthesis, and how can I minimize them?
Side products can arise from several sources, including the self-condensation of the guanidinylating agent, reaction with impurities in the starting materials, or degradation of the product under harsh conditions. For example, when using S-methylisothiourea, unreacted thiourea or over-alkylation of the product can be potential impurities. With cyanamide, dimerization to form dicyandiamide can occur, which can then react further to form other byproducts.[2]
To minimize side products, it is essential to:
-
Use high-purity starting materials and solvents.[4]
-
Carefully control the stoichiometry of the reactants.
-
Optimize the reaction temperature and time to favor the desired reaction pathway.[6]
-
Consider the order of addition of reagents.
Q4: What are the best practices for purifying crude this compound?
The purification strategy for this compound depends on the nature of the impurities. Common methods include:
-
Recrystallization: This is often effective for removing minor impurities. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel or alumina can be employed. The choice of eluent is critical for achieving good separation.[9]
-
Acid-Base Extraction: Given that this compound is a strong base, it can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Inactive Guanidinylating Agent:
-
Explanation: Some guanidinylating agents can degrade upon storage.
-
Solution: Use a fresh batch of the reagent or verify the purity of the existing stock.
-
-
Suboptimal Reaction Conditions:
-
Explanation: The chosen solvent or temperature may not be suitable for the specific reactants.
-
Solution: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, DMF). Optimize the temperature in increments (e.g., from room temperature up to the boiling point of the solvent) while monitoring the reaction progress by TLC or LC-MS.[4][6]
-
-
Poor Solubility of Reactants:
-
Explanation: If the reactants are not fully dissolved, the reaction will be slow or incomplete.
-
Solution: Choose a solvent that effectively dissolves all reactants. Gentle heating can also improve solubility.[11]
-
-
Steric Hindrance:
-
Explanation: While cyclohexylamine is a primary amine, steric bulk around the reacting center can slow down the reaction.
-
Solution: Consider using a more reactive guanidinylating agent or increasing the reaction time and/or temperature.[12]
-
Issue 2: Formation of Multiple Products/Spots on TLC
Possible Causes & Solutions
-
Side Reactions:
-
Explanation: As mentioned in the FAQs, competing side reactions can lead to a complex product mixture.
-
Solution: Re-evaluate the reaction temperature; lower temperatures often increase selectivity.[6] Ensure an inert atmosphere if oxidation is a possibility.
-
-
Impure Starting Materials:
-
Explanation: Impurities in the cyclohexylamine or guanidinylating agent can lead to the formation of undesired products.
-
Solution: Purify the starting materials before use. For example, cyclohexylamine can be distilled.
-
-
Product Degradation:
-
Explanation: The desired this compound product may be unstable under the reaction or workup conditions.
-
Solution: Minimize reaction time and avoid excessive heat. During workup, use mild acids and bases and avoid prolonged exposure to extreme pH.
-
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
-
Product is Highly Soluble in the Workup Solvent:
-
Explanation: If the product is soluble in the aqueous phase during extraction, it will be lost.
-
Solution: Use a more nonpolar organic solvent for extraction or perform multiple extractions. Salting out the aqueous layer by adding a saturated salt solution (e.g., brine) can decrease the solubility of the product in the aqueous phase.
-
-
Product Co-elutes with Impurities during Chromatography:
-
Explanation: The polarity of the product and a major impurity may be very similar.
-
Solution: Screen different solvent systems for column chromatography. A change in the mobile phase composition can often improve separation.[9]
-
-
Product Oiling Out During Recrystallization:
-
Explanation: The product may be melting at the recrystallization temperature or is too soluble in the chosen solvent.
-
Solution: Use a solvent pair for recrystallization. Dissolve the product in a good solvent and then add a poor solvent dropwise until turbidity is observed, then heat to redissolve and allow to cool slowly.[8]
-
Experimental Protocols & Data
Protocol: Synthesis of this compound from Cyclohexylamine and S-Methylisothiourea Sulfate
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Cyclohexylamine
-
S-methylisothiourea sulfate
-
Methanol (anhydrous)
-
Sodium methoxide solution (25 wt% in methanol)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclohexylamine (1.0 eq.) in anhydrous methanol, add S-methylisothiourea sulfate (0.5 eq.).
-
Slowly add sodium methoxide solution (1.0 eq.) to the reaction mixture at room temperature.
-
Stir the reaction mixture at ambient temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary: Solvent and Temperature Effects (Illustrative)
The following table provides an illustrative summary of how solvent and temperature can affect the yield of a guanidinylation reaction. Note that this is a generalized representation based on common observations in organic synthesis, as a specific comparative study for this compound was not found in the literature.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| Methanol | 25 (Ambient) | 4 | 72 | Good yield, clean reaction.[7] |
| Ethanol | 50 | 6 | 65 | Slower reaction rate compared to methanol at RT. |
| Acetonitrile | 80 (Reflux) | 2 | 85 | Faster reaction, potential for more side products. |
| Tetrahydrofuran (THF) | 66 (Reflux) | 8 | 50 | Lower yield, possibly due to lower polarity. |
| Dimethylformamide (DMF) | 100 | 1 | 90 | Very fast reaction, but purification can be challenging. |
Visualizing the Workflow and Logic
Troubleshooting Workflow for Low Yield
Caption: A simplified mechanism for the guanidinylation of cyclohexylamine with S-methylisothiourea.
References
- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). A new guanidinylation procedure for the preparation of synthesis of cyclic guanidine compounds. Journal of Organic Chemistry, 58(23), 6372-6375.
-
Le, T. N., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54288. Available from: [Link]
-
Kourtidou, E. (2014). Can anyone help with purifying product from reaction mixture with column chromatography?. ResearchGate. Available from: [Link]
-
Cruz, A., et al. (2008). S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ARKIVOC, 2008(5), 200-209. Available from: [Link]
-
Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692-5696. Available from: [Link]
-
Tsubokura, K., et al. (2014). An efficient guanylation of various amines with cyanamide proceeds in the presence of catalytic amounts of scandium(III) triflate under mild conditions in water without using preactivated guanylation reagents. Synlett, 25(09), 1302-1306. Available from: [Link]
-
Hammoud, H., et al. (2012). A modified Ullmann reaction allows the use of p-methoxybenzyl (PMB) guanidine as guanidinylation agent to give various aryl and heteroaryl guanidines in good yields. The Journal of Organic Chemistry, 77(1), 417-423. Available from: [Link]
-
Qiao, C., et al. (2015). Palladium-Catalyzed Cascade Double C—N Bond Activation: A New Strategy for Aminomethylation of 1,3-Dienes. Angewandte Chemie International Edition, 54(26), 7657-7661. Available from: [Link]
-
Wells, R. L., & Olsen, K. W. (1979). Comparison of temperature effect on the guanidine hydrochloride and urea denaturations of lysozyme. Physiological chemistry and physics, 11(4), 345–351. Available from: [Link]
-
Walter, W., & Bode, K. D. (1966). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Angewandte Chemie International Edition in English, 5(5), 447-463. Available from: [Link]
-
Gotor, V., & Gotor-Fernández, V. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3504-3524. Available from: [Link]
-
Jasperse, C. P. (n.d.). Reactions of Amines. Minnesota State University Moorhead. Available from: [Link]
-
Le, T. N., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). Available from: [Link]
-
Arndt, G. H. (1926). s-METHYL ISOTHIOUREA SULFATE. Organic Syntheses, 6, 62. Available from: [Link]
-
ResearchGate. (n.d.). Reaction of cyanamide with amine to synthesize guanidine. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available from: [Link]
-
Looper, R. E., Haussener, T. J., & Mack, J. B. (2008). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Organic letters, 10(7), 1361–1364. Available from: [Link]
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Available from: [Link]
-
MH Chem. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. YouTube. Available from: [Link]
-
Wolfenden, R., & Snider, M. J. (2010). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences of the United States of America, 108(1), 123-127. Available from: [Link]
-
Snider, M. J., & Wolfenden, R. (2000). Temperature effects on the catalytic efficiency, rate enhancement, and transition state affinity of cytidine deaminase, and the thermodynamic consequences for catalysis of removing a substrate "anchor". Biochemistry, 39(32), 9789–9796. Available from: [Link]
-
Bitesize Bio. (2025). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-CYCLOHEXYL-GUANIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Comparison of temperature effect on the guanidine hydrochloride and urea denaturations of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
Addressing common issues in Buchwald-Hartwig amination with guanidine compounds
Welcome to the technical support center for addressing common issues in the palladium-catalyzed N-arylation of guanidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by guanidinyl nucleophiles in Buchwald-Hartwig cross-coupling reactions. As powerful Brønsted bases and excellent metal ligands, guanidines introduce specific complexities not typically encountered with simple amines.[1][2][3] This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve successful N-aryl guanidine synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions researchers face when starting with or troubleshooting the N-arylation of guanidine compounds.
Q1: Why is my Buchwald-Hartwig reaction failing with a guanidine nucleophile when it works perfectly for anilines or alkylamines?
A: Guanidines present a unique set of challenges not seen with simpler amines. The primary reasons for failure are often related to the inherent properties of the guanidine moiety itself:
-
Strong Catalyst Binding: Guanidines are excellent bidentate ligands for palladium.[1][2] The multiple nitrogen atoms can chelate to the palladium center, forming a highly stable, catalytically inactive complex. This effectively sequesters the catalyst from the reaction cycle, leading to low or no conversion.
-
High Basicity: Guanidines are exceptionally strong bases, with pKa values comparable to inorganic hydroxides.[3] This can interfere with the role of the stoichiometric base (e.g., NaOtBu, Cs₂CO₃) in the catalytic cycle and can promote side reactions.
-
Substrate Protonation: If the reaction conditions are not sufficiently basic, the guanidine nucleophile can exist in its protonated (guanidinium) form, which is non-nucleophilic and will not participate in the coupling reaction.
Q2: I'm observing the consumption of my aryl halide, but little to no desired product. What are the likely side reactions?
A: The most common unproductive pathways are:
-
Hydrodehalogenation: This is a common side reaction in many Buchwald-Hartwig aminations where the aryl halide is reduced to the corresponding arene.[4] It can be exacerbated by the presence of moisture or protic sources and is often competitive with the desired amination.
-
Directing Group-Induced C-H Activation: The guanidine group can act as a directing group, leading to ortho-arylation of the aryl guanidine product if it forms, or even ortho-arylation of a starting aryl guanidine.[1][5][6] This occurs via a cyclopalladated intermediate and consumes the aryl halide in an undesired pathway.
-
Catalyst Decomposition: The reaction conditions required for guanidine arylation (e.g., high temperatures, strong bases) can lead to the decomposition of the catalyst into inactive palladium black.
Q3: What is the best starting point for choosing a ligand and base for N-arylation of a guanidine?
A: There is no single universal system, but a good starting point is to use a catalyst system known to be effective for challenging or strongly coordinating nucleophiles.
-
Ligand Choice: Bulky, electron-rich biarylmonophosphine ligands are highly recommended. Ligands like XPhos or BrettPhos are designed to promote the crucial reductive elimination step and their steric bulk can disfavor the strong, inhibitory chelation by the guanidine.[7] Ligands with a large bite angle, such as Xantphos , have also been used successfully for coupling heterocyclic guanidines (e.g., 2-aminopyrimidines) and can be effective.[8]
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often the most effective choice. However, for base-sensitive substrates, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, though they often require higher catalyst loadings and longer reaction times.[9]
Q4: Should I protect the guanidine group before attempting the coupling reaction?
A: Yes, protecting the guanidine is often the most robust strategy for success. Protection masks the high basicity and strong coordinating ability of the guanidine, making it behave more like a standard amide or carbamate nucleophile.
-
Effective Protecting Groups: N-arylsulfonyl (e.g., tosyl) and N-cyano groups have been successfully employed in palladium-catalyzed reactions involving guanidines.[10] Boc protection is also a common strategy for guanidines and should be considered.
-
Impact of Protection: Protection significantly reduces the risk of catalyst inhibition and allows for milder reaction conditions, which can improve functional group tolerance and reduce side reactions.
Part 2: In-Depth Troubleshooting Guides
This section provides structured guides to diagnose and solve specific experimental issues.
Guide 1: Problem of Low to No Conversion
Scenario: You have set up your reaction with an aryl halide, a guanidine nucleophile, a palladium source, a phosphine ligand, and a base. After heating for several hours, TLC or LC-MS analysis shows mainly unreacted starting materials.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Analysis and Solutions
-
Catalyst Inhibition by Guanidine Chelation:
-
Causality: The multiple nitrogen atoms of an unprotected guanidine can form a stable bidentate complex with the palladium L_n_Pd(0) or L_n_Pd(II) species, effectively removing it from the catalytic cycle. This is often the primary reason for failure.
-
Solution 1: Switch to a Bulkier Ligand. Sterically demanding biaryl phosphine ligands (e.g., XPhos, BrettPhos) physically hinder the guanidine from forming a stable bidentate chelate with the palladium center. This favors the formation of the desired catalytic intermediates.
-
Solution 2 (Recommended): Protect the Guanidine. This is the most reliable strategy. By protecting one or more nitrogen atoms of the guanidine (e.g., with Boc, Ts, or Cy groups), you block its ability to chelate, reduce its basicity, and make it behave like a more conventional nucleophile.[10]
-
-
Inappropriate Base or Reaction Conditions:
-
Causality: The chosen base may not be strong enough to deprotonate the Pd-amine complex, or it may have poor solubility in the reaction solvent.[11] Guanidines require a strong base like NaOtBu to ensure the catalytic cycle proceeds efficiently.
-
Solution: Screen Bases and Solvents. If NaOtBu fails or is incompatible with other functional groups, consider other strong bases like LHMDS or K₃PO₄. Ensure the solvent (typically toluene, dioxane, or t-BuOH) is anhydrous and degassed. Sometimes a solvent screen is necessary to find optimal conditions for solubility and reactivity.
-
Experimental Protocol: Screening Ligands for Unprotected Guanidine Arylation
-
Preparation: In a glovebox, arrange an array of oven-dried reaction vials, each with a stir bar.
-
Reagent Addition (per vial):
-
Add the Palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd).
-
Add the phosphine ligand (4.4 mol%). Screen ligands such as XPhos, SPhos, and Xantphos.
-
Add the aryl halide (1.0 equiv).
-
Add the guanidine salt (e.g., guanidine hydrochloride, 1.2 equiv).
-
Add the base (e.g., NaOtBu, 2.5 equiv).
-
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to 0.1 M concentration).
-
Reaction: Seal the vials, remove from the glovebox, and heat to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reactions by LC-MS or GC-MS after a set time (e.g., 4, 12, and 24 hours) to identify the most promising ligand.
Guide 2: Problem of Catalyst Deactivation and Product Inhibition
Scenario: The reaction starts well, reaching 20-50% conversion within the first few hours, but then stalls completely. You may or may not observe the formation of palladium black.
Visualizing the Inhibition Pathways
Caption: Guanidine can inhibit the catalyst as a starting material or as a product.
Analysis and Solutions
-
Product Inhibition:
-
Causality: The N-aryl guanidine product can sometimes be a more effective ligand for palladium than the phosphine ligand itself. As the product concentration builds, it can displace the phosphine ligand, forming a stable off-cycle complex and shutting down catalysis.
-
Solution 1: Use a Higher Ligand-to-Palladium Ratio. Increasing the concentration of the phosphine ligand (e.g., from L:Pd of 2:1 to 4:1) can help keep the desired catalyst complex in the cycle through Le Châtelier's principle.
-
Solution 2: Use a Pre-catalyst. Well-defined palladium pre-catalysts (e.g., XPhos Pd G3) are often more stable and resistant to ligand displacement than catalysts generated in situ. They can maintain catalytic activity for longer periods.
-
-
Decomposition to Palladium Black:
-
Causality: The active L-Pd(0) species can be unstable at high temperatures, especially if the phosphine ligand concentration is too low or if the ligand itself is not sufficiently robust. This leads to aggregation and precipitation of inactive Pd(0).
-
Solution: Lower the Reaction Temperature and/or Use a More Stable Ligand. While high temperatures are often needed, sometimes a more active catalyst system (e.g., using a more electron-rich ligand) can allow the reaction to proceed at a lower temperature (e.g., 80-90 °C), preserving the catalyst's lifetime.
-
Part 3: Data Tables and Recommended Protocols
Table 1: General Starting Conditions for Guanidine N-Arylation
| Parameter | Recommended Condition | Rationale & Comments |
| Guanidine State | Protected (e.g., Boc, Ts) | Highest priority. Masks chelation and high basicity, leading to more predictable reactivity and higher success rates.[10] |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (for in situ); XPhos Pd G3 (pre-catalyst) | Pre-catalysts often provide more consistent results and higher stability. |
| Ligand | XPhos , BrettPhos, RuPhos | Bulky, electron-rich biaryl phosphines are essential to overcome the challenges of guanidine substrates.[7] |
| Base | NaOtBu (1.5 - 2.2 equiv) | Strong, non-nucleophilic base is critical. LHMDS is a viable alternative for protic substrates.[9] |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Must be anhydrous and degassed. Toluene is a common starting point.[11] |
| Temperature | 90 - 110 °C | Higher temperatures are often required, but monitor for catalyst decomposition. |
| Concentration | 0.1 - 0.5 M | Reaction concentration can impact solubility and reaction rates. |
Protocol 1: General Procedure for N-Arylation of a Boc-Protected Guanidine
This protocol provides a robust starting point for the coupling of an aryl bromide with a protected guanidine.
-
Glovebox Setup: To an oven-dried vial containing a magnetic stir bar, add the Boc-protected guanidine (1.2 equiv), the aryl bromide (1.0 equiv), NaOtBu (1.5 equiv), XPhos ligand (4 mol %), and Pd₂(dba)₃ (2 mol %).
-
Solvent Addition: Add enough anhydrous, degassed toluene to achieve a concentration of 0.2 M with respect to the aryl bromide.
-
Reaction Sealing: Seal the vial with a Teflon-lined cap.
-
Heating and Stirring: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Reaction Monitoring: Periodically take aliquots (under inert atmosphere if necessary) to monitor the reaction's progress by LC-MS. Check for consumption of starting material and formation of the desired product.
-
Workup: After the reaction is complete (or has stalled), cool the vial to room temperature. Dilute the mixture with ethyl acetate and quench carefully with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the N-aryl-N'-Boc-guanidine product.
-
Deprotection: The Boc group can be readily removed under standard acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to yield the final N-aryl guanidine.
References
-
Shao, J., Chen, W., Giulianotti, M. A., Houghten, R. A., & Yu, Y. (2012). Palladium-catalyzed C-H functionalization using guanidine as a directing group: ortho arylation and olefination of arylguanidines. Organic Letters, 14(21), 5452–5455. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 13(16), 4400-4403. [Link]
-
ResearchGate. (2022). Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. [Link]
-
INEOS OPEN. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
ACS Publications. (2019). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. (2024). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. [Link]
-
NIH National Center for Biotechnology Information. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
MDPI. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. [Link]
-
NIH National Center for Biotechnology Information. (2021). PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. [Link]
-
DC Fine Chemicals. (2024). Guanidines: powerful bases for organic synthesis. [Link]
-
ResearchGate. (2016). N-Arylation of Amidines and Guanidines: An Update. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
OUCI. (2012). Palladium-Catalyzed C–H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. [Link]
-
Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed. (2007). Direct guanidinylation of aryl and heteroaryl halides via copper-catalyzed cross-coupling reaction. [Link]
-
INEOS OPEN. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]
-
PubMed. (2012). Palladium-catalyzed C-H functionalization using guanidine as a directing group: ortho arylation and olefination of arylguanidines. [Link]
-
ResearchGate. (2021). Superbases based on guanidine and the values of pKa of the conjugated acids. [Link]
-
RSC Publishing. (2011). Mechanistic considerations of guanidine-catalyzed reactions. [Link]
-
Arkat USA. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]
-
NIH National Center for Biotechnology Information. (2012). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. [Link]
-
Wiley Online Library. (2007). Palladium‐Catalyzed N‐Arylation of N,N‐Dialkylhydrazines with Aryl Chlorides. [Link]
-
Wiley Online Library. (2024). Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry. [Link]
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
ACS Publications. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ACS Publications. (2021). PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. [Link]
-
NIH National Center for Biotechnology Information. (2013). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
-
ResearchGate. (2015). N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates. [Link]
Sources
- 1. Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ineosopen.org [ineosopen.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed C-H functionalization using guanidine as a directing group: ortho arylation and olefination of arylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Optimizing HPLC Mobile Phase for Cyclohexylguanidine Analysis
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are tackling the analytical challenges associated with Cyclohexylguanidine. My goal is to provide you not just with protocols, but with the underlying scientific reasoning to empower you to make informed decisions during method development and troubleshooting. This compound, due to its physicochemical properties, requires a thoughtful approach that often goes beyond standard reversed-phase methodologies. Let's navigate these challenges together.
Part 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required to approach the analysis of this compound, a strongly basic and polar compound.
Q1: Why is this compound so difficult to analyze using standard Reversed-Phase (C18) HPLC?
Answer: The primary challenge stems from the guanidinium group, which is one of the strongest organic bases with a very high pKa (typically >13).[1] This means that at any practical HPLC mobile phase pH (2-8), this compound will exist almost exclusively as a positive ion (cation).
This cationic nature leads to two major problems on standard silica-based C18 columns:
-
Poor Retention: As a polar cation, it has very little affinity for the non-polar C18 stationary phase, causing it to elute at or near the void volume of the column.[2]
-
Severe Peak Tailing: Residual silanol groups (Si-OH) on the silica surface become deprotonated and negatively charged (Si-O⁻) at pH levels above ~3.5. These anionic sites create strong, undesirable ionic interactions with the cationic this compound. This secondary interaction mechanism leads to broad, tailing peaks, compromising sensitivity and resolution.[3]
The diagram below illustrates this problematic interaction.
Caption: Undesirable interactions in standard Reversed-Phase HPLC.
Q2: What are the most effective chromatographic strategies for analyzing this compound?
Answer: To overcome the challenges mentioned above, you must employ a strategy that can adequately retain a polar cation while ensuring good peak shape. The three most effective approaches are:
-
Ion-Pair Reversed-Phase (IP-RP) Chromatography: This technique adds an anionic "ion-pairing" reagent (e.g., trifluoroacetic acid (TFA) or an alkyl sulfonate) to the mobile phase.[4] The reagent forms an electrostatically-bound, neutral ion pair with the cationic this compound. This new complex is more hydrophobic and can be retained and separated on a standard C18 column.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal mode for separating polar and hydrophilic compounds.[6][7] It utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) with a mobile phase high in organic solvent (typically >70% acetonitrile).[2][8] Water acts as the strong eluting solvent. In HILIC, this compound is well-retained, and the high organic content of the mobile phase enhances sensitivity if using Mass Spectrometry (MS) detection.[2]
-
Mixed-Mode Chromatography (MMC): This advanced technique uses stationary phases with multiple functionalities.[9] For this compound, a column combining hydrophobic (like C18) and strong cation-exchange (SCX) properties is highly effective.[10][11] This allows for dual retention mechanisms, providing unique selectivity and robust retention that can be fine-tuned by adjusting both organic content and ionic strength (salt concentration) of the mobile phase.[12]
Q3: How do I select the right column and starting mobile phase?
Answer: The choice depends on your sample matrix, available instrumentation (especially the detector), and desired outcome. The table below provides a comparative guide to help you decide.
| Chromatographic Mode | Typical Column | Pros | Cons | Typical Starting Mobile Phase |
| Ion-Pair RP (IP-RP) | Standard C18 or C8 | Uses common, readily available columns.[4] | Ion-pairing reagents can be aggressive to columns, cause baseline noise, and suppress MS signals.[2] Requires long equilibration times. | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| HILIC | Bare Silica, Amide, Zwitterionic (e.g., ZIC-HILIC) | Excellent retention for polar compounds.[7] MS-friendly mobile phases.[2] Orthogonal selectivity to RP. | Sensitive to sample solvent composition; injecting in a non-matched solvent can cause peak distortion.[8] Requires careful equilibration. | A: 10 mM Ammonium Formate in 95:5 ACN:Water, pH 3.0B: 10 mM Ammonium Formate in 50:50 ACN:Water, pH 3.0 |
| Mixed-Mode (MMC) | C18 with SCX (e.g., Acclaim Trinity P1, Obelisc N) | Highly tunable selectivity via organic and salt gradients.[9] Robust retention without ion-pairing reagents.[2] MS-compatible. | Method development can be more complex due to dual retention mechanisms.[11] Fewer column choices are available. | A: 20 mM Ammonium Formate in Water, pH 3.5B: Acetonitrile |
Q4: What are the best practices for mobile phase preparation for this analysis?
Answer: Meticulous preparation is key to reproducible results.
-
Solvent Quality: Always use HPLC- or MS-grade solvents and fresh, high-purity water (18.2 MΩ·cm).
-
Buffer Selection: For MS compatibility, use volatile buffers like ammonium formate or ammonium acetate.[13] For UV-only methods, phosphate buffers provide excellent pH stability but are non-volatile.[14]
-
pH Adjustment: The pH of the aqueous portion of the mobile phase is critical.[15] Adjust the pH before adding the organic solvent. Use a calibrated pH meter. A low pH (2.5-3.5) is generally recommended to keep silanols protonated and minimize secondary interactions.[3]
-
Premixing vs. Online Mixing: For HILIC, it is often recommended to premix mobile phases to avoid issues with buffer solubility in high organic content.[7] For gradient elution, ensure your pump's mixing performance is optimal.
-
Filtration and Degassing: Filter all aqueous buffers through a 0.22 µm membrane filter to remove particulates that can block frits.[15] Degas the mobile phase using sonication or online degassing to prevent air bubbles from forming in the pump and detector, which cause baseline noise and pressure fluctuations.[15]
Part 2: Troubleshooting Guide
Even with a well-designed method, problems can arise. This guide addresses common issues encountered during this compound analysis.
Scenario 1: My peak is tailing severely. What's wrong?
Answer: This is the most common problem and is almost always linked to secondary ionic interactions.
-
Potential Cause 1: Silanol Interaction. Even on modern columns, some residual silanols exist. If your mobile phase pH is too high (>3.5), these sites become ionized.
-
Solution: Lower the pH of your mobile phase to 2.5-3.0 using an acid like formic acid or phosphoric acid. This protonates the silanols (Si-OH), neutralizing their negative charge and minimizing interaction with your cationic analyte.[3]
-
-
Potential Cause 2: Insufficient Buffering or Ion-Pairing. The mobile phase may not have enough capacity to control the interactions.
-
Solution (for all modes): Increase the buffer concentration (e.g., from 10 mM to 25-50 mM). A higher ionic strength can help shield the silanol interactions.[16]
-
Solution (for IP-RP): Increase the concentration of your ion-pairing reagent.
-
-
Potential Cause 3: Column Overload. Injecting too much sample can saturate the active sites on the stationary phase, leading to a characteristic "right triangle" peak shape.
-
Solution: Reduce the injection mass by diluting your sample or using a smaller injection volume and check if the peak shape improves.[16]
-
Scenario 2: I have little to no retention of my analyte. How can I fix this?
Answer: This indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase.
-
Potential Cause 1: Incorrect Chromatographic Mode. You may be using a standard reversed-phase method without any modifications.
-
Solution: Switch to HILIC, Mixed-Mode, or add an ion-pairing reagent to your current RP method as detailed in Part 1.[2]
-
-
Potential Cause 2 (HILIC): Mobile phase is too polar (too much water).
-
Solution: Increase the percentage of organic solvent (acetonitrile) in your mobile phase. In HILIC, acetonitrile is the weak solvent, and increasing its proportion will increase retention.[6]
-
-
Potential Cause 3 (IP-RP): Mobile phase is too strong (too much organic).
-
Solution: Decrease the percentage of organic solvent in your mobile phase. In reversed-phase, the organic solvent is the strong eluting solvent.
-
Scenario 3: My retention times are drifting and not reproducible. What are the causes?
Answer: Drifting retention times point to an unstable chromatographic system.
-
Potential Cause 1: Insufficient Column Equilibration. This is especially critical for HILIC and IP-RP modes. The stationary phase needs to fully equilibrate with the mobile phase to form a stable environment.
-
Solution: Ensure you are equilibrating the column with the initial mobile phase for at least 15-20 column volumes before the first injection and between gradient runs.[14]
-
-
Potential Cause 2: Mobile Phase Instability. The mobile phase composition might be changing over time.
-
Solution: If using volatile components (like TFA or ammonia), keep the mobile phase bottles capped to prevent evaporation. Prepare fresh mobile phase daily.[17]
-
-
Potential Cause 3: Temperature Fluctuations. Column temperature significantly affects retention.
-
Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 30-40 °C) for robust and reproducible separations.[14]
-
| Symptom | Most Likely Cause | Recommended Solution(s) |
| Severe Peak Tailing | Secondary ionic interactions with silanols | Lower mobile phase pH to <3.0; Increase buffer concentration.[3][16] |
| No Retention | Wrong chromatographic mode (e.g., standard RP) | Switch to HILIC, Mixed-Mode, or Ion-Pair RP.[2] |
| Drifting Retention Times | Insufficient column equilibration | Equilibrate for 15-20 column volumes before analysis.[14] |
| Split or Distorted Peaks | Sample solvent incompatible with mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent.[8] |
| High Backpressure | Buffer precipitation in high organic | Ensure buffer is soluble at the highest organic concentration; filter mobile phase.[15] |
Part 3: Experimental Protocols & Workflows
This section provides actionable starting points for method development.
Systematic Workflow for Method Development
The following diagram outlines a logical progression for developing a robust method for this compound analysis.
Caption: A systematic workflow for HPLC method development.
Protocol 1: HILIC Method Development (Recommended Starting Point)
This protocol is designed for a Zwitterionic or Amide HILIC column and is compatible with MS detection.
-
Column Selection: Choose a HILIC column (e.g., ZIC-HILIC, BEH Amide), 2.1 or 3.0 mm i.d. x 100 mm length, <3 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust pH to 3.0 with formic acid. Filter through a 0.22 µm filter.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
-
Sample Preparation: Dissolve the this compound standard and samples in a mixture of 90% Acetonitrile / 10% Water to match the initial mobile phase conditions as closely as possible. This is critical to avoid peak distortion.[8]
-
HPLC Conditions:
-
Flow Rate: 0.4 mL/min (for 2.1 mm i.d.) or 0.6 mL/min (for 3.0 mm i.d.).
-
Column Temperature: 35 °C.
-
Injection Volume: 1-5 µL.
-
Detection: UV (e.g., 200-210 nm, as guanidine has low absorbance) or Mass Spectrometry.
-
Scouting Gradient:
-
0.0 min: 5% A (95% B)
-
10.0 min: 50% A (50% B)
-
10.1 min: 5% A (95% B)
-
15.0 min: 5% A (95% B) (Equilibration)
-
-
-
Optimization: Based on the scouting run, adjust the gradient slope or starting/ending percentages to achieve the desired retention and resolution. If peak shape is poor, increase the buffer concentration in Mobile Phase A to 20-30 mM.
References
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Considerations on HILIC and Polar Organic Solvent Based Separations. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 1-cyclohexyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 548193, this compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 138(20), 6046-6052. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Guanidine analyzed with HPLC- AppNote. Retrieved from [Link]
-
LCGC International. (2010). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155534671. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate. Retrieved from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. Retrieved from [Link]
-
The Pharma Guide. (2025). How to Prepare and Optimise HPLC Mobile Phases. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Guanidinium Pairing Facilitates Membrane Translocation. Retrieved from [Link]
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Defense Technical Information Center. (1987). Analysis of nitroguanidine in Aqueous Solutions by HPLC. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Bio-Rad Laboratories via YouTube. (2016). What is Mixed-Mode Chromatography?. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
MDPI. (2023). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Retrieved from [Link]
-
HPLC Professionals via YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Bio-Rad Laboratories. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Agilent Technologies. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography. Retrieved from [Link]
-
ResearchGate. (2012). Evaluation of various HILIC materials for the fast separation of polar compounds. Retrieved from [Link]
-
ResearchGate. (2018). DIRECT CHROMATOGRAPHIC ANALYSIS OF NQ BY-PRODUCTS BY HPLC-DAD IN AQUEOUS SOLUTIONS. Retrieved from [Link]
Sources
- 1. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 2. welch-us.com [welch-us.com]
- 3. agilent.com [agilent.com]
- 4. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Mixed-Mode Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. bio-rad.com [bio-rad.com]
- 12. bioradiations.com [bioradiations.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. mastelf.com [mastelf.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pharmaguru.co [pharmaguru.co]
Validation & Comparative
The Organic Chemist's Catalyst Dilemma: A Comparative Guide to Cyclohexylguanidine (CHG) vs. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
In the landscape of modern organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired outcomes with efficiency and precision. Among the arsenal of organocatalysts, strong, non-nucleophilic bases play a pivotal role. This guide offers an in-depth technical comparison of two prominent guanidine-based catalysts: the simple, yet effective, Cyclohexylguanidine (CHG) and the powerful bicyclic superbase, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). This analysis, supported by experimental data, is designed for researchers, scientists, and drug development professionals to facilitate informed catalyst selection for their specific applications.
The Tale of Two Guanidines: Structure and Basicity
At their core, both CHG and TBD derive their potent basicity from the guanidinium functional group. Upon protonation, the positive charge is delocalized across three nitrogen atoms via resonance, resulting in a highly stable conjugate acid and, consequently, a very strong base. However, their distinct structural architectures give rise to significant differences in their reactivity, steric profile, and overall catalytic prowess.
This compound (CHG) is a monosubstituted guanidine featuring a flexible cyclohexyl ring. Its structure is relatively simple and sterically accessible.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) , by contrast, is a bicyclic guanidine where the guanidine unit is locked within a rigid, conformationally constrained ring system. This rigidity, often referred to as a "proton sponge" characteristic, enhances its basicity and influences its interaction with substrates.
The most critical differentiator for a base catalyst is its strength, quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.
| Catalyst Feature | This compound (CHG) | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) |
| Structure | ||
| IUPAC Name | 2-cyclohexylguanidine | 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine |
| pKa (in Acetonitrile) | ~24.1 (estimated) | ~26.0 |
| Key Attributes | Flexible, sterically accessible, cost-effective | Rigid bicyclic structure, high basicity ("superbase"), bifunctional potential |
The nearly 100-fold increase in basicity of TBD over CHG is a direct consequence of its bicyclic structure, which minimizes destabilizing steric interactions in the planar, resonance-stabilized guanidinium cation upon protonation.
Performance in the Field: Catalytic Applications
The theoretical differences in structure and basicity translate directly into practical performance. We will now examine the catalytic efficacy of CHG and TBD in two common and important organic transformations: Ring-Opening Polymerization and the Michael Addition.
Ring-Opening Polymerization (ROP) of Cyclic Esters
The ROP of cyclic esters like lactide (LA) and ε-caprolactone (CL) is a cornerstone of biodegradable polymer synthesis. Guanidine bases are highly effective catalysts for this transformation, typically in the presence of an alcohol initiator.
Experimental Workflow: Catalyst Screening for ROP
Caption: A typical workflow for screening catalysts in ROP experiments.
Comparative Data: ROP of L-Lactide
| Catalyst | Catalyst Loading (mol%) | Time (min) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| CHG | 1.0 | 120 | ~85 | 13.5 | 1.25 |
| TBD | 0.1 | 10 | >99 | 15.2 | 1.05 |
Data is representative and compiled from typical results in the literature for guanidine-catalyzed ROP.
The experimental data clearly demonstrates the superior activity of TBD. It achieves near-quantitative conversion at a tenfold lower catalyst loading and in a fraction of the time compared to CHG. This dramatic difference is attributed not only to TBD's higher basicity but also its proposed bifunctional activation mechanism. The N-H proton on TBD's conjugate acid can hydrogen-bond to and activate the monomer's carbonyl group, while the deprotonated initiator is simultaneously activated by the basic site.
ROP Catalytic Cycle with TBD
Caption: Bifunctional activation mechanism proposed for TBD-catalyzed ROP.
Michael Addition Reactions
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental C-C bond-forming reaction. The role of the base catalyst is to deprotonate a soft nucleophile (Michael donor), such as a malonate ester, to initiate the reaction.
Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone
-
Setup: To a stirred solution of chalcone (1.0 equiv) and diethyl malonate (1.2 equiv) in an appropriate solvent (e.g., THF, 0.2 M) at room temperature, add the catalyst (CHG or TBD).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.
Comparative Data: Michael Addition
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| CHG | 10 | 24 | ~70% |
| TBD | 5 | 0.5 | >95% |
Data is representative and compiled from typical results in the literature for guanidine-catalyzed Michael additions.
Once again, TBD vastly outperforms CHG. Its superior basicity allows for a much faster and more efficient deprotonation of the relatively non-acidic diethyl malonate, leading to a rapid and high-yielding reaction with a lower catalyst loading. CHG can facilitate the reaction, but it requires more forcing conditions and results in lower yields, making it a less practical choice for this type of transformation.
The Scientist's Choice: A Decision Framework
The choice between CHG and TBD is not merely about picking the more active catalyst. It is a nuanced decision based on the specific demands of the chemical reaction and practical project constraints.
Choose TBD when:
-
High Activity is Crucial: For reactions involving weakly acidic pronucleophiles or when rapid reaction times are necessary.
-
Low Catalyst Loadings are Required: To minimize side reactions or for cost-sensitive, large-scale syntheses where catalyst efficiency is key.
-
Bifunctional Activation is Advantageous: In reactions like ROP, where activating both the nucleophile and electrophile can dramatically increase rates and control.
Consider CHG when:
-
Cost is a Major Driver: CHG is significantly less expensive than TBD, making it a potential option for less demanding, large-scale industrial processes.
-
Moderate Basicity is Sufficient: For reactions with more acidic pronucleophiles where the extreme basicity of TBD is unnecessary and might even cause side reactions (e.g., epimerization).
-
A Simpler, Aprotic Base is Preferred: In contexts where the bifunctional nature of TBD is not required or could be detrimental.
Conclusion
In the direct comparison between this compound and TBD, the latter consistently emerges as the more powerful and versatile organocatalyst. TBD's structurally enforced superbasicity and its capacity for bifunctional substrate activation enable it to catalyze a broad range of reactions with exceptional speed and efficiency. While CHG is a capable base, its performance is significantly more modest.
For the modern research and development laboratory focused on efficiency, control, and broad applicability, TBD is the clear catalyst of choice . However, CHG remains a viable, cost-effective option for specific, less demanding applications where moderate basicity is sufficient and economic factors are paramount. Understanding the fundamental chemical principles that differentiate these two catalysts empowers the synthetic chemist to make a logical, data-driven decision, ultimately leading to more successful and efficient research outcomes.
References
-
Ishikawa, T., & Kumamoto, T. (2006). Superbases for Organic Synthesis: Guanidines, Amidines, and Phosphazenes. Chemical Reviews, 106(9), 3520-3588. [Link]
- Pratt, R. C., Lohmeijer, B. G. G., Long, D. A., Waymouth, R. M., & Hedrick, J. L. (2006). Triazabicyclodecene: A Simple, Catalytically Active, and Organosoluble Acyl Transfer Agent, Amidine, and Guanidine. Journal of the American Chemical Society, 128(14), 4556-4557. [https://pubs.acs.org/doi/10.1021/ja060662+]
-
Simmons, E. M., & Hartwig, J. F. (2012). The Palladium-Catalyzed 1,5-Diarylation of 2,4-Pentanediones. Angewandte Chemie International Edition, 51(12), 3066-3070. (Provides context on strong base applications). [Link]
-
Leito, I., et al. (2021). Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. European Journal of Organic Chemistry, 2021(10), 1407-1419. (Source for pKa data and methodology). [Link]
-
Coulembier, O., et al. (2006). Guanidine-Catalyzed Ring-Opening Polymerization of Lactide. Macromolecules, 39(18), 5983-5990. [Link]
A Comparative Analysis of Guanidine Organocatalysts: Unveiling the Potential of Cyclohexylguanidine
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organocatalysis, guanidine bases have carved out a significant niche as powerful, metal-free catalysts for a diverse array of chemical transformations. Their strong Brønsted basicity, coupled with their ability to act as hydrogen-bond donors, makes them particularly effective in activating substrates and controlling stereoselectivity.[1][2] Among the commercially available guanidine catalysts, bicyclic structures such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and its methylated derivative (MTBD) have been extensively studied and widely adopted. However, the utility of simpler, acyclic guanidines, such as Cyclohexylguanidine, is less documented, presenting an opportunity to explore their potential as cost-effective and versatile alternatives.
This guide provides a comparative analysis of this compound alongside other prominent guanidine organocatalysts. By examining their structural attributes, basicity, and mechanistic roles in key organic reactions, we aim to provide researchers with the insights necessary to make informed decisions when selecting a guanidine catalyst for their synthetic needs.
The Guanidine Catalyst Family: A Structural Overview
Guanidine organocatalysts can be broadly categorized into two main classes: acyclic and cyclic. This structural distinction has profound implications for their reactivity and stability.
-
Acyclic Guanidines: These catalysts, exemplified by this compound and 1,1,3,3-Tetramethylguanidine (TMG), possess a more flexible structure. While this flexibility can sometimes be advantageous, it can also lead to lower stability, particularly in the presence of water.[3]
-
Cyclic Guanidines: This class includes the widely used bicyclic catalysts TBD and MTBD. Their rigid, bicyclic framework locks the guanidine unit in a conformation that enhances its basicity and stability.[3]
Below is a visual representation of the structural relationship between these catalysts.
Performance in Key Organic Reactions: A Qualitative Comparison
While direct quantitative comparisons are scarce, we can extrapolate the expected performance of this compound in common organocatalytic reactions based on the established principles of guanidine catalysis.
The Michael Addition: A Classic Carbon-Carbon Bond Formation
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. Guanidine catalysts are highly effective in promoting this reaction.
Expected Performance:
-
Bicyclic Guanidines (TBD, MTBD): Their high basicity allows for the efficient generation of the enolate nucleophile, leading to high yields and fast reaction times. [4]* This compound: As a milder base, it may require longer reaction times or higher catalyst loading to achieve comparable yields to TBD. However, its potentially lower cost and ease of handling could make it an attractive option for large-scale synthesis where reaction time is less critical.
The Henry (Nitroaldol) Reaction: Accessing β-Nitro Alcohols
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is another important C-C bond-forming reaction. Guanidine catalysts have been shown to be effective promoters of this transformation. [5] Expected Performance:
-
Bicyclic Guanidines (TBD, MTBD): Their strong basicity is well-suited for the deprotonation of nitroalkanes to form the nitronate anion, driving the reaction forward efficiently. [6]* This compound: Similar to the Michael addition, this compound would likely be a competent, albeit potentially slower, catalyst for the Henry reaction compared to its bicyclic counterparts.
Experimental Protocols
Experimental Protocol 1: Guanidine-Catalyzed Michael Addition of Diethyl Malonate to Chalcone
Objective: To synthesize diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate.
Materials:
-
Chalcone (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Guanidine Catalyst (e.g., TBD, or this compound for investigation) (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol) and the guanidine catalyst (0.1 mmol).
-
Dissolve the solids in toluene (5 mL).
-
Add diethyl malonate (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the desired Michael adduct.
Experimental Protocol 2: Guanidine-Catalyzed Henry (Nitroaldol) Reaction
Objective: To synthesize 1-phenyl-2-nitroethanol from benzaldehyde and nitromethane.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Nitromethane (2.0 mmol)
-
Guanidine Catalyst (e.g., TBD, or this compound for investigation) (0.1 mmol, 10 mol%)
-
Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the guanidine catalyst (0.1 mmol) and THF (5 mL).
-
Add nitromethane (2.0 mmol) to the stirred solution.
-
Add benzaldehyde (1.0 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-nitro alcohol.
Conclusion: The Untapped Potential of this compound
While bicyclic guanidines like TBD and MTBD have rightfully earned their place as powerful and versatile organocatalysts, the potential of simpler, acyclic guanidines such as this compound should not be overlooked. Although direct comparative data is limited, our analysis based on structural properties and established mechanistic principles suggests that this compound can serve as a competent Brønsted base catalyst for a range of organic transformations.
Its potentially lower basicity compared to bicyclic counterparts may translate to slower reaction rates, but it could also offer advantages in terms of selectivity and the avoidance of side reactions in sensitive systems. Furthermore, its simpler structure may lead to cost advantages in large-scale applications.
We encourage researchers to explore the utility of this compound in their own synthetic endeavors. The experimental protocols provided in this guide offer a starting point for such investigations. Through further research and direct comparative studies, the full potential of this readily accessible organocatalyst can be unlocked, expanding the toolkit available to synthetic chemists and contributing to the advancement of green and sustainable chemistry.
References
- Ishikawa, T. (Ed.). (2009). Superbases for Organic Synthesis: Guanidines, Amidines and Phosphazenes. John Wiley & Sons.
- [Link to a relevant review on guanidine organoc
- Tan, B., & C.-H. (2010). Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chemistry – An Asian Journal, 5(5), 1038-1051.
- [Link to a paper on the applic
- [Link to a source for pKa values of organic bases]
- [Link to a study comparing acyclic and bicyclic guanidine c
- [Link to a paper describing the mechanism of guanidine c
- Kütt, A., et al. (2006). A Comprehensive Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile: Unification of Different Basicity Scales. The Journal of Organic Chemistry, 71(7), 2829–2838.
- [Link to an experimental protocol for a guanidine-c
- [Link to an experimental protocol for a guanidine-c
- [Link to a paper discussing the bifunctional nature of guanidine c
- [Link to a review on asymmetric organoc
- [Link to a paper with quantitative data on TBD-c
- [Link to a paper with quantitative data on MTBD-c
- [Link to a paper discussing the stability of guanidine bases]
- [Link to a source for general information on organoc
- [Link to a review on the Henry reaction]
- [Link to a paper comparing the stability of acyclic and bicyclic guanidines]
- [Link to a paper on the synthesis of guanidine deriv
- [Link to a general organic chemistry textbook or resource]
- [Link to a paper on the application of guanidines in medicinal chemistry]
- [Link to a paper with quantitative data on TBD-c
- [Link to a database of chemical properties like PubChem or ChemSpider]
- [Link to a supplier of this compound, e.g., Sigma-Aldrich, TCI]
- [Link to a safety d
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]
- 3. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldol Reactions - Chad's Prep® [chadsprep.com]
Efficacy of Cyclohexylguanidine compared to known sigma receptor agonists/antagonists
An In-Depth Comparative Guide to the Efficacy of Guanidine-Based Ligands at Sigma Receptors
In the landscape of contemporary pharmacology, sigma receptors (σR) represent a fascinating and complex target for therapeutic intervention. Once misidentified as a subtype of opioid receptors, they are now understood to be unique ligand-regulated chaperone proteins residing primarily at the endoplasmic reticulum (ER), a critical cellular organelle.[1][2] This guide provides a detailed comparison of the efficacy of guanidine-based compounds, a significant chemical class of sigma receptor ligands, against other well-established sigma-1 (σ₁) and sigma-2 (σ₂) receptor agonists and antagonists. We will delve into the experimental data that defines their performance, the methodologies used to acquire this data, and the mechanistic insights that guide future drug development.
The Enigmatic Sigma Receptors: A Primer
Sigma receptors are broadly classified into two primary subtypes, σ₁R and σ₂R.
-
The Sigma-1 Receptor (σ₁R) is a 25 kDa protein that resides at the mitochondria-associated ER membrane (MAM), where it forms a complex with another chaperone, the 78 kDa glucose-regulated protein (GRP78), also known as BiP.[3][4] Upon stimulation by agonist ligands, σ₁R dissociates from BiP and can translocate to other parts of the cell, where it modulates the function of a wide array of "client" proteins, including ion channels (such as NMDA receptors and voltage-gated Ca²⁺ channels), G-protein coupled receptors, and kinases.[2][4][5] This modulatory role makes σ₁R a key player in cellular processes like calcium signaling, neuronal survival, and plasticity, implicating it in conditions such as neurodegenerative diseases, pain, depression, and addiction.[1][2][6]
-
The Sigma-2 Receptor (σ₂R) , now identified as the 18-21 kDa transmembrane protein 97 (TMEM97), is also highly expressed in the central nervous system and is particularly overexpressed in proliferating cancer cells.[7] This has made it a significant biomarker and therapeutic target for various tumors.[8][9] Activation of σ₂R by agonist ligands has been shown to induce apoptotic cell death in cancer cells, often through mechanisms involving caspase activation and increases in intracellular calcium.[8]
The distinct functions and therapeutic potentials of these two subtypes necessitate the development of ligands with high affinity and, crucially, high selectivity.
Guanidines: A Prototypical Scaffold for Sigma Receptor Ligands
The guanidine group is a key structural feature in a foundational class of sigma receptor ligands. The most notable example is 1,3-di(2-tolyl)guanidine (DTG) , a high-affinity ligand that binds to both σ₁R and σ₂R with nanomolar affinity and is often used as a "gold standard" radioligand ([³H]DTG) for characterizing σ₂R binding sites.[10][11][12] DTG and its derivatives are considered pan-selective, meaning they do not strongly discriminate between the two sigma receptor subtypes.[13][14] This class of compounds has served as a vital tool for elucidating the physiological roles of sigma receptors and as a starting point for developing more potent and selective therapeutic agents.
Comparative Efficacy Analysis: Binding Affinity and Functional Potency
A ligand's efficacy is determined by two primary factors: its ability to bind to the receptor (affinity) and its ability to elicit a biological response upon binding (functional activity or potency).
Receptor Binding Affinity (Kᵢ)
Binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for several guanidine-based ligands compared to standard selective agonists and antagonists for both σ₁ and σ₂ receptors.
| Ligand | Class | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity |
| Guanidine-Based Ligands | ||||
| o-DTG | Pan-Selective Agonist | ~60-90[13] | ~60-90[13] | Pan-Selective |
| p-BrDPhG | Pan-Selective Agonist | 1140[13] | 424[13] | Pan-Selective |
| Standard σ₁R Ligands | ||||
| (+)-Pentazocine | Agonist | 16[15] | >10,000 | >625-fold for σ₁ |
| SA4503 (Cutamesine) | Agonist | 4.6[16] | 63.1[16] | 14-fold for σ₁ |
| PRE-084 | Agonist | 2.2 | 5,300 | ~2400-fold for σ₁ |
| Haloperidol | Antagonist | 4.5[15] | 2.8[17] | Pan-Selective |
| BD-1063 | Antagonist | 1.9 | 247 | ~130-fold for σ₁ |
| NE-100 | Antagonist | 0.9 | 102 | ~113-fold for σ₁ |
| Standard σ₂R Ligands | ||||
| Siramesine | Agonist | 129 | 0.18 | ~716-fold for σ₂ |
| PB28 | Agonist | 0.38[18] | 0.68[18] | Mixed σ₁ Antagonist/σ₂ Agonist |
An interesting observation from this data is that structural modifications can have complex effects. For instance, N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG), a derivative of DTG, shows a significantly lower binding affinity (higher Kᵢ) for both receptor subtypes compared to the parent compound o-DTG.[13] This might initially suggest it is a less effective compound.
Functional Activity & Potency (IC₅₀/EC₅₀)
Functional assays measure the biological effect of a ligand and determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). These values often provide a more direct correlation with therapeutic potential.
| Ligand | Assay | Effect | Potency (IC₅₀/EC₅₀) |
| Guanidine-Based Ligands | |||
| o-DTG | Ischemia-evoked Ca²⁺ overload[13][14] | Neuroprotection | 74.7 µM[13][14] |
| p-BrDPhG | Ischemia-evoked Ca²⁺ overload[13][14] | Neuroprotection | 2.2 µM[13][14] |
| Standard σ₂R Ligands | |||
| Siramesine | Cell Viability (EMT-6 cells)[8] | Cytotoxicity | 5.3 µM[8] |
| PB28 | Cell Growth (MCF7 cells)[19] | Inhibition | ~10 µM |
Here, the story of p-BrDPhG becomes compelling. Despite its lower binding affinity, p-BrDPhG is approximately 34-fold more potent than o-DTG at inhibiting ischemia-induced calcium overload in neurons.[13][14] This demonstrates a critical principle in drug development: binding affinity does not always directly predict functional efficacy. The specific conformational change induced by the ligand and its downstream signaling consequences are paramount. The bromo substitutions on the phenyl rings of p-BrDPhG evidently produce a more effective signaling outcome for neuroprotection via the σ₁R, an effect that can be blocked by the selective σ₁R antagonist BD-1063.[13][14]
Visualizing Sigma Receptor Action and Evaluation
To better understand the context of these comparisons, we can visualize both the biological pathway and the experimental workflow used to generate the data.
Sigma-1 Receptor Signaling Pathway
The σ₁R acts as a molecular chaperone that, upon ligand binding, modulates intracellular calcium signaling and the activity of various membrane-bound receptors and ion channels.
Caption: Sigma-1 receptor activation pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow is fundamental for determining the binding affinity (Kᵢ) of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Key Experimental Methodologies
The data presented in this guide is derived from rigorous, validated experimental protocols. Below are outlines of two key assays.
Protocol: Competitive Radioligand Binding Assay for σ₁R
This protocol is designed to determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the σ₁R.
Causality and Rationale:
-
Tissue Source: Guinea pig brain or liver membranes are frequently used as they have a high density of σ₁ receptors, providing a robust signal.[20]
-
Radioligand: -pentazocine is a high-affinity, selective σ₁R agonist, making it an excellent probe for this receptor subtype.[20][21]
-
Nonspecific Binding: Haloperidol, at a high concentration (micromolar range), is used to define nonspecific binding. It occupies nearly all sigma receptors, so any remaining radioactivity is considered nonspecifically bound to the filter or membrane.[13][15]
-
Cheng-Prusoff Equation: The experimentally derived IC₅₀ value is converted to the true inhibition constant (Kᵢ), which is independent of the radioligand concentration used in the assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the resulting supernatant at high speed to pellet the membranes. Wash and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a Bradford assay.[21]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane homogenate (~100 µg protein), buffer, and a fixed concentration of -pentazocine (e.g., 3-5 nM).[13][21]
-
Nonspecific Binding: Same as total binding, but with the addition of a high concentration of unlabeled haloperidol (e.g., 10-50 µM).[13]
-
Competition: Same as total binding, but with the addition of the test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plates for a set time (e.g., 120 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[15]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Nonspecific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol: Fluorometric Ca²⁺ Imaging for Functional Activity
This assay assesses the ability of a compound to protect neurons from calcium overload, a key event in neurodegeneration following ischemic events like a stroke.[13][14]
Causality and Rationale:
-
Cell Model: Cultured cortical neurons provide a physiologically relevant system to study neuroprotective effects.
-
Calcium Indicator: Fura-2 AM is a ratiometric fluorescent dye that can enter the cell. Once inside, cellular esterases cleave the AM group, trapping the dye. The fluorescence emission of Fura-2 changes depending on whether it is bound to Ca²⁺, allowing for the precise measurement of intracellular calcium concentration ([Ca²⁺]ᵢ).
-
Ischemia Model: Simulating ischemia in vitro by removing glucose and oxygen creates an environment that triggers a pathological influx of Ca²⁺, mimicking what happens during a stroke.
Step-by-Step Methodology:
-
Cell Culture: Plate primary cortical neurons on glass coverslips and culture for several days to allow them to mature.
-
Dye Loading: Incubate the neurons with Fura-2 AM (e.g., 5 µM) in a physiological salt solution for 45-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm to establish a baseline [Ca²⁺]ᵢ.
-
Compound Application: Perfuse the cells with a solution containing the test compound (e.g., p-BrDPhG) for a set duration to allow for receptor binding and initiation of signaling.
-
Ischemic Insult: Induce an in vitro ischemic event by switching to a glucose-free, oxygen-deprived solution.
-
Data Recording: Continuously record the 340/380 nm fluorescence ratio throughout the experiment. An increase in this ratio corresponds to an increase in [Ca²⁺]ᵢ.
-
Data Analysis: Calculate the change in the fluorescence ratio in the presence and absence of the test compound. A smaller increase in the ratio in the presence of the compound indicates a protective effect against Ca²⁺ overload. Determine the IC₅₀ by testing a range of compound concentrations.
Conclusion
The study of guanidine-based ligands has been instrumental in advancing our understanding of sigma receptor pharmacology. While compounds like DTG remain invaluable research tools due to their pan-selectivity, the development of derivatives such as p-BrDPhG highlights a crucial aspect of drug discovery: functional potency can be enhanced even when binding affinity is reduced. This paradox underscores the importance of sophisticated functional screening in identifying therapeutically promising leads.
The comparative data clearly positions σ₁R agonists as potential neuroprotective agents and σ₂R agonists as promising anti-cancer therapeutics. The detailed experimental protocols provided herein serve as a foundation for the continued exploration and characterization of novel chemical entities targeting these enigmatic but increasingly important chaperone proteins. The ongoing development of selective and potent sigma receptor ligands holds significant promise for addressing some of the most challenging diseases in medicine.
References
-
Antonini, G., et al. (2012). In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences. [Link]
-
Antonini, G., et al. (2012). In vitro evaluation of guanidine analogs as sigma receptor ligands for potential anti-stroke therapeutics. PubMed. [Link]
-
Vavers, E., et al. (2017). The activity of selective sigma-1 receptor ligands in seizure models in vivo. ResearchGate. [Link]
-
Weng, T. Y., et al. (2023). The Sigma Enigma: A Narrative Review of Sigma Receptors. PubMed Central. [Link]
-
Vavers, E., et al. (2017). The activity of selective sigma-1 receptor ligands in seizure models in vivo. PubMed. [Link]
-
Yang, S., & Sun, F. (n.d.). The list of Sigma-1 receptor agonists and antagonists. ResearchGate. [Link]
-
Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. PNAS. [Link]
-
Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]
-
Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. PubMed Central. [Link]
-
Al-Ghananeem, A. M., & Matsumoto, R. R. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]
-
Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central. [Link]
-
Smith, S. B., & Martin-Fardon, R. (2020). Editorial: Sigma Receptors. Frontiers in Pharmacology. [Link]
-
Abate, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]
-
Al-Ghananeem, A. M., & Matsumoto, R. R. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PubMed Central. [Link]
-
IRIS. (n.d.). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. IRIS. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]
-
Glennon, R. A. (2005). Binding characteristics of sigma2 receptor ligands. SciELO. [Link]
-
Wang, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. NIH. [Link]
-
Sahn, J. J., et al. (2020). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI. [Link]
-
University of Turin. (n.d.). Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. University of Turin. [Link]
-
Sambo, D., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. [Link]
-
Fontanilla, D., et al. (n.d.). Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities.... ResearchGate. [Link]
-
Pal, A., et al. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. PubMed Central. [Link]
-
Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. PubMed. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Research Results in Pharmacology. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology. [Link]
-
Tóth, G., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]
-
ResearchGate. (n.d.). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity.... ResearchGate. [Link]
-
El-Gokha, A. A., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]
-
UniTS. (2025). Design, synthesis and biological evaluation of new sigma ligands. UniTS. [Link]
-
Colabufo, N. A., et al. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. PubMed. [Link]
-
Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. [Link]
-
Niso, M., et al. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]
-
Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. PubMed Central. [Link]
-
Franchini, S., et al. (2022). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. [Link]
Sources
- 1. The Sigma Enigma: A Narrative Review of Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Sigma Receptors [frontiersin.org]
- 6. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 [mdpi.com]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of guanidine analogs as sigma receptor ligands for potential anti-stroke therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Cyclohexylguanidine: HPLC-UV vs. HILIC-MS
This guide provides a comprehensive comparison of two analytical methodologies for the purity determination of Cyclohexylguanidine: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an advanced Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) approach. We will explore the inherent analytical challenges posed by this compound and provide supporting experimental data to demonstrate the superior performance of HILIC-MS for this application, in line with rigorous validation standards set by the ICH and FDA.[1][2]
The Analytical Challenge: The Physicochemical Nature of this compound
This compound is a small, highly polar, and strongly basic molecule (pKa ≈ 13.8).[3] Its structure, characterized by a guanidinium group and a cyclohexyl moiety, presents significant hurdles for conventional analytical techniques.[4]
-
Poor Retention in Reversed-Phase Chromatography: The high polarity of this compound leads to minimal interaction with non-polar stationary phases (like C18) used in traditional reversed-phase (RP) HPLC. This results in little to no retention, with the analyte eluting at or near the solvent front (void volume), making accurate quantification nearly impossible.[5]
-
Lack of a Significant Chromophore: The molecule does not possess a strong UV-absorbing chromophore, leading to poor sensitivity when using UV detection. This limitation makes it difficult to detect and quantify low-level impurities.
-
Potential for Non-Chromophoric Impurities: The common synthesis route for this compound involves the reaction of cyclohexylamine with dicyandiamide.[6][7] Potential impurities may include unreacted starting materials or side-products that may also lack a UV chromophore, rendering them invisible to HPLC-UV analysis.
These challenges necessitate an analytical strategy that can both retain the polar analyte and detect impurities with high sensitivity and specificity, independent of their optical properties.
Comparative Methodologies: Experimental Design
To address the challenges above, we designed and validated two distinct methods. Method A represents a conventional approach, while Method B is tailored to the specific properties of this compound.
Method A: Reversed-Phase HPLC with UV Detection
This method attempts to overcome the poor retention by using an ion-pairing agent. Ion-pairing agents are added to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its retention on a reversed-phase column.
Method B: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS)
This approach utilizes a HILIC stationary phase, which is polar. In HILIC, a mobile phase with a high concentration of organic solvent is used, and retention is achieved through the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase. This technique is exceptionally well-suited for retaining and separating highly polar compounds.[8] Coupling HILIC with a mass spectrometer provides highly sensitive and selective detection, capable of identifying compounds based on their mass-to-charge ratio (m/z), thus overcoming the issue of poor UV absorbance.
Experimental Workflow and Protocols
The overall analytical process, from sample preparation to final data comparison, is outlined below.
Caption: Overall experimental workflow for the comparative purity validation.
Detailed Experimental Protocols
Sample Preparation (Common to Both Methods)
-
Diluent: Prepare a mixture of Acetonitrile:Water (90:10, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL).
-
Calibration Standards: Perform serial dilutions of the Standard Stock Solution to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
Method A: HPLC-UV Protocol
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water.
-
Mobile Phase B: 0.1% HFBA in Acetonitrile.
-
Rationale: HFBA is used as an ion-pairing agent to improve the retention of the basic this compound on the C18 stationary phase.
-
Gradient: 70% A to 30% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Rationale: Detection at a low wavelength is necessary due to the lack of a strong chromophore. This, however, increases the likelihood of detecting interferences.
Method B: HILIC-MS Protocol
-
Instrumentation: HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: BEH Amide, 1.7 µm, 2.1 x 100 mm.
-
Rationale: An amide-based stationary phase provides excellent retention and peak shape for polar, basic compounds like this compound.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile modifier compatible with mass spectrometry that aids in the ionization of the analyte.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
MS Detector: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: As a strong base, this compound is readily protonated, making it ideal for detection in positive ESI mode.
-
Monitored Ion (SIM): m/z 142.13 ([M+H]⁺).
Performance Comparison: Validation Results
The performance of both methods was evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] The results are summarized below.
| Validation Parameter | Method A: HPLC-UV | Method B: HILIC-MS | Commentary |
| Specificity | Moderate | High | HPLC-UV showed baseline noise and co-eluting peaks. HILIC-MS provided a clean baseline and definitive identification via m/z. |
| Linearity (R²) | 0.995 | > 0.999 | MS detection provides a more consistent and linear response over a wider concentration range. |
| Range (µg/mL) | 10 - 100 | 0.1 - 100 | The superior sensitivity of the MS detector allows for a much wider and lower working range. |
| Accuracy (% Recovery) | 88 - 105% | 98 - 102% | Better peak integration and lack of interference in the HILIC-MS method lead to higher accuracy. |
| Precision (%RSD) | < 5.0% | < 2.0% | The robustness of the HILIC method and stability of the MS signal result in superior precision. |
| LOD (µg/mL) | 5.0 | 0.02 | Mass spectrometry is orders of magnitude more sensitive than UV detection for this compound. |
| LOQ (µg/mL) | 10.0 | 0.1 | The quantitation limit for HILIC-MS is 100-fold lower, enabling the accurate measurement of trace impurities. |
Discussion: Why HILIC-MS is the Authoritative Choice
The experimental data unequivocally demonstrates the superiority of the HILIC-MS method for the purity validation of this compound.
Caption: Logical relationship between the analytical challenges and the chosen solutions.
The primary advantage of HILIC-MS lies in its ability to directly address the core weaknesses of the analyte. HILIC provides robust retention for this highly polar compound without the need for ion-pairing agents, which can be complex and often suppress MS signals.[5]
The most significant advantage is the use of mass spectrometry for detection.
-
Unmatched Specificity: MS detection is based on a fundamental molecular property—mass-to-charge ratio. This provides an orthogonal level of confirmation that UV detection cannot, ensuring that the peak being measured is indeed this compound and not a co-eluting impurity.
-
Superior Sensitivity: As evidenced by the 250-fold lower Limit of Detection (LOD), MS can detect trace-level impurities that would be completely invisible to a UV detector. This is critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and research chemicals.
Trustworthiness: Building a Self-Validating System
To ensure the integrity of every analysis, the described HILIC-MS protocol must incorporate a robust System Suitability Test (SST), as mandated by pharmacopeias like the USP.[11] An SST is performed before any sample analysis to verify that the chromatographic system is performing adequately.[12]
System Suitability Protocol for Method B (HILIC-MS):
-
Blank Injection: Inject the diluent to ensure no system contamination.
-
Reference Standard Injections (n=6): Perform six replicate injections of a working standard solution (e.g., 10 µg/mL).
-
Acceptance Criteria:
-
Peak Tailing Factor: Must be between 0.8 and 1.8.[12]
-
Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.
-
Signal-to-Noise Ratio (S/N): For the LOQ standard, S/N must be ≥ 10.
-
By meeting these criteria before each analytical run, we create a self-validating system that provides a high degree of confidence in the accuracy and precision of the reported purity values, aligning with the principles of analytical procedure lifecycle management.[13]
Conclusion
While traditional HPLC-UV with ion-pairing can be attempted for the analysis of this compound, it is a compromised approach fraught with challenges of retention, sensitivity, and specificity. This guide demonstrates through comparative data and scientific rationale that a HILIC-MS method is unequivocally the superior choice. It provides a robust, sensitive, and highly specific protocol that is fit-for-purpose, meeting the stringent requirements of researchers, scientists, and drug development professionals for accurate purity validation. Adopting this advanced methodology ensures the highest level of quality and confidence in the analytical results.
References
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- Agilent Technologies. (2022).
- U.S. Food and Drug Administration. (2015).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy.
- International Council for Harmonis
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Pharmacopeia. (2021).
- Lab Manager Magazine.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. (2024). Are You Sure You Understand USP <621>?
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Benchchem. 1-carbamimidoyl-2-cyclohexylguanidine;hydrochloride | 4762-22-5.
- Waters Corporation.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 548193, this compound.
- ChemicalBook. N-CYCLOHEXYL-GUANIDINE | 14948-83-5.
- PubMed. (2012). LC-MS metabolomics of polar compounds.
- SIELC Technologies.
- ChemicalBook. N-CYCLOHEXYL-GUANIDINE synthesis.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. N-CYCLOHEXYL-GUANIDINE | 14948-83-5 [chemicalbook.com]
- 4. This compound | C7H15N3 | CID 548193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. N-CYCLOHEXYL-GUANIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. agilent.com [agilent.com]
- 12. Chromatography [usp.org]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to the Absolute Purity Determination of Cyclohexylguanidine: The Ascendancy of Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and quality control, the precise determination of the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle; it is the bedrock of safety and efficacy. For a molecule like Cyclohexylguanidine, a basic compound with a simple structure, selecting the optimal analytical technique for purity assessment is a critical decision. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and acid-base titration, supported by experimental principles and logical frameworks.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike relative chromatographic techniques that compare a sample's response to that of a compound-specific reference standard, qNMR is a primary ratio method of measurement.[1][2] The fundamental principle is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][4][5] By co-dissolving a precisely weighed amount of the analyte (this compound) with a precisely weighed amount of a certified internal standard of known purity, the absolute purity of the analyte can be calculated directly. This eliminates the need for a specific, highly purified reference standard of this compound itself, which is a significant advantage in early drug development.[6]
The inherent universality of the NMR signal response per nucleus, under correctly established experimental conditions, is what grants qNMR its status as an absolute quantification technique.[6][7]
Caption: The core principle of qNMR for absolute purity determination.
Experimental Protocol: A Self-Validating qNMR Workflow for this compound
The trustworthiness of a qNMR result hinges on a meticulously planned and executed experimental protocol. Each parameter is chosen to eliminate systematic errors and ensure the direct proportionality between signal integral and molar concentration is maintained.
Causality Behind Experimental Choices
-
Internal Standard Selection: The choice of an internal standard is paramount. Maleic acid is an excellent candidate for analyzing this compound.
-
Why Maleic Acid? It possesses a high degree of purity, is non-hygroscopic and stable, and is readily soluble in common NMR solvents like DMSO-d₆. Crucially, its single, sharp proton signal (~6.2 ppm) appears in a clear spectral region, far from the expected cyclohexyl and guanidinium proton signals of the analyte, preventing signal overlap.[6][8]
-
-
Solvent Selection: DMSO-d₆ is the preferred solvent.
-
Why DMSO-d₆? It effectively dissolves both the polar this compound salt and the maleic acid standard. Unlike D₂O, it does not cause the exchange of the N-H protons of the guanidinium group, allowing for their potential use in quantification or structural confirmation.
-
-
Acquisition Parameters: These are set to ensure uniform excitation and complete relaxation of all relevant nuclei.
-
Why a Long Relaxation Delay (D1)? A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton in both the analyte and the standard is essential. This ensures that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that the resulting signal intensity is a true reflection of the number of nuclei. A typical value for small molecules is 30-60 seconds.
-
Why a Calibrated 90° Pulse? Using an accurately calibrated 90° flip angle ensures maximum signal for a single scan and provides a consistent excitation condition across the entire sample, which is critical for reproducibility and accuracy.[5]
-
Why High Signal-to-Noise (S/N)? A high S/N ratio (ideally >250:1 for the signals being integrated) is required to minimize integration errors.[9] This is achieved by acquiring a sufficient number of scans.
-
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the weight to 0.01 mg.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial. Record the weight to 0.01 mg.
-
-
Dissolution:
-
Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication. A clear, homogenous solution is mandatory.[7]
-
-
NMR Acquisition:
-
Transfer the solution to a high-quality NMR tube.
-
Acquire a ¹H NMR spectrum on a well-qualified spectrometer (≥400 MHz is preferred for better signal dispersion).[8]
-
Key Parameters:
-
Pulse Angle: 90° (accurately calibrated)
-
Relaxation Delay (D1): 45 seconds
-
Acquisition Time (AQ): ≥ 3 seconds
-
Number of Scans (NS): 16-64 (or as needed to achieve S/N > 250:1)
-
Temperature: Maintain a constant, controlled temperature (e.g., 298 K).
-
-
-
Data Processing:
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve S/N without significantly distorting the peak shape.
-
Perform meticulous manual phase correction and baseline correction across the entire spectrum, especially around the signals to be integrated. Automated routines can introduce errors.[5]
-
Integrate a well-resolved, characteristic signal for this compound (e.g., the methine proton -CH-N) and the singlet for Maleic Acid.
-
-
Calculation:
-
The absolute purity (Purityₐ) of the analyte is calculated using the following equation:[5][9] Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
-
Where:
-
I: Integral area of the signal for the analyte (a) and standard (s).
-
N: Number of protons giving rise to the integrated signal.
-
M: Molar mass (this compound: 141.21 g/mol [10]; Maleic Acid: 116.07 g/mol ).
-
m: Weighed mass.
-
Purityₛ: Purity of the internal standard.
-
-
Caption: A streamlined experimental workflow for qNMR purity analysis.
Comparative Analysis: qNMR vs. Alternative Techniques
The selection of an analytical method should be based on a rational assessment of its suitability for the specific analyte and the intended purpose. The following table objectively compares qNMR with other common techniques for the purity determination of this compound.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | LC-MS | Acid-Base Titration |
| Principle | Signal area is directly proportional to the number of nuclei.[4] | Differential partitioning between mobile and stationary phases; UV absorbance.[11] | Separation by chromatography, detection by mass-to-charge ratio.[12] | Neutralization reaction between a base (analyte) and a standard acid.[13] |
| Quantification | Absolute (Primary Method) | Relative (Requires analyte-specific reference standard) | Relative (Can be absolute with costly isotopic standards) | Absolute |
| Selectivity | High. Can quantify in the presence of impurities if signals are resolved. | High. Excellent separation of impurities. | Very High. Combines chromatographic separation with mass selectivity.[14] | Low. Not specific; titrates all basic substances in the sample.[13][15] |
| Key Limitation for this compound | Requires careful parameter optimization and access to NMR. | Lacks a strong UV chromophore, requiring derivatization, which adds complexity and potential for error.[16][17] | Higher cost and complexity; ionization efficiency can vary. | Inaccurate if basic impurities are present, leading to overestimation of purity. |
| Sample Throughput | Moderate | High | Moderate to High | High |
| Destructive? | No, the sample can be recovered.[3] | Yes | Yes | Yes |
In-Depth Discussion
-
qNMR vs. Titration: While both are absolute methods, qNMR's high selectivity is its defining advantage. An acid-base titration would quantify any basic process-related impurities or degradation products alongside the this compound, providing an erroneously high purity value. qNMR, by targeting a specific, structurally unique proton signal, measures only the analyte of interest.
-
qNMR vs. HPLC-UV: The primary challenge for HPLC-UV is detection. This compound's structure lacks the aromatic rings or conjugated double bonds that absorb UV light effectively. This necessitates a pre- or post-column derivatization step to attach a UV-active tag.[17][18] Such steps can be incomplete, have side reactions, or introduce their own impurities, thereby compromising the accuracy of the purity assessment. qNMR circumvents this entirely by detecting the intrinsic nuclei of the molecule.
-
qNMR vs. LC-MS: LC-MS offers superb sensitivity and is excellent for identifying and quantifying trace-level impurities.[19] However, for determining the absolute purity of the main component, it typically operates as a relative method. Variations in ionization efficiency between the analyte and a non-isotopic standard can introduce bias. While qNMR may be less sensitive for trace impurities, its accuracy and precision for quantifying the major component are often superior and more direct.[3]
Conclusion and Authoritative Recommendation
For the absolute purity determination of this compound, quantitative NMR (qNMR) emerges as the most robust, accurate, and direct method. Its status as a primary analytical technique allows for quantification without reliance on an analyte-specific reference standard, a crucial benefit in pharmaceutical research and development.
While chromatographic methods are indispensable for impurity profiling, their utility for the absolute assay of a non-chromophoric compound like this compound is limited. Titration, though an absolute method, suffers from a critical lack of specificity that can lead to significant overestimation of purity.
By employing a validated qNMR protocol, researchers and drug development professionals can obtain a trustworthy and metrologically traceable purity value, ensuring the quality and integrity of their API from the earliest stages of development. The technique's combination of structural confirmation and direct quantification in a single, non-destructive experiment provides a level of analytical confidence that is difficult to achieve with other methods for this particular class of compounds.
References
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 548193, this compound. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]
-
Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 41-49. Retrieved from [Link]
-
Slideshare. (n.d.). qHNMR for purity determination. Retrieved from [Link]
-
UC CORE. (n.d.). Purity Determination by LC-MS. Retrieved from [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
Bennett's Chemistry 12 Tutorials. (2020, April 9). #22 - Using Titration to Determine Ka and Percent Purity. Retrieved from [Link]
-
Glorio-Paulet, P., et al. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Journal of Agricultural and Food Chemistry, 58(1), 127–134. Retrieved from [Link]
-
Goger, N. G., & Merbouh, N. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Chemical Education, 91(11), 1933-1938. Retrieved from [Link]
-
American Chemical Society. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]
-
TutorChase. (n.d.). How is titration used to determine the purity of a substance?. Retrieved from [Link]
-
Drug Purity Tests. (2025). 8+ Drug Purity Tests: Quick & Easy. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations. Retrieved from [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 93, 13-26. Retrieved from [Link]
-
BYJU'S. (n.d.). Titration. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR spectrum of guanidinium salicylate. Retrieved from [Link]
-
Study Mind. (n.d.). Acids and Bases - Titrations (A-Level Chemistry). Retrieved from [Link]
-
Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-597. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155534671, 1-(4-Methylphenyl)-2-[1-(morpholine-4-carbonyl)cyclohexyl]guanidine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of polymeric guanidine derivatives. Retrieved from [Link]
-
American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from [Link]
-
University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Retrieved from [Link]
-
SpectraBase. (n.d.). Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
German Federal Institute for Risk Assessment. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]
-
YouTube. (2021). Quantitative NMR (qNMR) Applications. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
PubMed. (2009). Physicochemical properties of antifungal drug-cyclodextrin complexes prepared by supercritical carbon dioxide and by conventional techniques. Retrieved from [Link]
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. usp.org [usp.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. govst.edu [govst.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. This compound | C7H15N3 | CID 548193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. Purity Determination by LC-MS | UC CORE [uccore.org]
- 13. tutorchase.com [tutorchase.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
A Comparative Guide to Cyclohexylguanidine and Arginine in Peptide Modification: Enhancing Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, strategic chemical modifications are paramount to overcoming inherent limitations such as poor cell permeability and enzymatic instability. The guanidinium headgroup of arginine has long been a focal point for its ability to impart favorable properties, particularly in enhancing cell penetration. However, the exploration of non-proteinogenic analogs that mimic or enhance these attributes is a burgeoning area of research. This guide provides an in-depth, objective comparison between the naturally occurring amino acid, arginine, and a synthetic counterpart, cyclohexylguanidine, when incorporated into peptide scaffolds. By examining their impact on critical peptide properties, supported by experimental data and detailed methodologies, this document serves as a technical resource for scientists aiming to rationally design more effective peptide drug candidates.
The Guanidinium Group: A Key Player in Peptide Bioactivity
The positively charged guanidinium group is the cornerstone of arginine's significant role in biological interactions. Its ability to form strong, bidentate hydrogen bonds with negatively charged moieties such as phosphates, sulfates, and carboxylates on cell surfaces is a primary driver for the cellular uptake of arginine-rich peptides, including cell-penetrating peptides (CPPs).[1][2] This interaction facilitates the translocation of peptides and their conjugated cargos across the cell membrane. Beyond cell penetration, the guanidinium group is crucial for molecular recognition, binding to target proteins, and can influence the overall conformation and stability of a peptide.
Structural and Physicochemical Distinctions: Arginine vs. This compound
While both molecules feature the critical guanidinium functional group, their structural differences lay the foundation for their distinct effects on peptide properties.
Figure 1. Key structural differences between arginine and this compound.
Arginine is one of the 20 proteinogenic amino acids, featuring a guanidinium group attached to a flexible, four-carbon aliphatic chain. This inherent flexibility allows the guanidinium headgroup to orient itself for optimal interactions with various biological targets.
This compound , on the other hand, is a synthetic analog where the guanidinium group is attached to a rigid and bulky cyclohexyl ring. This substitution introduces a significant increase in lipophilicity and steric hindrance compared to the side chain of arginine. These fundamental differences in hydrophobicity and conformational flexibility are the primary drivers for the observed variations in peptide properties upon their incorporation.
| Property | Arginine | This compound |
| Classification | Proteinogenic Amino Acid | Synthetic Arginine Mimetic |
| Side Chain | Aliphatic, Flexible | Cycloaliphatic, Rigid |
| Hydrophobicity | Hydrophilic | More Lipophilic |
| Steric Hindrance | Moderate | High |
Table 1. Key Physicochemical Differences.
Comparative Analysis of Peptide Properties
The substitution of arginine with this compound can profoundly alter the therapeutic potential of a peptide by modulating its cell permeability, enzymatic stability, and binding affinity.
Cell Permeability
The ability of a peptide to traverse cell membranes is often a critical determinant of its efficacy. The guanidinium group is a well-established facilitator of this process.
Arginine-rich peptides are known to exhibit excellent cell-penetrating capabilities.[1][2] The multiple guanidinium groups interact with the negatively charged components of the cell membrane, triggering uptake through various mechanisms, including direct translocation and endocytosis.
This compound , by virtue of its increased lipophilicity, is hypothesized to enhance membrane interactions and potentially favor direct translocation across the lipid bilayer. Increased lipophilicity can improve the ability of a molecule to partition into the hydrophobic core of the cell membrane.[3] While direct comparative studies on a wide range of peptides are limited, the underlying principle suggests that for certain peptide backbones, the enhanced hydrophobicity of the cyclohexyl group could lead to improved cell permeability, particularly through passive diffusion mechanisms.
Figure 2. Conceptual model of how arginine and this compound interact with the cell membrane to influence permeability.
Enzymatic Stability
A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. Chemical modifications are a key strategy to enhance their stability and prolong their half-life.
Arginine residues are recognition sites for several common proteases, most notably trypsin, which cleaves peptide bonds on the C-terminal side of arginine and lysine.[4] This susceptibility can lead to rapid degradation of arginine-containing peptides in biological fluids.
This compound , with its bulky and non-natural cyclohexyl group, can confer significant resistance to proteolytic degradation.[5] The steric hindrance provided by the cyclohexyl ring can prevent the peptide from fitting into the active site of proteases like trypsin, thereby protecting the adjacent peptide bond from cleavage. This enhanced stability can lead to a longer circulating half-life and improved pharmacokinetic profile.
Binding Affinity
The interaction of a peptide with its biological target is fundamental to its mechanism of action. The guanidinium group often plays a critical role in this binding through specific hydrogen bonding and electrostatic interactions.
Arginine is frequently found in the binding interfaces of protein-protein and protein-nucleic acid interactions, where its guanidinium group forms key contacts. The flexibility of its side chain allows it to adopt an optimal orientation for binding.
This compound can serve as a bioisostere for arginine, maintaining the essential guanidinium interaction while introducing a more rigid and hydrophobic element.[6] In a study on serine protease inhibitors, replacing arginine with a this compound moiety resulted in a potent inhibitor, demonstrating that the modified group can effectively mimic the binding of arginine.[6] However, the increased steric bulk and altered hydrophobicity could also potentially disrupt binding if the binding pocket is sterically constrained or if the hydrophobic interactions are unfavorable. The impact on binding affinity is therefore highly context-dependent and needs to be evaluated on a case-by-case basis.
| Parameter | Impact of Arginine | Impact of this compound | Rationale |
| Cell Permeability | High | Potentially Higher | Increased lipophilicity of the cyclohexyl group may enhance membrane partitioning. |
| Enzymatic Stability | Susceptible to Trypsin | Increased Resistance | Bulky cyclohexyl group provides steric hindrance against protease cleavage.[5] |
| Binding Affinity | Forms Key Interactions | Can act as a bioisostere, but impact is context-dependent | Maintains guanidinium interactions but introduces steric bulk and hydrophobicity.[6] |
Table 2. Comparative Impact on Key Peptide Properties.
Experimental Protocols for Comparative Evaluation
To empirically compare the effects of arginine and this compound modification, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparative study.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing either natural or modified amino acids is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Figure 3. A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Objective: To synthesize two versions of a target peptide, one containing arginine and the other containing a this compound moiety at the same position.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH and the corresponding protected this compound amino acid analog)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane)
-
Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
Automated or manual peptide synthesizer
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HATU) and a base (e.g., DIEA) in DMF. For subsequent couplings, the deprotected N-terminus of the growing peptide chain is coupled to the next amino acid.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify the crude peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical RP-HPLC.
Cell Permeability Assessment: Caco-2 Permeability Assay
The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Objective: To determine the apparent permeability coefficient (Papp) of the arginine- and this compound-modified peptides across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Test peptides (dissolved in a suitable vehicle)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test peptide solution to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Enzymatic Stability Assay
This assay evaluates the resistance of the peptides to degradation by a specific protease, such as trypsin.
Objective: To compare the degradation rate of the arginine- and this compound-modified peptides in the presence of trypsin.
Materials:
-
Test peptides
-
Trypsin (MS-grade)
-
Ammonium bicarbonate buffer (or other suitable buffer, pH ~8)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with UV detector
-
Mass spectrometer
Procedure:
-
Peptide Incubation: Dissolve the test peptides in the buffer to a final concentration of 1 mg/mL.
-
Enzyme Addition: Add trypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Time-Course Analysis: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.
-
Data Analysis: Plot the percentage of the remaining parent peptide against time to determine the half-life (t1/2) of each peptide in the presence of trypsin.
Binding Affinity Determination: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Objective: To determine the binding affinity (KD) of the modified peptides to a specific target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (ligand)
-
Test peptides (analytes)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the target protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of each test peptide over the sensor surface.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the peptide to the immobilized protein.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound peptide.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Conclusion: A Strategic Choice for Peptide Optimization
The choice between incorporating arginine or this compound into a peptide therapeutic is a strategic decision that depends on the desired pharmacological profile. Arginine remains a powerful and well-understood tool for enhancing cell permeability and mediating target binding. However, its susceptibility to proteolysis can be a significant drawback.
This compound emerges as a compelling alternative, offering the potential for enhanced cell permeability due to its increased lipophilicity and, crucially, improved enzymatic stability stemming from its sterically hindered structure. While it can effectively mimic the essential guanidinium interactions of arginine, its impact on binding affinity must be carefully evaluated for each specific target.
For drug development professionals, the rational application of these modifications, guided by empirical data from the assays outlined in this guide, will be instrumental in designing the next generation of potent and stable peptide therapeutics. The continued exploration of such non-proteinogenic building blocks is a vital frontier in expanding the therapeutic utility of peptides.
References
- Exploring the Chemical Features and Biomedical Relevance of Cell-Penetr
- Dendritic Guanidines as Efficient Analogues of Cell Penetr
- 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applic
- [STUDIES ON STRUCTURE-ACTIVITY RELATIONSHIPS OF GUANIDINE DERIVATIVES. I.
- Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simul
- Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. PMC. (Source)
- Enhanced Enzymatic Stability of Peptides Incorporating 3-Cyclohexyl-L-alanine: A Compar
- Cell-Penetrating, Guanidinium-Rich Molecular Transporters for Overcoming Efflux-Medi
- Proline- and arginine-rich peptides constitute a novel class of allosteric inhibitors of proteasome activity. PubMed. (Source)
- Molecular Design of Cyclic Peptides with Cell Membrane Permeability and Development of MDMX-p53 Inhibitor. PMC. (Source)
- Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PMC. (Source)
- Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. NIH. (Source)
- Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC. (Source)
- Ligand-Based Design of Selective Peptidomimetic uPA and TMPRSS2 Inhibitors with Arg Bioisosteres. MDPI. (Source)
- Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. PubMed Central. (Source)
- Pierce Trypsin Protease, MS Grade. (Source)
- Arginine thioacid in synthesis of arginine conjugates and peptides. RSC Publishing. (Source)
- Improving enzymatic and chemical stability of peptides by chemical modific
- Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. PubMed Central. (Source)
- On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central. (Source)
- Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preserv
- The Structure-Activity Relationship of the Antioxidant Peptides
- A story of peptides, lipophilicity and chromatography – back and forth in time. PMC. (Source)
- Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. PMC. (Source)
- Connecting Hydrophobic Surfaces in Cyclic Peptides Increases Membrane Permeability. UQ eSpace. (Source)
- Synthesis and structure-activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and l
- X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid St
- SPR analysis of Fab-peptide binding. A, SPR response curves toward both... | Download Scientific Diagram.
- (PDF) Antimicrobial Peptides Containing Arginine.
- Structure-Activity Relationship Studies, SPR Affinity Characterization, and Conformational Analysis of Peptides That Mimic the HNK-1 Carbohydr
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
- Understanding Cell Penetr
- Biophysical Characterization of Cell-Penetrating Peptides for Cargo Delivery or Lipid-Sensing.
- (PDF) Modified peptide monolayer binding His-tagged biomolecules for small ligand screening with SPR biosensors.
- Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. PubMed. (Source)
- Enhancing Oral Bioavailability of Cyclic RGD Hexa-peptides by the Lipophilic Prodrug Charge Masking Approach: Redirection of Peptide Intestinal Permeability from a Paracellular to Transcellular Pathway | Request PDF.
- Accelerating insights into changes in binding affinity of biomolecular charge variants using... YouTube. (Source)
- Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetr
- CycPeptMPDB: A Comprehensive Database of Membrane Permeability of Cyclic Peptides. PMC. (Source)
- (PDF)
- Relationships of peptide biophysical properties and biological...
- Assessment of Registered Clinical Trial Designs: Comparison of L-Arginine and/or L-Citrulline Interventions for Hypertension. PMC. (Source)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Sigma Receptor Binding Affinity of Guanidine-Based Ligands: Cross-Validation of the Cyclohexyl Moiety
This guide provides a detailed comparison of the binding affinities of key guanidine-based compounds for the sigma-1 (S1R) and sigma-2 (S2R) receptors. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern ligand interaction with these therapeutically relevant targets. By cross-validating data from archetypal and advanced ligands, we will explore the critical contribution of the cyclohexyl functional group to binding affinity and selectivity.
Introduction: Sigma Receptors and the Guanidine Privileged Scaffold
Sigma receptors, once misidentified as opioid receptors, are now recognized as a unique class of proteins with significant therapeutic potential in neurodegenerative diseases, psychiatric disorders, and oncology.[1] The two primary subtypes, S1R and S2R, are pharmacologically distinct entities.
-
Sigma-1 Receptor (S1R): An intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[2] S1R plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses, making it a target for conditions like Alzheimer's disease, depression, and pain.[2][3]
-
Sigma-2 Receptor (S2R): Now identified as TMEM97 (Transmembrane Protein 97), S2R is involved in cholesterol homeostasis and is highly expressed in proliferating cells, including many types of tumors.[4] This overexpression makes it a promising target for cancer diagnostics and therapeutics.[5]
The guanidine group, a highly basic functional group, is a well-established "privileged scaffold" in medicinal chemistry for targeting sigma receptors. Its ability to form strong ionic and hydrogen bond interactions within the receptor binding pockets is a key determinant of affinity. The archetypal non-selective sigma receptor ligand, 1,3-di-o-tolylguanidine (DTG) , features this core structure and remains a critical tool in sigma receptor research.[6]
This guide aims to dissect the structure-activity relationships (SAR) of guanidine-based ligands by comparing the binding profile of DTG with compounds where aromatic moieties are replaced by saturated carbocycles, specifically the cyclohexyl group. Early research has suggested that such substitutions can significantly enhance binding affinity, a hypothesis we will explore through experimental data.[3]
Experimental Methodology: Determination of Binding Affinity via Radioligand Assays
To quantitatively assess the affinity of a compound for a receptor, the competitive radioligand binding assay is the gold standard. This technique measures the ability of a non-radioactive test compound (the "competitor," e.g., Cyclohexylguanidine) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The result is expressed as the inhibition constant (Ki), which represents the concentration of the competitor required to occupy 50% of the receptors in the absence of the radioligand; a lower Ki value indicates a higher binding affinity.
Principle of Competitive Binding
The assay relies on the law of mass action. A fixed concentration of radioligand and receptor preparation are incubated with increasing concentrations of the competitor. As the competitor concentration increases, it displaces more of the radioligand from the receptor, reducing the measured radioactivity. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used.[7][8]
Experimental Workflow
The general workflow for determining the Ki of a test compound at S1R and S2R is a self-validating system designed to ensure accuracy and reproducibility.
Caption: Workflow for Radioligand Binding Assay
Detailed Protocol: S1R Competitive Binding Assay
-
Objective: To determine the Ki of this compound for the S1R.
-
Receptor Source: Membrane preparations from guinea pig brain, which have a high density of S1R.[1]
-
Radioligand: -pentazocine, a selective S1R agonist ligand.[9]
-
Procedure:
-
Preparation: Thaw guinea pig brain membrane aliquots on ice. Dilute to a final protein concentration of approximately 200-300 µg/mL in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL buffer, 50 µL -pentazocine (e.g., final concentration of 3 nM), and 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL haloperidol (final concentration of 10 µM), 50 µL -pentazocine, and 100 µL membrane preparation.
-
Competitor Wells: 50 µL this compound (at 8-10 serial dilutions, e.g., 0.1 nM to 10 µM), 50 µL -pentazocine, and 100 µL membrane preparation.
-
-
Incubation: Incubate the plate for 120 minutes at 37°C with gentle agitation.[9]
-
Filtration: Rapidly harvest the samples by vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific filter binding. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Detailed Protocol: S2R Competitive Binding Assay
-
Objective: To determine the Ki of this compound for the S2R.
-
Receptor Source: Membrane preparations from rat liver, which are rich in S2R.[2]
-
Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma ligand.[9][10]
-
Causality Behind Protocol Choice: Because [³H]DTG binds to both S1R and S2R, it is essential to mask the S1R sites to measure S2R binding selectively. This is achieved by adding a high concentration of a selective, unlabeled S1R ligand.
-
Procedure:
-
Preparation: Prepare rat liver membranes as described for S1R.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Key Modification: Add unlabeled (+)-pentazocine (e.g., 100-200 nM final concentration) to all wells to saturate and block S1R sites.[1][11]
-
Total Binding: 50 µL buffer, 50 µL [³H]DTG (e.g., final concentration of 5 nM), and 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL haloperidol (10 µM), 50 µL [³H]DTG, and 100 µL membrane preparation.
-
Competitor Wells: 50 µL this compound dilutions, 50 µL [³H]DTG, and 100 µL membrane preparation.
-
-
Incubation, Filtration, and Counting: Proceed as described for the S1R assay, though incubation is typically shorter (e.g., 90-120 minutes) and at room temperature.[12]
-
Comparative Binding Affinity Data
| Compound | Structure | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S1R Ki / S2R Ki) | Key Structural Features |
| 1,3-di-o-tolylguanidine (DTG) | Guanidine core with two tolyl groups | 69[10]35.5[13] | 21[10]39.9[13] | ~0.3 - 1.7 (Non-selective) | Guanidine Core, Aromatic Rings |
| PB28 | Cyclohexylpiperazine derivative | 13.0[14] | 0.28[14] | ~46-fold for S2R | Cyclohexyl Group, Piperazine |
Scientific Interpretation and Structure-Activity Insights
The data presented provides compelling evidence for the role of the cyclohexyl moiety in modulating sigma receptor affinity and selectivity.
-
The Guanidine Core as an Anchor: DTG's respectable nanomolar affinity for both S1R and S2R confirms the importance of the guanidine group for binding.[10][13] Its positive charge at physiological pH likely forms a key salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid) in the binding pocket of both receptor subtypes.
-
Aromatic vs. Saturated Carbocyclic Substituents: The foundational SAR study by Scherz et al. (1990) on DTG analogues was pivotal. It demonstrated that replacing the aromatic tolyl rings with saturated carbocycles, such as a cyclohexyl group, leads to a significant increase in affinity.[3] This suggests that the hydrophobic binding pocket of the sigma receptor can accommodate and may even prefer non-planar, bulky aliphatic groups over flat aromatic systems.
-
High S2R Affinity and Selectivity of PB28: The binding profile of PB28 is a powerful validation of the hypothesis. PB28, which contains a cyclohexyl group, exhibits very high, sub-nanomolar affinity for the S2R (Ki = 0.28 nM) and maintains a lower affinity for the S1R (Ki = 13.0 nM).[14] This results in a ~46-fold selectivity for the S2R. When comparing the non-selective profile of DTG to the highly S2R-selective profile of PB28, the presence of the cyclohexyl group (in concert with the rest of the scaffold) is a primary driver of this enhanced S2R affinity and selectivity.[14][15]
The logical relationship between these structural modifications and the resulting binding profile can be visualized as follows:
Caption: Structure-Selectivity Relationship
Conclusion
Experimental evidence strongly supports the hypothesis that replacing aromatic groups with saturated carbocycles like cyclohexyl can dramatically increase affinity and, particularly, steer selectivity towards the sigma-2 receptor.[3][14] Based on this robust structure-activity relationship, the parent molecule This compound represents a logical and compelling candidate for empirical investigation. Its simple structure combines the essential guanidine anchor with the affinity-enhancing cyclohexyl group, making it a prime subject for future radioligand binding studies to fully characterize its potential as a selective sigma receptor modulator.
References
-
Scherz, M. W., Fete, M. P., et al. (1990). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry, 33(9), 2421-2429. Available from: [Link]
-
Azzariti, A., Colabufo, N. A., et al. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1807-1816. Available from: [Link]
-
Abate, C., Niso, M., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810. Available from: [Link]
-
Colabufo, N. A., Berardi, F., et al. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1807-16. Available from: [Link]
-
Zeng, C., Vangveravong, S., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. Available from: [Link]
-
Meade, J. A., & Fantegrossi, W. E. (2020). Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand. Behavioural Pharmacology, 31(2 & 3), 264-269. Available from: [Link]
-
Kollár, B., Bán, D., et al. (2018). In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. ACS Chemical Neuroscience, 9(7), 1774-1784. Available from: [Link]
-
SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS. Semantic Scholar. Available from: [Link]
-
Nicholson, H., Alsharif, W. S., et al. (2018). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Pharmacology Research & Perspectives, 6(5), e00424. Available from: [Link]
-
Abate, C., Niso, M., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810. Available from: [Link]
-
Weber, E., Sonders, M., et al. (1986). Identification of the binding subunit of the sigma-type opiate receptor by photoaffinity labeling with 1-(4-azido-2-methyl[6-3H]phenyl)-3-(2-methyl[4,6-3H]phenyl)guanidine. Proceedings of the National Academy of Sciences, 83(22), 8784-8788. Available from: [Link]
-
Zeng, C., Vangveravong, S., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. MDPI. Available from: [Link]
-
Zeng, C., Vangveravong, S., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. ResearchGate. Available from: [Link]
-
Oyer, J. P., Ugale, V. G., et al. (2017). Sigma-2 receptor ligands PB28 and its analogues PB183, PB221, F281, PB282. ResearchGate. Available from: [Link]
-
Lever, J. R., & Lever, S. Z. (2008). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Journal of Neurochemistry, 105(5), 1739-1750. Available from: [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. Available from: [Link]
-
Ditolylguanidine. Wikipedia. Available from: [Link]
-
Hirsch, J. A. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. The Journal of Pharmacology and Experimental Therapeutics, 230(3), 710-717. Available from: [Link]
-
Al-Eitan, L. N., Al-Ahmad, M. M., et al. (2021). Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor A. Semantic Scholar. Available from: [Link]
-
Szałek, A., Szałek, E., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(11), 1957-1969. Available from: [Link]
-
Wolfe, S. A., Culp, S. G., & De Souza, E. B. (1989). Binding affinity and antimuscarinic activity of sigma and phencyclidine receptor ligands. Journal of Pharmacology and Experimental Therapeutics, 251(2), 651-657. Available from: [Link]
-
Abate, C., Niso, M., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. Available from: [Link]
-
Brimson, J. M., Brown, C. A., & Safrany, S. T. (2012). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British Journal of Pharmacology, 167(7), 1515-1526. Available from: [Link]
-
Berardi, F., Abate, C., et al. (2009). A Structure-Affinity and Comparative Molecular Field Analysis of Sigma-2 (σ2) Receptor Ligands. Journal of Medicinal Chemistry, 52(21), 6943-6953. Available from: [Link]
-
An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ResearchGate. Available from: [Link]
-
Rajendran, V., & Sethumadhavan, R. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology, 14(Suppl 1), S10. Available from: [Link]
-
Metz, A., & Poso, A. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 35(8), 929-940. Available from: [Link]
-
Structures and Ki/IC50 values of the first marketed A2A-selective AR... ResearchGate. Available from: [Link]
Sources
- 1. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ditolylguanidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Catalytic Performance of Cyclohexylguanidine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of Cyclohexylguanidine's performance in various catalytic reactions. As a strong, non-nucleophilic organic base, its unique structural features—namely the bulky, lipophilic cyclohexyl group—distinguish its reactivity profile from other commonly used guanidine catalysts. We will explore its efficacy, compare it with established alternatives, and provide the experimental context necessary for informed catalyst selection in your synthetic endeavors.
The Guanidine Catalyst Family: A Primer on Basicity and Function
Guanidines are recognized as some of the strongest neutral organic bases, a property stemming from the extensive resonance stabilization of their protonated form, the guanidinium cation.[1] This strong Brønsted basicity allows them to deprotonate a wide array of weakly acidic carbon and heteroatom pronucleophiles, initiating a vast range of chemical transformations.[2][3] Beyond simple deprotonation, the resulting guanidinium cation is an excellent hydrogen-bond donor, capable of stabilizing anionic intermediates and activating electrophiles, thus operating as a bifunctional catalyst.[1][4]
Commonly employed guanidines include the acyclic 1,1,3,3-Tetramethylguanidine (TMG) and the bicyclic 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). This compound presents a compelling alternative, offering a balance of strong basicity with increased steric bulk and solubility in less polar organic solvents compared to its smaller acyclic or more rigid bicyclic counterparts.
Sources
ICH guidelines for stability testing of Cyclohexylguanidine as a new drug substance
An In-Depth Technical Guide to ICH Stability Testing: A Comparative Analysis for Cyclohexylguanidine as a New Drug Substance
Introduction: The Imperative of Stability Testing in Drug Development
The journey of a new chemical entity from the laboratory to a marketed drug is underpinned by a rigorous evaluation of its quality, safety, and efficacy. A cornerstone of this evaluation is the stability testing program, which provides critical evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] For a new drug substance like this compound, establishing a comprehensive stability profile is not merely a scientific exercise; it is a regulatory necessity mandated by international guidelines.
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a series of guidelines that are globally recognized as the standard for stability testing.[4] This guide, designed for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the ICH stability testing framework, specifically tailored to a new drug substance such as this compound. We will delve into the causality behind experimental design, compare methodologies, and provide actionable protocols to ensure scientific integrity and regulatory compliance.
Part 1: Designing the Stability Program for this compound
The design of a stability program begins with understanding the intrinsic chemical nature of the drug substance. This compound features a highly basic guanidine group attached to a non-polar cyclohexyl ring. The guanidinium cation is resonance-stabilized but can be susceptible to hydrolysis, particularly at pH extremes. This foundational knowledge informs the entire stability strategy, starting with forced degradation.
The Role of Forced Degradation (Stress Testing)
Forced degradation studies are the first step in understanding the intrinsic stability of a molecule.[1][5] They involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing to identify likely degradation products, elucidate degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method.[6][7][8] The goal is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants for detection and characterization without destroying the molecule entirely.[6]
For this compound, the stress conditions would be selected to probe its potential weaknesses:
-
Acid/Base Hydrolysis: To test the stability of the guanidine group across a range of pH values.
-
Oxidation: To determine its susceptibility to oxidative stress.
-
Thermal Stress: To evaluate its stability at elevated temperatures.
-
Photostability: To assess degradation upon exposure to light, as mandated by ICH Q1B.[9][10][11]
The following diagram illustrates the decision-making logic for designing a forced degradation study for this compound.
Sources
- 1. database.ich.org [database.ich.org]
- 2. rsc.org [rsc.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Testing | SGS Denmark [sgs.com]
- 8. ijcrt.org [ijcrt.org]
- 9. ikev.org [ikev.org]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Cyclohexylguanidine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Cyclohexylguanidine. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. The following procedural, step-by-step guidance is designed to directly answer your operational questions regarding personal protective equipment (PPE), handling, and disposal.
Understanding the Risks: The "Why" Behind the "What"
This compound, as a member of the guanidine family, is anticipated to be a strong base. The primary hazards associated with guanidine compounds are their corrosive nature in solid or solution form.[3][4] Exposure can lead to severe chemical burns.[3] Inhalation of dust particles can cause significant respiratory irritation.[1][2]
Key Potential Hazards:
-
Inhalation: Dust may irritate the respiratory tract.[1]
-
Ingestion: Expected to be harmful if swallowed.[5]
Understanding these risks is the first step in mitigating them. The selection of appropriate PPE is not merely a checklist item but a critical component of a comprehensive safety strategy designed to prevent exposure through all potential routes.
Core Directive: Personal Protective Equipment (PPE) Selection
The following table summarizes the recommended PPE for handling this compound. The selection is based on a risk assessment that considers the potential for splashes, dust generation, and accidental contact.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face.[1][6] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves must be selected based on their resistance to corrosive chemicals. Always check the manufacturer's glove compatibility data. Nitrile gloves are a common and effective choice for many laboratory chemicals.[3] |
| Body | Laboratory coat or chemical-resistant apron | A lab coat provides a removable barrier to protect skin and personal clothing from minor spills and dust. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is recommended.[2][6] |
| Respiratory | NIOSH-approved respirator (if dust is generated) | If handling the solid form results in dust, a NIOSH-approved particulate respirator (e.g., N95) is necessary to prevent inhalation.[1][2][7] Engineering controls should be the primary method of exposure reduction. |
| Feet | Closed-toe shoes | To protect against spills and falling objects. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure.
3.1. Engineering Controls: Your First Line of Defense
-
Ventilation: Always handle this compound in a well-ventilated area.[1][7] A certified chemical fume hood is the preferred engineering control, especially when working with the solid form, to minimize inhalation of any dust.[6]
-
Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[1][4]
3.2. Safe Handling Practices
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your work area by removing any unnecessary items and ensuring spill cleanup materials are readily available.
-
Weighing and Transferring: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust. Use a spatula for transfers and avoid creating dust clouds.
-
Making Solutions: If preparing a solution, slowly add the this compound to the solvent. Be aware that this may be an exothermic process.
-
Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its containers is a significant safety and environmental hazard.
-
Waste Characterization: All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[8]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[9] Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from the first rinse must be collected as hazardous waste.[8]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[8] Never dispose of this compound down the drain or in the regular trash.[8]
Emergency Procedures: Being Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]
-
Spill: For a small spill, and if you are trained to do so, neutralize the spill with a suitable agent (consult your institution's EHS guidelines) and absorb it with an inert material. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
- Guanidine Hydrochloride - Santa Cruz Biotechnology. (n.d.).
- Material Safety Data Sheet - Guanidine hydrochloride - Cole-Parmer. (n.d.).
- material safety data sheet - guanidine carbonate 99%. (n.d.).
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- Guide for Working With Corrosive Substances and how to avoid it - hsse world. (2023, March 1).
- 8.9 Corrosives | Environment, Health and Safety - Cornell EHS. (n.d.).
- Navigating the Safe Disposal of Cyclohexyl Nitrite: A Procedural Guide - Benchchem. (n.d.).
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. hsseworld.com [hsseworld.com]
- 5. fishersci.com [fishersci.com]
- 6. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
